molecular formula C22H35N3O5S B15579742 Ro 32-7315

Ro 32-7315

Cat. No.: B15579742
M. Wt: 453.6 g/mol
InChI Key: BACZSFOSMGICGM-WQEUXLNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 32-7315 is a useful research compound. Its molecular formula is C22H35N3O5S and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H35N3O5S

Molecular Weight

453.6 g/mol

IUPAC Name

(2S,3R)-N-hydroxy-5-methyl-3-[[2-methylpropyl(methylsulfonyl)amino]carbamoyl]-2-[(E)-3-phenylprop-2-enyl]hexanamide

InChI

InChI=1S/C22H35N3O5S/c1-16(2)14-20(21(26)23-25(15-17(3)4)31(5,29)30)19(22(27)24-28)13-9-12-18-10-7-6-8-11-18/h6-12,16-17,19-20,28H,13-15H2,1-5H3,(H,23,26)(H,24,27)/b12-9+/t19-,20+/m0/s1

InChI Key

BACZSFOSMGICGM-WQEUXLNQSA-N

Origin of Product

United States

Foundational & Exploratory

Ro 32-7315: A Technical Guide to its Mechanism of Action on Tumor Necrosis Factor-α-Converting Enzyme (TACE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine with a central role in orchestrating the inflammatory response. Its dysregulation is a hallmark of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. The soluble, active form of TNF-α is released from its membrane-bound precursor (pro-TNF-α) through proteolytic cleavage. This critical processing step is primarily mediated by the enzyme Tumor Necrosis Factor-α-Converting Enzyme (TACE) , also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE, a zinc-dependent metalloproteinase, represents a key control point in the TNF-α signaling cascade. Inhibition of TACE activity is a compelling strategy for downregulating the production of soluble TNF-α and thereby mitigating inflammatory processes.

This technical guide provides an in-depth overview of the mechanism of action of Ro 32-7315 , a potent and selective inhibitor of TACE. We will delve into its inhibitory kinetics, cellular effects, and the experimental methodologies used to characterize its activity.

Mechanism of Action of this compound on TACE

This compound, chemically known as (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide, is a potent, orally active, and competitive inhibitor of TACE.[1][2][3][4][5][6] Its mechanism of action is centered on the direct interaction with the active site of the TACE enzyme, thereby preventing the proteolytic cleavage of pro-TNF-α.

The inhibitory activity of this compound is attributed to its hydroxamate moiety, a classic zinc-binding group present in many metalloproteinase inhibitors. This group chelates the essential zinc ion within the catalytic domain of TACE, rendering the enzyme inactive. As a competitive inhibitor, this compound vies with the natural substrate, pro-TNF-α, for binding to the active site of TACE. By occupying the active site, this compound effectively blocks the access of pro-TNF-α, leading to a significant reduction in the release of soluble TNF-α. This mode of action has been demonstrated to be highly effective in both enzymatic and cellular assays.[3][4]

The direct consequence of TACE inhibition by this compound is the accumulation of the unprocessed, membrane-bound pro-TNF-α on the cell surface. This prevents the release of the soluble, pro-inflammatory form of the cytokine into the extracellular milieu, thus dampening the downstream inflammatory signaling cascade.

TACE_Inhibition_by_Ro_32_7315 cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE Substrate Soluble_TNF-alpha Soluble TNF-α (pro-inflammatory) TACE->Soluble_TNF-alpha Cleavage No_Cleavage No Cleavage Inflammation Inflammatory Response Soluble_TNF-alpha->Inflammation Ro_32-7315 This compound Ro_32-7315->TACE Competitive Inhibition

Figure 1: Mechanism of TACE inhibition by this compound.

Quantitative Data on the Inhibitory Activity of this compound

The potency of this compound has been quantified in a variety of experimental systems, ranging from isolated enzyme assays to cellular and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro and In Vivo Potency of this compound
Assay TypeSystemParameterValueReference(s)
Enzymatic Assay Recombinant TACEIC505.2 nM[3][4]
Cellular Assay LPS-stimulated THP-1 cellsIC50 (TNF-α release)350 ± 14 nM[3]
LPS-stimulated human whole bloodIC50 (TNF-α release)2.4 ± 0.5 µM[3]
LPS-stimulated rat whole bloodIC50 (TNF-α release)110 ± 18 nM[3]
In Vivo Assay LPS-stimulated Wistar ratsED50 (systemic TNF-α release)25 mg/kg (oral)[3]
Table 2: Selectivity Profile of this compound against Matrix Metalloproteinases (MMPs)

This compound exhibits a degree of selectivity for TACE over other related matrix metalloproteinases. This is a critical feature, as off-target inhibition of MMPs can lead to undesirable side effects.

MMP TargetSelectivity vs. TACE (Fold)Reference(s)
MMP-1 (Collagenase-1)~100-fold[2]
MMP-8Low selectivity[2]
MMP-13High selectivity[2]
MMPs-2, -3, -9High selectivity[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the full, unabridged protocols from the original publications are not publicly available, this section outlines generalized methodologies for the key experiments used to characterize this compound.

In Vitro TACE Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated TACE.

  • Enzyme and Substrate Preparation:

    • Recombinant human TACE is purified and diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl with ZnCl2 and a detergent like Brij-35).

    • A fluorogenic peptide substrate specific for TACE is prepared. This substrate typically contains a cleavage site for TACE flanked by a fluorescent reporter and a quencher. In the intact peptide, the fluorescence is quenched.

  • Assay Procedure:

    • The assay is performed in a 96-well or 384-well plate format.

    • Serial dilutions of this compound (or other test compounds) are prepared in the assay buffer.

    • A fixed concentration of recombinant TACE is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic TACE substrate.

    • The increase in fluorescence, corresponding to the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader.

  • Data Analysis:

    • The initial rate of the reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control (enzyme and substrate only).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable sigmoidal model.

Cellular TNF-α Release Assay (using THP-1 cells)

This assay assesses the ability of a compound to inhibit the release of TNF-α from a relevant cell line, providing a more physiologically relevant measure of TACE inhibition.

  • Cell Culture and Stimulation:

    • The human monocytic cell line, THP-1, is cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

    • Cells are seeded into 96-well plates at a predetermined density.

    • To induce the expression of pro-TNF-α, the cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), at a concentration of approximately 1 µg/mL.[2]

  • Inhibitor Treatment:

    • Serial dilutions of this compound are prepared in the cell culture medium.

    • The cells are pre-incubated with the inhibitor for a specific duration (e.g., 1-2 hours) before or concurrently with LPS stimulation.

  • Sample Collection and Analysis:

    • After a defined incubation period with LPS and the inhibitor (e.g., 4-24 hours), the cell culture supernatant is collected.

    • The concentration of soluble TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • The amount of TNF-α released at each inhibitor concentration is measured.

    • The percentage of inhibition of TNF-α release is calculated relative to a vehicle-treated control (cells stimulated with LPS but without the inhibitor).

    • The IC50 value for the inhibition of TNF-α release is determined from the dose-response curve.

Experimental_Workflow cluster_enzymatic In Vitro Enzymatic Assay cluster_cellular Cell-Based Assay E1 Prepare Recombinant TACE and Substrate E2 Pre-incubate TACE with this compound E1->E2 E3 Initiate Reaction with Fluorogenic Substrate E2->E3 E4 Measure Fluorescence (Kinetic Read) E3->E4 E5 Calculate IC50 E4->E5 C1 Culture and Seed THP-1 Cells C2 Treat with this compound and Stimulate with LPS C1->C2 C3 Incubate to allow TNF-α Release C2->C3 C4 Collect Supernatant and Quantify TNF-α (ELISA) C3->C4 C5 Calculate IC50 C4->C5

Figure 2: Generalized experimental workflow for TACE inhibitor screening.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of TACE. Its mechanism of action, involving the direct binding to the enzyme's active site and subsequent blockage of pro-TNF-α cleavage, is supported by robust in vitro and in vivo data. The comprehensive quantitative data on its inhibitory potency and selectivity underscore its utility as a research tool for studying the physiological and pathological roles of TACE. The experimental protocols outlined in this guide provide a framework for the continued investigation of TACE inhibitors and their therapeutic potential in inflammatory diseases. While this compound itself did not proceed to clinical use, the insights gained from its study have been invaluable in the ongoing development of novel TACE-targeting therapeutics.

References

Ro 32-7315: A Selective ADAM17 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ro 32-7315, a potent and selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE). This document details its inhibitory profile, the experimental protocols for its characterization, and the key signaling pathways it modulates.

Introduction to this compound and ADAM17

ADAM17 is a transmembrane metalloproteinase that plays a crucial role in the shedding of a wide variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR).[1] The dysregulation of ADAM17 activity is implicated in numerous inflammatory diseases and cancers, making it a significant therapeutic target.[2]

This compound, a hydroxamate-based inhibitor, has been identified as a potent and selective inhibitor of ADAM17.[3][4] Its ability to block the release of soluble TNF-α and other key signaling molecules has made it a valuable tool for studying the physiological and pathological roles of ADAM17.[3][5]

Quantitative Inhibitory Profile of this compound

The inhibitory activity and selectivity of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against ADAM17 (TACE)

Enzyme SourceIC₅₀ (nM)Reference
Recombinant TACE5.2[3]
Recombinant TACE5[6]

Table 2: Selectivity Profile of this compound against various Matrix Metalloproteinases (MMPs)

EnzymeIC₅₀ (nM)Reference
MMP-1 (Collagenase-1)500[7]
MMP-2 (Gelatinase-A)250[7]
MMP-3 (Stromelysin-1)210[7]
MMP-7 (Matrilysin)310[7]
MMP-9 (Gelatinase-B)100[7]
MMP-12 (Macrophage Metalloelastase)11[7]
MMP-13 (Collagenase-3)110[7]

Table 3: Cellular Activity of this compound in Inhibiting LPS-Induced TNF-α Release

Cell SystemIC₅₀Reference
THP-1 Cell Line350 ± 14 nM[3]
Human Whole Blood2.4 ± 0.5 µM[3]
Rat Whole Blood110 ± 18 nM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Recombinant ADAM17 (TACE) Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human ADAM17.

Materials:

  • Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB)[8]

  • Fluorogenic peptide substrate: Mca-PLAQAV-Dpa-RSSSR-NH₂ (e.g., R&D Systems, Cat# ES003)[8]

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0[8]

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well black microplate

  • Fluorescent plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare a working solution of recombinant human TACE at 0.2 ng/µL in Assay Buffer.[8]

  • Prepare a 2X working solution of the fluorogenic substrate (e.g., 20 µM) in Assay Buffer.[8]

  • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • To each well of the 96-well plate, add 25 µL of the this compound dilution (or vehicle control).

  • Add 50 µL of the TACE working solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the 2X substrate working solution to each well.

  • Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence over time (kinetic mode) for at least 15-30 minutes at 37°C.

  • Calculate the reaction rates (V) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular TNF-α Shedding Assay using THP-1 Cells

This assay assesses the ability of this compound to inhibit the release of TNF-α from stimulated human monocytic THP-1 cells.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well cell culture plate

  • Human TNF-α ELISA kit

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

  • Differentiate the THP-1 cells into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 20 ng/mL for 48 hours.[9]

  • After differentiation, gently aspirate the medium and replace it with fresh, serum-free medium.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce TNF-α production and shedding.[10][11][12]

  • Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for the measurement of secreted TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • To assess cell viability and rule out cytotoxic effects of the inhibitor, perform a cell viability assay on the remaining cells in the plate.

  • Calculate the concentration of TNF-α in each supernatant and determine the percent inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value as described in the previous protocol.

Flow Cytometry Analysis of Membrane-Bound TNF-α

This method is used to confirm that the inhibition of soluble TNF-α is due to the blockage of its shedding from the cell surface, leading to an accumulation of the membrane-bound form.

Materials:

  • Stimulated THP-1 cells (as prepared in the cellular shedding assay)

  • FITC- or PE-conjugated anti-human TNF-α antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Following stimulation with LPS in the presence or absence of this compound, gently harvest the THP-1 cells.

  • Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of Staining Buffer.

  • Add the fluorescently labeled anti-human TNF-α antibody at the manufacturer's recommended concentration.

  • Incubate the cells for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Staining Buffer to remove unbound antibody.

  • Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometric analysis.

  • Analyze the samples on a flow cytometer, gating on the live cell population based on forward and side scatter properties.

  • Quantify the mean fluorescence intensity (MFI) of the TNF-α staining. An increase in MFI in the presence of this compound indicates an accumulation of membrane-bound TNF-α.[13][14]

Signaling Pathways and Mechanism of Action

This compound, as a hydroxamate-based inhibitor, is believed to chelate the zinc ion within the catalytic site of ADAM17, thereby blocking its proteolytic activity.[15] This inhibition prevents the shedding of various ADAM17 substrates, leading to the modulation of multiple signaling pathways.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling pro_TNF pro-TNF-α ADAM17 ADAM17 (TACE) pro_TNF->ADAM17 pro_EGFR_ligand pro-EGFR Ligand pro_EGFR_ligand->ADAM17 sTNF Soluble TNF-α ADAM17->sTNF Shedding sEGFR_ligand Soluble EGFR Ligand ADAM17->sEGFR_ligand Shedding TNFR TNF Receptor sTNF->TNFR EGFR EGF Receptor sEGFR_ligand->EGFR Inflammation Inflammation TNFR->Inflammation Cell_Proliferation Cell Proliferation & Survival EGFR->Cell_Proliferation Ro327315 This compound Ro327315->ADAM17 Inhibition

Figure 1: this compound inhibits ADAM17-mediated shedding of TNF-α and EGFR ligands.

The diagram above illustrates the central role of ADAM17 in releasing soluble forms of TNF-α and EGFR ligands from the cell surface. This compound directly inhibits this activity, thereby preventing the activation of downstream signaling pathways that contribute to inflammation and cell proliferation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed THP-1 Cells B Differentiate with PMA A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Collect Supernatant D->E F Harvest Cells D->F G TNF-α ELISA on Supernatant E->G H Flow Cytometry for Membrane TNF-α F->H

References

Ro 32-7315: A Technical Overview of a Selective TNF-α Converting Enzyme (TACE) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine implicated in the pathophysiology of numerous inflammatory diseases. The release of its soluble, active form is dependent on the proteolytic cleavage of its membrane-bound precursor, a process mediated by TACE. This compound was developed to target this key step, thereby reducing the levels of soluble TNF-α and mitigating inflammatory responses. This document details the mechanism of action of this compound, presents its quantitative efficacy data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of TACE

This compound functions as a potent, orally active inhibitor of the TNF-alpha convertase (TACE).[1] TACE is a zinc-dependent metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, biologically active 17 kDa TNF-α cytokine.[1][2] By selectively inhibiting TACE, this compound blocks this final, crucial step in the TNF-α production pathway. This leads to an accumulation of the inactive, membrane-bound form of TNF-α and a significant reduction in the levels of soluble TNF-α in the extracellular environment.[3][4] The inhibition of TACE by this compound has been shown to be highly potent, with an IC50 value of 5.2 nM against a recombinant form of the enzyme.[1][2]

Signaling Pathway for TNF-α Release and Inhibition by this compound

The following diagram illustrates the cellular signaling cascade leading to the release of TNF-α and the specific point of intervention for this compound. An inflammatory stimulus, such as Lipopolysaccharide (LPS), triggers intracellular signaling pathways (e.g., NF-κB), leading to the transcription and translation of pro-TNF-α. Pro-TNF-α is then transported to the cell surface, where it is cleaved by TACE to release soluble TNF-α.

TNF_Alpha_Pathway cluster_0 TNF-α Release Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Cellular Activation Cellular Activation Inflammatory Stimulus (LPS)->Cellular Activation NF-kB Pathway NF-kB Pathway Cellular Activation->NF-kB Pathway TNF-alpha Gene Transcription TNF-alpha Gene Transcription NF-kB Pathway->TNF-alpha Gene Transcription pro-TNF-alpha (Membrane-bound) pro-TNF-alpha (Membrane-bound) TNF-alpha Gene Transcription->pro-TNF-alpha (Membrane-bound) Soluble TNF-alpha (Released) Soluble TNF-alpha (Released) pro-TNF-alpha (Membrane-bound)->Soluble TNF-alpha (Released) Cleavage TACE (ADAM17) TACE (ADAM17) TACE (ADAM17)->pro-TNF-alpha (Membrane-bound) This compound This compound This compound->TACE (ADAM17) Inhibits Inflammatory Response Inflammatory Response Soluble TNF-alpha (Released)->Inflammatory Response

Caption: TNF-α release pathway and the inhibitory action of this compound on TACE.

Quantitative Efficacy Data

The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound
Assay SystemParameterValueReference
Recombinant TACEIC505.2 nM[1][2]
THP-1 Cell Line (LPS-induced)IC50350 ± 14 nM[1]
Human Whole Blood (LPS-induced)IC502.4 ± 0.5 µM[1]
Rat Whole Blood (LPS-induced)IC50110 ± 18 nM[1]
Table 2: In Vivo Efficacy of this compound
Animal ModelAdministrationParameterValueReference
Wistar Rats (LPS-induced systemic TNF-α)OralED5025 mg/kg[1]
Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis)i.p., twice dailyPaw Swelling Reduction42-93% (at 2.5-20 mg/kg)[1]
Healthy Human Volunteers (ex vivo LPS-induced TNF-α)Oral (450 mg single dose)Mean Inhibition42% over 4 hours[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the efficacy of TACE inhibitors like this compound.

In Vitro Assay: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells

This protocol describes a cell-based assay to determine the IC50 of this compound.

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/mL.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (e.g., 0.1% v/v). Cells are pre-incubated with the compound or vehicle (DMSO) for 1 hour.[5]

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce TNF-α production.[3][5] A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 4 hours at 37°C.[5]

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α release is calculated for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

In Vivo Assay: LPS-Induced Endotoxemia in Rats

This protocol outlines an in vivo model to assess the oral efficacy of this compound.

  • Animal Model: Male Wistar rats are used for this study. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) to the rats at various doses (e.g., 2.5, 5, 10, 20 mg/kg).[1] A control group receives the vehicle only.

  • LPS Challenge: At a specified time post-drug administration (e.g., 1 hour), rats are challenged with an intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response and TNF-α release.

  • Blood Sampling: At the time of peak TNF-α levels (determined from preliminary studies, e.g., 90 minutes post-LPS), blood samples are collected from the animals via cardiac puncture or another appropriate method into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • TNF-α Measurement: Plasma TNF-α levels are quantified by ELISA.

  • Data Analysis: The dose-dependent inhibition of systemic TNF-α release by this compound is calculated, and the ED50 (the dose required to achieve 50% inhibition) is determined.[1]

General Experimental Workflow

The following diagram provides a generalized workflow for the evaluation of a TACE inhibitor like this compound, from initial in vitro screening to in vivo efficacy testing.

Experimental_Workflow cluster_1 TACE Inhibitor Evaluation Workflow Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Recombinant_Enzyme_Assay Recombinant TACE Assay (IC50 Determination) In_Vitro_Screening->Recombinant_Enzyme_Assay Cell_Based_Assay Cell-Based Assay (e.g., THP-1, Whole Blood) (IC50 Determination) Recombinant_Enzyme_Assay->Cell_Based_Assay In_Vivo_Testing In Vivo Testing Cell_Based_Assay->In_Vivo_Testing PK_PD_Studies Pharmacokinetics/ Pharmacodynamics In_Vivo_Testing->PK_PD_Studies Efficacy_Models Disease Models (e.g., Arthritis, Endotoxemia) (ED50 Determination) PK_PD_Studies->Efficacy_Models Data_Analysis Data Analysis and Candidate Selection Efficacy_Models->Data_Analysis End Data_Analysis->End

Caption: A generalized workflow for the preclinical evaluation of TACE inhibitors.

Selectivity and Clinical Status

This compound demonstrated selectivity for TACE over related matrix metalloproteinases (MMPs), which was a significant goal in its development to avoid potential side effects associated with broad-spectrum MMP inhibition.[2] Despite its promising preclinical profile, the clinical development of this compound was discontinued, reportedly due to limited oral bioavailability in humans.[2]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TACE that effectively reduces the release of soluble TNF-α in both in vitro and in vivo models of inflammation. The data gathered from its preclinical evaluation confirms that targeting TACE is a viable strategy for modulating TNF-α-driven inflammation. While this compound itself did not advance to later clinical phases, the insights gained from its study have been invaluable for the continued development of TACE inhibitors as a potential therapeutic class for a range of inflammatory disorders.

References

Preclinical Profile of Ro 32-7315: A TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document provides a comprehensive overview of the preclinical data available for this compound, summarizing its in vitro and in vivo pharmacological properties. The information is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development. Key findings from various studies, including quantitative data on enzyme inhibition, cellular activity, and efficacy in animal models of inflammation, are presented. Detailed experimental protocols for the principal assays and models are provided to facilitate the replication and extension of these preclinical investigations. While this compound demonstrated significant anti-inflammatory potential, its development was discontinued (B1498344) due to limited oral bioavailability.

Core Compound Activity

This compound is a hydroxamic acid-based inhibitor that has shown high potency in inhibiting TACE in vitro.[1] Its primary mechanism of action is the inhibition of TACE, the enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form. By inhibiting this process, this compound effectively reduces the levels of soluble TNF-α, a key mediator of inflammation.

In Vitro Enzyme Inhibition

This compound is a potent inhibitor of recombinant TACE with a reported IC50 value of 5.2 nM.[2] Its selectivity for TACE over other related matrix metalloproteinases (MMPs) has been evaluated, demonstrating a greater than 100-fold selectivity against most MMPs.[1]

EnzymeIC50 (nM)
TACE5.2
MMP-1500
MMP-2250
MMP-3210
MMP-7310
MMP-9100
MMP-1211
MMP-13110

Table 1: In vitro inhibitory activity of this compound against TACE and various MMPs.

In Vitro Cellular Activity

The inhibitory effect of this compound on TNF-α release has been demonstrated in various cellular systems stimulated with lipopolysaccharide (LPS).

Cell SystemSpeciesIC50
THP-1 Monocytic Cell LineHuman350 ± 14 nM
Whole BloodRat110 ± 18 nM
Whole BloodHuman2.4 ± 0.5 µM

Table 2: Inhibition of LPS-induced TNF-α release by this compound in different cellular assays.[2]

Of note, this compound did not affect the release of Interleukin-8 (IL-8) in these experiments, suggesting a specific action on the TACE-mediated pathway rather than a general suppression of cytokine production.

In Vivo Efficacy

The anti-inflammatory effects of this compound have been evaluated in several preclinical animal models.

LPS-Induced TNF-α Release in Rats

Oral administration of this compound to Wistar rats resulted in a dose-dependent inhibition of systemic TNF-α release induced by LPS, with an ED50 of 25 mg/kg.[2]

Dose (mg/kg, p.o.)TNF-α Inhibition
20Significant reduction
30Cmax: 218 ng/ml
60Cmax: 405 ng/ml

Table 3: In vivo efficacy of oral this compound in a rat model of LPS-induced endotoxemia.

Adjuvant-Induced Arthritis in Rats

In a rat model of adjuvant-induced arthritis, intraperitoneal administration of this compound (twice daily from day 0 to 14) significantly reduced secondary paw swelling.

Dose (mg/kg, i.p., twice daily)Inhibition of Paw Swelling
2.542%
571%
1083%
2093%

Table 4: Efficacy of this compound in a rat model of adjuvant-induced arthritis.[2]

The reduction in paw swelling was associated with an improved lesion score and joint mobility.[2]

Pneumococcal Meningitis in Infant Rats

In a model of pneumococcal meningitis in infant rats, intraperitoneal injection of this compound (25 mg/kg, twice daily) initiated 3 hours post-infection, was shown to reduce hippocampal apoptosis and cortical injury.[3] While it did not significantly alter the mortality rate, it did lead to reduced weight loss and decreased cerebrospinal fluid levels of TNF and IL-6.[3]

Pharmacokinetics

Pharmacokinetic studies in rats revealed that while this compound is orally active, its development was ultimately halted due to limited oral bioavailability.[1] In a study with Wistar rats, oral administration of 30 mg/kg and 60 mg/kg resulted in maximal plasma concentrations (Cmax) of 218 ng/ml and 405 ng/ml, respectively. Plasma concentrations of this compound were determined using a specific high-performance liquid chromatographic-mass spectrometric method.

Signaling Pathways and Experimental Workflows

TACE-Mediated TNF-α Processing

The primary mechanism of action of this compound is the inhibition of TACE, which prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form.

TACE_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE soluble_TNF-alpha Soluble TNF-α TACE->soluble_TNF-alpha Cleavage Ro_32-7315 This compound Ro_32-7315->TACE Inhibition Inflammation Inflammatory Response soluble_TNF-alpha->Inflammation

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Workflow for In Vitro Cellular Assays

The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound in cellular assays.

In_Vitro_Workflow A 1. Cell Culture (e.g., THP-1 cells) B 2. Pre-incubation with This compound (various conc.) A->B C 3. Stimulation with LPS B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. TNF-α Quantification (ELISA) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Recombinant TACE Inhibition Assay
  • Objective: To determine the in vitro potency of this compound against recombinant TACE.

  • Methodology:

    • A recombinant form of TACE is used.

    • This compound is serially diluted to obtain a range of concentrations.

    • The assay is typically performed in a buffer containing Tris, ZnCl2, and a surfactant like Brij 35.

    • A fluorogenic substrate, such as a MOCA-based peptide, is added to the reaction mixture.

    • The reaction is initiated by the addition of the enzyme.

    • The fluorescence intensity is monitored over time using a fluorescence plate reader.

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LPS-Induced TNF-α Release in THP-1 Cells
  • Objective: To assess the inhibitory effect of this compound on TNF-α production in a human monocytic cell line.

  • Methodology:

    • THP-1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

    • Cells are seeded in 96-well plates.

    • This compound is added at various concentrations, and the cells are pre-incubated for a defined period (e.g., 30 minutes).

    • LPS (e.g., from E. coli) is added to a final concentration of 1 µg/mL to stimulate TNF-α production.

    • The cells are incubated for a further period (e.g., 4 hours) at 37°C in a CO2 incubator.

    • The cell culture supernatant is collected after centrifugation.

    • The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

    • The IC50 value is calculated from the dose-response curve.

Adjuvant-Induced Arthritis in Rats
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of chronic inflammation.

  • Methodology:

    • Animals: Male Lewis or Wistar rats are commonly used.

    • Induction of Arthritis: A suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) is injected intradermally at the base of the tail or into a hind paw.

    • Treatment: this compound is administered daily via the desired route (e.g., intraperitoneally) starting from the day of adjuvant injection. A vehicle control group is included.

    • Assessment of Arthritis:

      • Paw Swelling: The volume of the hind paws is measured at regular intervals using a plethysmometer.

      • Clinical Score: The severity of arthritis in each paw is visually scored based on erythema and swelling.

      • Joint Mobility: The angle of flexion and extension of the ankle joint can be measured.

    • Data Analysis: The percentage inhibition of paw swelling is calculated by comparing the treated groups with the vehicle control group.

Pneumococcal Meningitis in Infant Rats
  • Objective: To assess the neuroprotective effects of this compound in a model of bacterial meningitis.

  • Methodology:

    • Animals: Infant Wistar rats (e.g., 11 days old) are used.

    • Induction of Meningitis: A suspension of live Streptococcus pneumoniae is injected into the cisterna magna.

    • Treatment: this compound is administered intraperitoneally at a specified time point after infection (e.g., 3 hours). An antibiotic (e.g., ceftriaxone) is typically administered at a later time point (e.g., 18 hours post-infection).

    • Monitoring: Clinical parameters such as weight, a clinical severity score, and mortality are recorded.

    • Sample Collection: Cerebrospinal fluid (CSF) is collected to measure cytokine levels (TNF, IL-6) and other inflammatory markers.

    • Histopathology: At the end of the study, brains are harvested, and sections are stained to assess for hippocampal apoptosis and cortical necrosis.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of TACE, leading to a significant reduction in TNF-α production both in vitro and in vivo. The compound has shown efficacy in animal models of arthritis and meningitis, highlighting the therapeutic potential of TACE inhibition in inflammatory diseases. However, the limited oral bioavailability of this compound presented a significant hurdle for its clinical development. The detailed methodologies and data presented in this guide provide a valuable resource for researchers working on TACE inhibitors and the development of novel anti-inflammatory agents.

References

Ro 32-7315: A Technical Guide for the Study of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This enzyme is critical in the inflammatory process as it cleaves the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a key mediator in many inflammatory diseases.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in studying inflammatory pathways, and visualizations of the relevant biological and experimental processes. Although the clinical development of this compound was discontinued (B1498344) due to limited oral bioavailability, it remains a valuable tool for preclinical research into the role of TACE in inflammation.[2]

Mechanism of Action

This compound is a hydroxamic acid-based inhibitor that chelates the zinc ion in the active site of TACE, thereby blocking its proteolytic activity. This inhibition prevents the cleavage of pro-TNF-α from the cell surface, leading to a reduction in the release of soluble TNF-α.[1] The selectivity of this compound for TACE over other matrix metalloproteinases (MMPs) makes it a useful tool for specifically investigating the role of TACE in various inflammatory models.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssaySpeciesIC50 ValueReference
Recombinant TACEHuman5.2 nM[1][2]
LPS-induced TNF-α release in THP-1 cellsHuman350 ± 14 nM[1]
LPS-induced TNF-α release in whole bloodHuman2.4 ± 0.5 µM[1]
LPS-induced TNF-α release in whole bloodRat110 ± 18 nM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesDosing RegimenEffectReference
LPS-induced systemic TNF-α releaseWistar Rat25 mg/kg, oralED50[1]
Adjuvant-induced arthritis (secondary paw swelling)Allen and Hamburys Hooded Rat2.5, 5, 10, 20 mg/kg, i.p., twice daily42%, 71%, 83%, 93% reduction, respectively[1]
Experimental Pneumococcal Meningitis (cortical injury)Infant RatIntraperitoneal injection, starting 3h post-infectionSignificant reduction in cortical injury[3]
Experimental Pneumococcal Meningitis (hippocampal apoptosis)Infant RatIntraperitoneal injection, starting 3h post-infectionPronounced reduction in hippocampal apoptosis[3]

Table 3: Selectivity Profile of this compound against Matrix Metalloproteinases (MMPs)

MMPFold Selectivity over TACE
MMP-1 (Collagenase-1)~100x
MMP-2 (Gelatinase-A)>100x
MMP-3 (Stromelysin-1)>100x
MMP-9 (Gelatinase-B)>100x
MMP-13 (Collagenase-3)>100x

Note: Data compiled from multiple sources indicating high selectivity over most MMPs.

Experimental Protocols

In Vitro Assay: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells

This protocol describes a method to assess the potency of this compound in inhibiting the release of TNF-α from the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Plate reader

Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

  • Treatment: Add 50 µL of the diluted this compound or vehicle (medium with DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a working solution of LPS in culture medium. Add 50 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control wells, add 50 µL of culture medium.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Model: Adjuvant-Induced Arthritis in Rats

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA) and the assessment of the anti-inflammatory effects of this compound.

Materials:

  • Male Lewis or Wistar rats (150-200 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Plethysmometer or digital calipers for measuring paw volume/thickness

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Arthritis Induction: On day 0, administer a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat under light anesthesia.

  • Grouping and Treatment: Randomly divide the rats into vehicle control and this compound treatment groups. From day 0 to day 14 (or as per study design), administer this compound (e.g., 2.5, 5, 10, 20 mg/kg) or vehicle intraperitoneally (i.p.) twice daily.[1]

  • Clinical Assessment:

    • Paw Swelling: Measure the volume of both hind paws using a plethysmometer or the thickness using digital calipers at regular intervals (e.g., every 2-3 days) starting from day 0. The increase in paw volume of the non-injected (secondary) paw is a key indicator of systemic inflammation.

    • Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint rigidity. The maximum score per rat is typically 16.

    • Body Weight: Monitor the body weight of the animals regularly as a general indicator of health.

  • Data Analysis: Calculate the mean paw volume and arthritis score for each group at each time point. Determine the percentage inhibition of secondary paw swelling in the treated groups compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the treatment effects.

Mandatory Visualizations

Signaling Pathway

TACE_Pathway proTNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) solubleTNF Soluble TNF-α (active) TACE->solubleTNF cleavage Inflammation Inflammatory Response solubleTNF->Inflammation activates Ro327315 This compound Ro327315->TACE inhibits

Caption: Mechanism of action of this compound in inhibiting the TACE-mediated release of soluble TNF-α.

Experimental Workflow: In Vitro Assay

in_vitro_workflow start Start plate_cells Plate THP-1 cells in 96-well plate start->plate_cells add_inhibitor Add this compound (or vehicle) plate_cells->add_inhibitor incubate1 Incubate 1 hour add_inhibitor->incubate1 add_lps Stimulate with LPS incubate1->add_lps incubate2 Incubate 4-6 hours add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant elisa Measure TNF-α by ELISA collect_supernatant->elisa analyze Analyze data (Calculate IC50) elisa->analyze end End analyze->end

Caption: Workflow for determining the in vitro potency of this compound.

Logical Relationship: TACE Inhibition and Anti-Inflammatory Effect

logical_relationship Ro327315 This compound TACE_inhibition TACE Inhibition Ro327315->TACE_inhibition proTNF_cleavage_reduction Reduced pro-TNF-α Cleavage TACE_inhibition->proTNF_cleavage_reduction solubleTNF_reduction Decreased Soluble TNF-α Levels proTNF_cleavage_reduction->solubleTNF_reduction inflammatory_signaling_reduction Reduced Inflammatory Signaling solubleTNF_reduction->inflammatory_signaling_reduction anti_inflammatory_effect Anti-inflammatory Effect inflammatory_signaling_reduction->anti_inflammatory_effect

Caption: The logical cascade from TACE inhibition by this compound to its anti-inflammatory outcome.

References

The Discovery and Development of Ro 32-7315: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ro 32-7315, chemically known as (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide, emerged as a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1] This document provides a comprehensive technical overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings. Key quantitative data are summarized in structured tables, and detailed experimental methodologies for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's journey from a promising therapeutic candidate to its eventual discontinuation.

Introduction

Tumor Necrosis Factor-α (TNF-α) is a pro-inflammatory cytokine deeply implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis.[1] The conversion of the membrane-bound precursor, pro-TNF-α, to its soluble, active form is a critical step in the inflammatory cascade, mediated by the enzyme TACE.[1] The inhibition of TACE, therefore, presented a compelling therapeutic strategy for the oral treatment of inflammatory disorders. This compound was developed by Roche as a potent, orally active TACE inhibitor with the aim of addressing this therapeutic need.[2]

Discovery and Synthesis

The synthesis of this compound was achieved through a linear six-step process, with a key final step involving the conversion of a carboxylic acid precursor to the active hydroxamic acid.[3][4] The stereochemistry of the molecule was carefully controlled during the synthesis to ensure the desired pharmacological activity.

Final Synthesis Step

A critical step in the synthesis of this compound is the conversion of the corresponding carboxylic acid to the hydroxamic acid using hydroxylamine. The choice of solvent was found to be crucial in this reaction. While the use of dichloromethane (B109758) resulted in an undesirable mixture of O- and N-acylation products, performing the reaction in tetrahydrofuran (B95107) (THF) yielded a 94:6 ratio in favor of the desired N-acylated product, this compound.[4] The final product could then be purified by crystallization from aqueous ethanol.[4]

Mechanism of Action

This compound is a potent and selective inhibitor of TACE.[1] Its primary mechanism of action involves binding to the active site of the TACE enzyme, thereby preventing the proteolytic cleavage of pro-TNF-α and the subsequent release of soluble TNF-α.[1] This leads to an accumulation of the unprocessed, membrane-bound form of TNF-α on the cell surface.[5]

cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α TACE TACE (ADAM17) pro-TNF-alpha->TACE Cleavage Soluble_TNF-alpha Soluble TNF-α TACE->Soluble_TNF-alpha Release Ro_32-7315 This compound Ro_32-7315->TACE Inhibition Inflammation Inflammation Soluble_TNF-alpha->Inflammation

Figure 1: Mechanism of action of this compound.

Preclinical Development

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of a recombinant form of TACE with a 50% inhibitory concentration (IC50) of 5.2 nM.[1] Its selectivity was assessed against a panel of related matrix metalloproteinases (MMPs), revealing a favorable profile with significantly lower inhibitory activity against most MMPs.[1][6]

Target EnzymeIC50 (nM)
TACE 5.2 [1]
MMP-1 (Collagenase-1)500[6]
MMP-2 (Gelatinase A)250[6]
MMP-3 (Stromelysin-1)210[6]
MMP-7 (Matrilysin)310[6]
MMP-9 (Gelatinase B)100[6]
MMP-12 (Metalloelastase)11[6]
MMP-13 (Collagenase-3)110[6]
Table 1: In vitro inhibitory potency of this compound against TACE and various MMPs.
Cellular Assays

The ability of this compound to inhibit the release of TNF-α was evaluated in various cellular systems stimulated with lipopolysaccharide (LPS).

Cell SystemIC50
THP-1 cell line350 ± 14 nM[1]
Human whole blood2.4 ± 0.5 µM[1]
Rat whole blood110 ± 18 nM[1]
Table 2: Inhibition of LPS-induced TNF-α release by this compound in cellular assays.
In Vivo Efficacy

Oral administration of this compound to Wistar rats resulted in a dose-dependent inhibition of LPS-induced systemic TNF-α release, with a median effective dose (ED50) of 25 mg/kg.[1]

In a rat model of adjuvant-induced arthritis, intraperitoneal administration of this compound (twice daily for 14 days) significantly reduced secondary paw swelling in a dose-dependent manner.[1]

Dose (mg/kg, i.p., twice daily)Reduction in Paw Swelling (%)
2.542[1]
571[1]
1083[1]
2093[1]
Table 3: Efficacy of this compound in a rat model of adjuvant-induced arthritis.

In a head-to-head comparison with the collagenase inhibitor Ro 32-3555 in an infant rat model of pneumococcal meningitis, this compound demonstrated significant neuroprotective effects. It reduced cortical injury and had a profound anti-apoptotic effect in the hippocampus.[7] Treatment with this compound also led to a significant reduction in cerebrospinal fluid (CSF) levels of TNF-α and Interleukin-6 (IL-6).[8]

Clinical Development

This compound progressed to a Phase I clinical trial in healthy human volunteers.[7] In a placebo-controlled, single-dose study, oral administration of 450 mg of this compound resulted in a significant suppression of ex vivo LPS-induced TNF-α release in whole blood samples, with a mean inhibition of 42% over a 4-hour period.[1]

Despite these promising initial results, the clinical development of this compound was ultimately discontinued (B1498344) due to limited oral bioavailability.[9]

Experimental Protocols

TACE Inhibition Assay
  • Enzyme: Recombinant form of TACE (lacking the transmembrane and cytoplasmic domains).

  • Substrate: A fluorescent resonance energy transfer (FRET) peptide substrate. A common example is (7-Methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH2.

  • Procedure:

    • The recombinant TACE enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.

    • The FRET peptide substrate is added to initiate the reaction.

    • The increase in fluorescence, resulting from the cleavage of the substrate by TACE, is monitored over time using a fluorometer.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LPS-Induced TNF-α Release in THP-1 Cells
  • Cell Line: Human monocytic THP-1 cells.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Procedure:

    • THP-1 cells are plated in a suitable culture medium.

    • The cells are pre-incubated with various concentrations of this compound.

    • LPS (e.g., 1 µg/mL) is added to the cell cultures to induce TNF-α production and release.

    • After a defined incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is determined by analyzing the dose-response curve.

cluster_workflow Experimental Workflow: Cellular Assay A Plate THP-1 Cells B Pre-incubate with This compound A->B C Stimulate with LPS B->C D Incubate (4-6h) C->D E Collect Supernatant D->E F Quantify TNF-α (ELISA) E->F G Calculate IC50 F->G

Figure 2: Workflow for LPS-induced TNF-α release assay.

Adjuvant-Induced Arthritis in Rats
  • Animal Model: Lewis or Wistar rats.

  • Induction Agent: Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis or Mycobacterium butyricum.

  • Procedure:

    • A single intradermal injection of FCA is administered into the paw or the base of the tail of the rats.

    • The development of arthritis is monitored over a period of several weeks.

    • This compound is administered (e.g., intraperitoneally or orally) daily or twice daily, starting from the day of adjuvant injection or after the onset of arthritis.

    • Paw swelling is measured regularly using a plethysmometer.

    • At the end of the study, joint tissues can be collected for histological analysis to assess inflammation and joint damage.

Quantification of this compound in Plasma
  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Protein precipitation from plasma samples followed by solid-phase extraction.

  • Chromatography: Separation on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for a specific precursor-to-product ion transition for this compound and an internal standard.

Conclusion

This compound was a potent and selective TACE inhibitor that showed considerable promise in preclinical models of inflammation and demonstrated target engagement in early clinical trials. Its development highlighted the potential of TACE inhibition as a therapeutic strategy for inflammatory diseases. However, the challenge of achieving adequate oral bioavailability ultimately led to the discontinuation of its development. The story of this compound serves as a valuable case study in drug discovery, illustrating the critical importance of pharmacokinetic properties in the successful translation of a potent and selective molecule into a viable therapeutic agent.

References

Ro 32-7315: An In-depth Technical Guide on its Selectivity Profile Over Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Ro 32-7315, a potent metalloproteinase inhibitor, with a primary focus on its activity against various matrix metalloproteinases (MMPs). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support research and development efforts in the fields of pharmacology and drug discovery.

Quantitative Selectivity Profile of this compound

This compound is a hydroxamate-based inhibitor that has demonstrated significant potency against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). Its inhibitory activity extends to several members of the matrix metalloproteinase family. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of MMPs and TACE, providing a clear quantitative representation of its selectivity.

EnzymeIC50 (nM)Reference(s)
TACE (ADAM17)5.2[1][2]
MMP-1 (Collagenase-1)500[3][4][5]
MMP-2 (Gelatinase-A)250[3][4][5]
MMP-3 (Stromelysin-1)210[3][4][5]
MMP-7 (Matrilysin)310[3][4][5]
MMP-9 (Gelatinase-B)100[3][4][5]
MMP-12 (Macrophage Elastase)11[3][4][5]
MMP-13 (Collagenase-3)110[3][4][5]

Note: The presented IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.

The data clearly indicates that this compound is a highly potent inhibitor of TACE and MMP-12. Its inhibitory activity against other MMPs, such as MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13, is moderate. Sources suggest that this compound exhibits a 100 to 500-fold greater selectivity for TACE over MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13.

Experimental Protocols

The determination of the inhibitory activity of this compound against MMPs and TACE typically involves in vitro enzymatic assays. While the specific protocols for this compound are not exhaustively detailed in the public domain, a general and widely accepted methodology based on fluorometric detection is described below. This protocol is representative of the techniques used to generate the IC50 data presented in this guide.

General Fluorometric Assay for MMP Inhibition

This protocol outlines the key steps for determining the IC50 value of an inhibitor against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, etc.)

  • MMP inhibitor (e.g., this compound)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MMP inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations for testing.

    • Reconstitute the recombinant MMP enzyme in assay buffer to the desired working concentration. The enzyme may require activation from its pro-form, often achieved by incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).

    • Prepare the fluorogenic substrate in assay buffer at the recommended concentration.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following in order:

      • Assay Buffer

      • MMP inhibitor at various concentrations (or vehicle control)

      • Recombinant MMP enzyme

    • Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow for the interaction between the enzyme and the inhibitor.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the fluorescence intensity in a kinetic mode using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm for Mca-Dpa substrates).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the kinetic curve for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

TACE_TNF_Pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α (Active) pro_TNF->sTNF Cleavage TACE TACE (ADAM17) Ro327315 This compound Ro327315->TACE TNFR TNF Receptor sTNF->TNFR Binding Inflammation Inflammatory Response TNFR->Inflammation Signal Transduction

Caption: TACE-mediated processing of TNF-α and its inhibition by this compound.

MMP_Inhibition_Workflow Start Start: Prepare Reagents Setup Plate Setup: Buffer, Inhibitor (this compound), Enzyme (MMP) Start->Setup Incubate_Inhibitor Pre-incubation (37°C) Setup->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure Kinetic Fluorescence Measurement Add_Substrate->Measure Analyze Data Analysis: - Calculate Reaction Velocity - Determine % Inhibition - Calculate IC50 Measure->Analyze End End: Determine Selectivity Profile Analyze->End

Caption: Experimental workflow for determining the IC50 of this compound against MMPs.

MMP_Activation_Cascade Pro_MMPs Pro-MMPs (Inactive Zymogens) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Proteolytic Cleavage Activators Activators (e.g., other MMPs, Serine Proteases) Activators->Pro_MMPs ECM Extracellular Matrix (ECM) Components (e.g., Collagen, Gelatin) Active_MMPs->ECM Cleavage Degradation ECM Degradation ECM->Degradation Ro327315 This compound Ro327315->Active_MMPs Inhibition

Caption: General overview of MMP activation and their role in ECM degradation.

References

Ro 32-7315: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). As a critical regulator of TNF-α production, TACE represents a key target for the development of therapeutics aimed at a range of inflammatory diseases. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to support further research and development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name (2S,3R)-2-cinnamyl-N-hydroxy-3-(2-isobutyl-2-(methylsulfonyl)hydrazine-1-carbonyl)-5-methylhexanamide, is a hydroxamic acid-based inhibitor. Its chemical structure is characterized by a central succinate (B1194679) scaffold.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 219613-02-2[1]
Molecular Formula C22H35N3O5S[1]
Molecular Weight 453.59 g/mol [1]
IUPAC Name (2S,3R)-2-cinnamyl-N-hydroxy-3-(2-isobutyl-2-(methylsulfonyl)hydrazine-1-carbonyl)-5-methylhexanamide[1]
InChI Key BACZSFOSMGICGM-WQEUXLNQSA-N[1]
Appearance Solid powderN/A
Solubility Soluble in DMSON/A

Synthesis

The synthesis of this compound has been described as a linear, six-step process. A key step in the synthesis involves the stereoselective protonation of a dialkylated enolate to establish the desired anti configuration of the 2,3-substituted succinate core. The final step of the synthesis is the conversion of a carboxylic acid to the corresponding hydroxamic acid using hydroxylamine. The choice of solvent is critical in this final step to favor N-acylation over O-acylation, with tetrahydrofuran (B95107) (THF) providing a high ratio of the desired product.[2][3]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of TACE (ADAM17).[4] TACE is a metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[5][6] Soluble TNF-α then binds to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades. A primary pathway activated by TNF-α is the NF-κB signaling pathway, which leads to the transcription of numerous pro-inflammatory genes.[7][8] By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby attenuating the subsequent inflammatory response.

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α soluble_TNF-alpha Soluble TNF-α pro-TNF-alpha->soluble_TNF-alpha TACE TACE (ADAM17) TACE->pro-TNF-alpha Cleavage TNFR TNFR1/2 IKK IKK Complex TNFR->IKK Activation Ro_32_7315 This compound Ro_32_7315->TACE Inhibition soluble_TNF-alpha->TNFR Binding IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: TACE Signaling Pathway and Inhibition by this compound.

Biological Activity

This compound has demonstrated potent inhibitory activity against TACE in both enzymatic and cellular assays. It also shows efficacy in animal models of inflammation.

Table 2: In Vitro and In Vivo Activity of this compound

AssaySystemIC50 / ED50Reference
In Vitro TACE Inhibition Recombinant TACE5.2 nM[4]
LPS-induced TNF-α Release THP-1 Cells350 ± 14 nM[4]
LPS-induced TNF-α Release Human Whole Blood2.4 ± 0.5 µM[4]
LPS-induced TNF-α Release Rat Whole Blood110 ± 18 nM[4]
In Vivo LPS-induced TNF-α Release Wistar Rats (oral)25 mg/kg[4]
Adjuvant-Induced Arthritis Allen and Hamburys Hooded Rats (i.p., twice daily)Significant reduction in paw swelling at 2.5, 5, 10, and 20 mg/kg[4]

Experimental Protocols

In Vitro TACE Inhibition Assay

This protocol is adapted from commercially available TACE inhibitor screening kits and the general principles of fluorogenic enzyme assays.[6][9]

TACE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme 1. Prepare TACE Enzyme Solution (e.g., in TACE Assay Buffer) add_enzyme 4. Add TACE Enzyme to microplate wells prep_enzyme->add_enzyme prep_inhibitor 2. Prepare this compound dilutions (and control inhibitor, e.g., GM6001) add_inhibitor 5. Add this compound/control to wells Incubate for 5 min at 37°C prep_inhibitor->add_inhibitor prep_substrate 3. Prepare Fluorogenic Substrate Solution add_substrate 6. Add Substrate to initiate reaction prep_substrate->add_substrate add_enzyme->add_inhibitor add_inhibitor->add_substrate measure_fluorescence 7. Measure fluorescence (Ex/Em = 318/449 nm) at t=0 and t=30 min add_substrate->measure_fluorescence calc_inhibition 8. Calculate % inhibition relative to enzyme control measure_fluorescence->calc_inhibition plot_curve 9. Plot % inhibition vs. [this compound] to determine IC50 calc_inhibition->plot_curve

Caption: Workflow for In Vitro TACE Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized TACE enzyme in TACE Assay Buffer to the desired concentration.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in TACE Assay Buffer. A known TACE inhibitor, such as GM6001, should be used as a positive control.

    • Prepare the fluorogenic FRET substrate solution in TACE Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add TACE enzyme solution to each well.

    • Add the diluted this compound or control inhibitor to the respective wells. Include an enzyme control (buffer only) and a blank control (buffer only, no enzyme).

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the TACE substrate solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 318/449 nm) at time zero.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence again at 30 minutes.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the change in fluorescence for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

LPS-Induced TNF-α Release in THP-1 Cells

This protocol is based on established methods for inducing and measuring cytokine release from monocytic cell lines.[10][11][12]

LPS_Assay_Workflow cluster_cell_culture Cell Culture and Differentiation cluster_treatment Treatment and Stimulation cluster_analysis Analysis seed_cells 1. Seed THP-1 monocytes in a 96-well plate differentiate_cells 2. Differentiate with PMA (e.g., 20 ng/mL) for 48h seed_cells->differentiate_cells wash_cells 3. Wash and incubate in PMA-free medium for 24h differentiate_cells->wash_cells add_inhibitor 4. Pre-treat differentiated macrophages with this compound for 2h wash_cells->add_inhibitor add_lps 5. Stimulate with LPS (e.g., 1 µg/mL) for 4-24h add_inhibitor->add_lps collect_supernatant 6. Collect cell culture supernatant add_lps->collect_supernatant perform_elisa 7. Quantify TNF-α concentration using ELISA collect_supernatant->perform_elisa calc_ic50 8. Calculate IC50 for TNF-α release inhibition perform_elisa->calc_ic50

Caption: Workflow for LPS-Induced TNF-α Release Assay in THP-1 Cells.

Methodology:

  • Cell Culture and Differentiation:

    • Seed THP-1 monocytic cells in a 96-well plate at a density of approximately 2 x 10^4 cells/well.

    • Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL for 48 hours.

    • After differentiation, wash the cells with fresh medium and incubate in PMA-free medium for 24 hours.

  • Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the differentiated THP-1 cells with the various concentrations of this compound for 2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for an appropriate time (e.g., 4 to 24 hours) to induce TNF-α production.

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.

Adjuvant-Induced Arthritis in Rats

This is a widely used preclinical model for rheumatoid arthritis. The protocol is based on standard procedures described in the literature.[5][13][14]

Methodology:

  • Induction of Arthritis:

    • Suspend heat-killed Mycobacterium tuberculosis in mineral oil to prepare Complete Freund's Adjuvant (CFA).

    • Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the right hind paw of male Lewis or Wistar rats.

  • Treatment:

    • On the day of adjuvant injection (Day 0), begin treatment with this compound or vehicle control.

    • Administer this compound intraperitoneally (i.p.) or orally (p.o.) at the desired doses (e.g., 2.5, 5, 10, and 20 mg/kg, twice daily) for a specified duration (e.g., 14 days).

  • Assessment of Arthritis:

    • Measure the volume of both the injected (primary lesion) and non-injected (secondary lesion) hind paws daily or every other day using a plethysmometer.

    • The degree of paw swelling is an indicator of the severity of inflammation.

    • A clinical score can also be assigned to each paw based on the severity of erythema and swelling.

  • Data Analysis:

    • Calculate the mean paw volume for each treatment group at each time point.

    • Determine the percent inhibition of paw swelling in the this compound-treated groups compared to the vehicle-treated control group.

    • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the treatment effects.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TACE. Its ability to block the production of soluble TNF-α makes it a valuable research tool for investigating the role of TACE in inflammatory processes and a lead compound for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other TACE inhibitors.

References

understanding the function of Ro 32-7315 in arthritis models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a critical enzyme in the inflammatory cascade. By blocking TACE, this compound effectively prevents the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of rheumatoid arthritis. This guide provides a comprehensive overview of the function of this compound in preclinical arthritis models, detailing its mechanism of action, efficacy data, and the experimental protocols used to evaluate its therapeutic potential.

Mechanism of Action: TACE Inhibition

This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting TACE (also known as ADAM17).[1] TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form.[1][2] In inflammatory conditions such as arthritis, the overexpression of TNF-α contributes significantly to joint inflammation, cartilage degradation, and bone erosion.[3][4] By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, thereby mitigating its downstream inflammatory effects.[1] The development of this compound was driven by the need for orally effective TNF-α inhibitors, as existing biologic therapies require parenteral administration.[5]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target/SystemIC50 ValueNotesReference
Recombinant TACE5.2 nMDemonstrates high potency against the target enzyme.[1]
LPS-induced TNF-α release in THP-1 cells350 ± 14 nMEfficacy in a human monocytic cell line.[2]
LPS-induced TNF-α release in rat whole blood110 ± 18 nMPotent activity in a relevant rodent model.[1][2]
LPS-induced TNF-α release in human whole blood2.4 ± 0.5 µMActivity demonstrated in a human ex vivo system.[1][2]
Table 2: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
ParameterDosageRouteResultReference
LPS-induced systemic TNF-α release25 mg/kgOralED50 for inhibition of TNF-α release.[1]
Secondary Paw Swelling Reduction2.5 mg/kg, twice dailyi.p.42% reduction[1][5]
Secondary Paw Swelling Reduction5 mg/kg, twice dailyi.p.71% reduction[1][5]
Secondary Paw Swelling Reduction10 mg/kg, twice dailyi.p.83% reduction[1][5]
Secondary Paw Swelling Reduction20 mg/kg, twice dailyi.p.93% reduction[1][5]
Lesion Score and Joint Mobility2.5 - 20 mg/kg, twice dailyi.p.Significant improvement[1][5]
Table 3: Human Ex Vivo Efficacy of this compound
DosageRouteResultNotesReference
450 mg (single dose)Oral42% mean inhibition of ex vivo LPS-induced TNF-α release over 4 hoursStudy conducted in healthy male and female volunteers.[1][2]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This widely used preclinical model of rheumatoid arthritis was employed to evaluate the in vivo efficacy of this compound.[5]

  • Animal Model: Allen and Hamburys hooded rats.[1]

  • Induction of Arthritis: Arthritis was induced by a single sub-plantar injection of Freund's Complete Adjuvant (FCA) into the left hind paw.[6] This induces a primary inflammatory response in the injected paw and a subsequent systemic, immune-mediated inflammatory response that affects the non-injected paws, mimicking aspects of rheumatoid arthritis.

  • Treatment Protocol: this compound was administered intraperitoneally (i.p.) twice daily at doses of 2.5, 5, 10, and 20 mg/kg, starting from the day of adjuvant injection (day 0) and continuing for 14 days.[1][5] A vehicle group served as the control.

  • Efficacy Assessment:

    • Paw Swelling: The volume of the secondary (non-injected) paw was measured as an indicator of systemic inflammation.

    • Lesion Score: The severity of arthritis in the paws was visually scored.

    • Joint Mobility: The degree of joint movement was assessed.

LPS-Induced TNF-α Release Assays

These assays were used to determine the inhibitory activity of this compound on TNF-α production in both cellular and whole blood systems.

  • Cellular Assay: The human monocytic cell line, THP-1, was stimulated with lipopolysaccharide (LPS) to induce TNF-α production.[1][2] The concentration of this compound required to inhibit 50% of the TNF-α release (IC50) was determined.

  • Whole Blood Assay: Freshly collected human and rat whole blood was incubated with various concentrations of this compound prior to stimulation with LPS.[1][2] The amount of TNF-α released into the plasma was measured to calculate the IC50.

  • In Vivo Assay: Wistar rats were orally administered this compound before being challenged with LPS to induce systemic TNF-α release.[1] The dose of this compound that resulted in a 50% reduction in plasma TNF-α levels (ED50) was determined.

Visualizations

Signaling Pathway of this compound

Ro327315_Mechanism ProTNF Pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) ProTNF->TACE Substrate for SolubleTNF Soluble TNF-α (Active) TACE->SolubleTNF Cleavage Ro327315 This compound Ro327315->TACE Inhibits Inflammation Inflammation & Joint Damage SolubleTNF->Inflammation

Caption: Mechanism of action of this compound in inhibiting inflammation.

Experimental Workflow for Adjuvant-Induced Arthritis Model

AIA_Workflow Start Day 0: Induce Arthritis (FCA Injection) Treatment Days 0-14: Administer this compound (2.5, 5, 10, 20 mg/kg, i.p., twice daily) Start->Treatment Monitoring Ongoing: Monitor Paw Swelling, Lesion Score, and Joint Mobility Treatment->Monitoring Endpoint Day 14: Final Assessment and Data Analysis Monitoring->Endpoint

Caption: Workflow of the in vivo adjuvant-induced arthritis experiment.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for arthritis in preclinical models. Its potent and selective inhibition of TACE leads to a marked reduction in the production of soluble TNF-α, a key driver of inflammation and joint destruction. The robust in vivo efficacy observed in the adjuvant-induced arthritis model, coupled with its oral activity, highlights its potential as a valuable small molecule alternative to biologic TNF-α inhibitors. Further investigation into its clinical safety and efficacy was warranted based on these promising preclinical findings, although its development was eventually discontinued (B1498344) due to limited oral bioavailability.[7] Nevertheless, the study of this compound provides a valuable framework for the development of future TACE inhibitors for the treatment of inflammatory diseases.

References

The Impact of Ro 32-7315 on Cytokine Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 32-7315 is a potent and selective hydroxamic acid-based inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3][4][5][6] TACE is a critical sheddase responsible for the proteolytic processing of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, biologically active form.[1][6] By inhibiting TACE, this compound effectively modulates the release of TNF-α, a key pro-inflammatory cytokine implicated in a range of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of TACE

The primary mechanism by which this compound impacts cytokine processing is through its direct inhibition of TACE (ADAM17). TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of various membrane-anchored proteins, including pro-TNF-α.[1][6] The inhibition of TACE by this compound prevents the release of soluble TNF-α, thereby downregulating the inflammatory cascade mediated by this cytokine.

cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (Membrane-bound) Soluble_TNF-alpha Soluble TNF-α (Active) pro-TNF-alpha->Soluble_TNF-alpha Cleavage by TACE TACE (ADAM17) TACE->pro-TNF-alpha Ro_32_7315 This compound Ro_32_7315->TACE Inhibits Inflammatory_Response Inflammatory Response Soluble_TNF-alpha->Inflammatory_Response Initiates

Caption: Mechanism of this compound Action.

Quantitative Data on the Efficacy of this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibition of TACE and TNF-α Release
Assay TypeSystemParameterValueReference
Enzymatic AssayRecombinant TACEIC505.2 nM[1][6]
Cellular AssayTHP-1 cell line (LPS-induced)IC50350 ± 14 nM[1]
Cellular AssayHuman whole blood (LPS-induced)IC502.4 ± 0.5 µM[1]
Cellular AssayRat whole blood (LPS-induced)IC50110 ± 18 nM[1]
Table 2: In Vivo Efficacy of this compound
Animal ModelAdministrationParameterValueReference
Wistar Rats (LPS-induced)OralED50 (TNF-α release)25 mg/kg[1]
Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis)i.p., twice daily% Inhibition of Paw Swelling42% (2.5 mg/kg), 71% (5 mg/kg), 83% (10 mg/kg), 93% (20 mg/kg)[1]
Healthy Human VolunteersOral (450 mg)Mean Inhibition of ex vivo TNF-α release42% over 4 hours[1]
Infant Rat (Pneumococcal Meningitis)IntraperitonealReduction in CSF TNF and IL-6 levelsSignificant[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Recombinant TACE Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of TACE.

Methodology:

  • Enzyme and Substrate: A recombinant form of TACE is utilized. A fluorogenic peptide substrate, such as MOCA, is used.[8]

  • Reaction Buffer: The assay is typically performed in a buffer containing Tris (e.g., 25 mM, pH 9.0), ZnCl2 (e.g., 2.5 mM), and a surfactant like Brij 35 (e.g., 0.005%).[8]

  • Incubation: Recombinant TACE (e.g., 100 ng/ml) is incubated with the MOCA substrate (e.g., 5 mM) in the reaction buffer.[8]

  • Inhibitor Addition: this compound is added at various concentrations.

  • Detection: The cleavage of the fluorogenic substrate is monitored over time by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 325/400 nm).[8]

  • Data Analysis: The rate of substrate hydrolysis is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

cluster_workflow Recombinant TACE Inhibition Assay Workflow Step1 1. Prepare reaction mix: Recombinant TACE, Fluorogenic Substrate, and Assay Buffer Step2 2. Add varying concentrations of this compound Step1->Step2 Step3 3. Incubate at room temperature Step2->Step3 Step4 4. Measure fluorescence intensity over time Step3->Step4 Step5 5. Calculate reaction rates and determine IC50 value Step4->Step5

Caption: Workflow for Recombinant TACE Assay.

Cellular TNF-α Release Assay

Objective: To assess the ability of this compound to inhibit TNF-α release from cells.

Methodology:

  • Cell Culture: A human monocytic cell line, such as THP-1, is cultured under standard conditions.[1] Alternatively, fresh human or rat whole blood can be used.[1]

  • Stimulation: The cells or whole blood are stimulated with Lipopolysaccharide (LPS) to induce the production and release of TNF-α.[1][9]

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound before LPS stimulation.

  • Sample Collection: After a defined incubation period, the cell culture supernatant or plasma is collected.

  • TNF-α Quantification: The concentration of soluble TNF-α in the collected samples is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TNF-α release is calculated for each concentration of this compound, and the IC50 value is determined.

cluster_workflow Cellular TNF-α Release Assay Workflow Step1 1. Culture THP-1 cells or use fresh whole blood Step2 2. Pre-incubate with varying concentrations of this compound Step1->Step2 Step3 3. Stimulate with LPS to induce TNF-α release Step2->Step3 Step4 4. Collect supernatant or plasma Step3->Step4 Step5 5. Quantify TNF-α concentration using ELISA Step4->Step5 Step6 6. Calculate IC50 value Step5->Step6

Caption: Workflow for Cellular TNF-α Release Assay.

Selectivity Profile

An important characteristic of this compound is its selectivity for TACE over other related matrix metalloproteinases (MMPs). It has been shown to be 100-500 fold more selective for TACE than for MMP-1, -2, -3, -9, and -13.[10] This selectivity is crucial for minimizing off-target effects that can arise from the broad-spectrum inhibition of MMPs, which are involved in various physiological processes. However, it is noteworthy that its selectivity over MMP-8 is not as pronounced.[10]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TACE that effectively reduces the processing and release of soluble TNF-α. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a modulator of TNF-α-driven inflammation. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of TACE inhibitors in drug discovery and development programs. The high selectivity of this compound for TACE over many other MMPs underscores the feasibility of developing targeted therapies for inflammatory disorders with improved safety profiles.

References

Methodological & Application

Application Notes and Protocols for Ro 32-7315 in In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[1][2] By inhibiting TACE, this compound effectively blocks the release of TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and cellular effects of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of the TACE enzyme. This inhibition prevents the shedding of the extracellular domain of various transmembrane proteins, most notably pro-TNF-α. The reduction in soluble TNF-α leads to a dampening of the inflammatory signaling cascade initiated by this cytokine.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay SystemIC50 ValueReference
Recombinant TACEEnzyme Assay5.2 nM[1][2]
LPS-induced TNF-α releaseTHP-1 Cells350 ± 14 nM[1][2]
LPS-induced TNF-α releaseHuman Whole Blood2.4 ± 0.5 µM[1][2]
LPS-induced TNF-α releaseRat Whole Blood110 ± 18 nM[1][2]
Table 2: Selectivity Profile of this compound against Matrix Metalloproteinases (MMPs)
MMP TargetIC50 ValueReference
MMP-1 (Collagenase-1)500 nM[3]
MMP-2 (Gelatinase-A)250 nM[3]
MMP-3 (Stromelysin-1)210 nM[3]
MMP-7 (Matrilysin)310 nM[3]
MMP-8 (Collagenase-2)Not specified, but this compound is noted to have lower selectivity for MMP-8[4]
MMP-9 (Gelatinase-B)100 nM[3]
MMP-12 (Macrophage Metalloelastase)11 nM[3]
MMP-13 (Collagenase-3)110 nM[3]

Experimental Protocols

TACE Inhibition Assay (Fluorogenic Substrate-Based)

This protocol describes a method to determine the inhibitory activity of this compound on TACE using a fluorogenic substrate.

Materials:

  • Recombinant human TACE/ADAM17

  • Fluorogenic TACE substrate (e.g., a FRET peptide like ABZ-based substrate)[5]

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the recombinant TACE enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic TACE substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the reaction rates (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inhibition of LPS-Induced TNF-α Release in THP-1 Cells

This protocol details the procedure to measure the effect of this compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[6][7]

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO

  • 96-well tissue culture plates

  • Human TNF-α ELISA kit

  • Microplate reader for ELISA

Procedure:

  • Seed THP-1 cells into a 96-well plate at a density of 0.5 x 10⁶ cells/ml.[6]

  • Prepare various concentrations of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control (medium with DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/ml.[6]

  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[6][8][9]

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the supernatant for TNF-α measurement.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxic effects of this compound on cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

Materials:

  • Cells of interest (e.g., THP-1)

  • Complete culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[12]

  • 96-well tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24-48 hours).

  • After the treatment period, add 10 µl of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[10]

  • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

  • Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_TNFa pro-TNF-α TNFa Soluble TNF-α pro_TNFa->TNFa cleavage EGFR_ligand pro-EGFR Ligands (e.g., TGF-α) sEGFR_ligand Soluble EGFR Ligand EGFR_ligand->sEGFR_ligand cleavage IL6R IL-6R sIL6R Soluble IL-6R IL6R->sIL6R cleavage ADAM17 ADAM17 (TACE) ADAM17->pro_TNFa ADAM17->EGFR_ligand ADAM17->IL6R Inflammation Inflammation TNFa->Inflammation EGFR EGFR sEGFR_ligand->EGFR gp130 gp130 sIL6R->gp130 Proliferation Cell Proliferation IL6_trans_signaling IL-6 Trans-Signaling Ro327315 This compound Ro327315->ADAM17 inhibits Stimuli Stimuli (e.g., LPS, PMA) Stimuli->ADAM17 activates EGFR->Proliferation gp130->IL6_trans_signaling

Caption: ADAM17 (TACE) signaling pathway and the inhibitory action of this compound.

TNF_alpha_Release_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed THP-1 cells in 96-well plate pre_incubate Pre-incubate cells with This compound (1 hr) seed_cells->pre_incubate prepare_ro Prepare this compound serial dilutions prepare_ro->pre_incubate stimulate Stimulate with LPS (1 µg/ml) pre_incubate->stimulate incubate Incubate (4 hrs) stimulate->incubate centrifuge Centrifuge plate incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze data & calculate IC50 elisa->analyze

Caption: Workflow for the inhibition of LPS-induced TNF-α release assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed_cells Seed cells in 96-well plate treat_cells Treat with this compound (24-48 hrs) seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate (4 hrs) add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solubilizer Add solubilization solution remove_medium->add_solubilizer shake_plate Shake plate (15 min) add_solubilizer->shake_plate read_absorbance Read absorbance (570 nm) shake_plate->read_absorbance

References

Application Notes and Protocols for Ro 32-7315 in THP-1 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17.[1][2] TACE is a metalloproteinase responsible for the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, biologically active 17-kDa form.[1] In inflammatory conditions, activated monocytes and macrophages are primary sources of TNF-α, a key mediator of the inflammatory response.[1] The human monocytic cell line, THP-1, is widely used as a model to study monocyte and macrophage biology, including the inflammatory processes that lead to TNF-α production and release.[3][4]

These application notes provide detailed protocols for utilizing this compound to study the inhibition of TNF-α release and the accumulation of its membrane-bound precursor in THP-1 cells.

Mechanism of Action

This compound is a succinate (B1194679) hydroxamate-based inhibitor that demonstrates high selectivity for TACE over many other matrix metalloproteinases (MMPs).[3] In THP-1 cells stimulated with lipopolysaccharide (LPS), this compound effectively blocks the final step in TNF-α secretion by inhibiting TACE-mediated cleavage of pro-TNF-α from the cell surface. This leads to a dose-dependent reduction of soluble TNF-α in the culture supernatant and a corresponding increase in the expression of membrane-bound TNF-α (m-TNF-α).[1][3] Notably, this compound does not cause a general decrease in cytokine production, as it has been shown to have no effect on the release of Interleukin-8 (IL-8) in THP-1 cells.[1]

TACE_Inhibition cluster_cell THP-1 Cell pro_TNFa pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro_TNFa->TACE Cleavage s_TNFa Soluble TNF-α (secreted) TACE->s_TNFa Release Ro_32_7315 This compound Ro_32_7315->TACE Inhibition

Diagram 1: Mechanism of this compound action on TNF-α processing.

Quantitative Data Summary

The following tables summarize the quantitative data for the effects of this compound in experimental settings using THP-1 cells.

Table 1: Inhibitory Potency of this compound on LPS-Induced TNF-α Release

Cell TypeStimulantIC50 Value (nM)Reference
THP-1LPS350 ± 14[1][2]

Table 2: Effective Concentrations of this compound in THP-1 Cell-Based Assays

AssayThis compound ConcentrationObserved EffectReference
TNF-α Release Inhibition< 10 µMComplete inhibition of TNF-α secretion.[3]
Flow Cytometry (m-TNF-α)3.5 µMSignificant accumulation of membrane-bound TNF-α.[3][5]

Experimental Protocols

General THP-1 Cell Culture

Standard protocols for maintaining and subculturing the THP-1 cell line should be followed. These cells are grown in suspension.

  • Media: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.

Protocol 1: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells

This protocol details the steps to measure the dose-dependent inhibition of soluble TNF-α release from THP-1 cells.

TNF_Secretion_Inhibition_Workflow start Start seed_cells Seed THP-1 cells (e.g., 5x10^5 cells/mL) start->seed_cells add_inhibitor Add serial dilutions of this compound (and vehicle control, e.g., 0.1% DMSO) seed_cells->add_inhibitor stimulate Stimulate with LPS (1 µg/mL) add_inhibitor->stimulate incubate Incubate for 4 hours at 37°C stimulate->incubate collect_supernatant Centrifuge and collect supernatant incubate->collect_supernatant elisa Measure TNF-α concentration by ELISA collect_supernatant->elisa analyze Analyze data and determine IC50 elisa->analyze end End analyze->end

Diagram 2: Workflow for TNF-α secretion inhibition assay.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete medium.

  • Inhibitor Addition: Prepare serial dilutions of this compound in complete medium. Add the diluted inhibitor to the wells. Include a vehicle control with the same final concentration of DMSO (e.g., 0.1%).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[3][5]

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[3][5]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the log concentration of this compound and determine the IC50 value using a suitable sigmoidal dose-response curve-fitting model.

Protocol 2: Detection of Membrane-Bound TNF-α (m-TNF-α) by Flow Cytometry

This protocol allows for the detection and quantification of m-TNF-α accumulation on the surface of THP-1 cells following treatment with this compound.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • This compound (e.g., 3.5 µM final concentration)[5]

  • LPS (1 µg/mL final concentration)[5]

  • DMSO (vehicle control)

  • FITC-conjugated anti-human m-TNF-α antibody

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Treatment: In a multi-well plate or culture tubes, treat THP-1 cells (5 x 10^5 cells/mL) with this compound (e.g., 3.5 µM) or DMSO for a short pre-incubation period.[5]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL.[5]

  • Incubation: Incubate for 4 hours at 37°C.[3][5]

  • Cell Staining:

    • Wash the cells with cold flow cytometry buffer.

    • Resuspend the cells in the buffer containing a FITC-conjugated anti-human m-TNF-α antibody.

    • Incubate on ice for 30-60 minutes in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells again to remove unbound antibody.

    • Resuspend the cells in flow cytometry buffer.

    • Analyze the cells on a flow cytometer, gating on the live cell population. Measure the mean fluorescence intensity (MFI) of the FITC signal.

  • Data Interpretation: An increase in MFI in the this compound-treated cells compared to the DMSO control indicates an accumulation of m-TNF-α on the cell surface.[3]

Troubleshooting and Considerations

  • Cell Viability: It is crucial to assess the cytotoxicity of this compound at the concentrations used, as high concentrations may affect cell viability and confound the results. A viability assay (e.g., Trypan Blue exclusion or MTT assay) is recommended.

  • LPS Potency: The potency of LPS can vary between lots. It is advisable to perform a dose-response experiment to determine the optimal concentration for TNF-α induction in your specific THP-1 cell culture.

  • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all experimental conditions and does not exceed a level that affects cell function (typically <0.5%).

  • Antibody Specificity: For flow cytometry and immunofluorescence, use an antibody specifically validated for the detection of the extracellular domain of human TNF-α.

  • Differentiation State: The response of THP-1 cells can be influenced by their differentiation state. For experiments mimicking macrophages, THP-1 cells can be differentiated with phorbol (B1677699) 12-myristate 13-acetate (PMA) prior to stimulation. Note that differentiation will alter the cellular response and should be considered in the experimental design.[4][6]

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of TACE and TNF-α processing in the THP-1 cell model of monocytic inflammation.

References

Application Notes and Protocols for Ro 32-7315 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for the shedding of the extracellular domain of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α), releasing the soluble, pro-inflammatory cytokine TNF-α.[1][2][3] By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a key mediator in numerous inflammatory diseases. These application notes provide a summary of the reported dosages and administration of this compound in various preclinical animal models, along with detailed experimental protocols and a visualization of the relevant signaling pathway.

Data Presentation

In Vivo Efficacy of this compound in Rat Models
Animal ModelSpecies/StrainAdministration RouteDosageDosing ScheduleKey FindingsReference(s)
LPS-Induced Endotoxemia Wistar RatOral20-60 mg/kgSingle dose 30 minutes prior to LPS challengeDose-dependent inhibition of systemic TNF-α release. ED₅₀ of 25 mg/kg.[1][2]
Adjuvant-Induced Arthritis Allen and Hambury's Hooded RatIntraperitoneal (i.p.)2.5, 5, 10, 20 mg/kgTwice daily for 14 daysSignificant, dose-dependent reduction in secondary paw swelling (42%, 71%, 83%, and 93% respectively). Improved lesion score and joint mobility.[1][2]
Pneumococcal Meningitis Infant RatIntraperitoneal (i.p.)25 mg/kgTwice dailyReduced weight loss and cerebrospinal fluid levels of TNF-α and IL-6. Decreased hippocampal apoptosis and cortical injury.[2]

Note: While this compound has been mentioned for use in "rodent models," specific dosage and administration protocols for mice have not been detailed in the reviewed literature. The data presented here is specific to rat models.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of TACE, which plays a crucial role in the inflammatory cascade mediated by TNF-α.

TACE_Inhibition_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) LPS Lipopolysaccharide (LPS) Pro_TNF pro-TNF-α (membrane-bound) LPS->Pro_TNF induces expression sTNF Soluble TNF-α Pro_TNF->sTNF cleavage TACE TACE (ADAM17) TACE->Pro_TNF TNFR TNF-α Receptor sTNF->TNFR binds to Ro327315 This compound Ro327315->TACE inhibits Inflammation Inflammatory Response TNFR->Inflammation

Caption: Inhibition of TACE by this compound blocks the release of soluble TNF-α.

Experimental Protocols

LPS-Induced Endotoxemia in Wistar Rats

This model is used to evaluate the acute anti-inflammatory effects of compounds by measuring their ability to inhibit the systemic release of TNF-α following a lipopolysaccharide (LPS) challenge.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Wistar rats

  • Oral gavage needles

  • Blood collection supplies (e.g., syringes, EDTA tubes)

  • ELISA kit for rat TNF-α

Protocol:

  • Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week prior to the experiment.

  • This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg.

  • Dosing:

    • Administer this compound (e.g., 20, 30, 60 mg/kg) or vehicle to the rats via oral gavage.

  • LPS Challenge: 30 minutes after drug administration, inject LPS (e.g., 0.5-1 mg/kg) intraperitoneally.

  • Blood Collection: At a peak time for TNF-α release (typically 1.5-2 hours post-LPS), collect blood samples via cardiac puncture or from the tail vein into EDTA tubes.

  • Sample Processing: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each treatment group compared to the vehicle-treated control group. Determine the ED₅₀ value.

LPS_Workflow cluster_protocol LPS-Induced Endotoxemia Protocol Acclimatization Animal Acclimatization Drug_Prep Prepare this compound (Oral Suspension) Acclimatization->Drug_Prep Dosing Oral Administration (this compound or Vehicle) Drug_Prep->Dosing LPS_Challenge IP Injection of LPS (30 min post-dosing) Dosing->LPS_Challenge Blood_Collection Blood Collection (1.5-2h post-LPS) LPS_Challenge->Blood_Collection Sample_Processing Plasma Separation Blood_Collection->Sample_Processing Analysis TNF-α ELISA Sample_Processing->Analysis

Caption: Experimental workflow for the LPS-induced endotoxemia model in rats.

Adjuvant-Induced Arthritis in Hooded Rats

This is a widely used model for studying chronic inflammation and the efficacy of anti-arthritic compounds.

Materials:

  • This compound

  • Vehicle for intraperitoneal injection (e.g., sterile saline or a suitable solubilizing agent)

  • Complete Freund's Adjuvant (CFA)

  • Syringes and needles for injection

  • Plethysmometer or calipers for paw volume measurement

  • Allen and Hambury's hooded rats

Protocol:

  • Animal Acclimatization: Acclimatize male Allen and Hambury's hooded rats for at least one week before the study begins.

  • Arthritis Induction (Day 0):

    • Anesthetize the rats.

    • Inject 0.1 ml of CFA into the plantar surface of the right hind paw.

  • This compound Preparation: Prepare a solution or suspension of this compound in a sterile vehicle suitable for intraperitoneal injection.

  • Treatment (Days 0-14):

    • Administer this compound (2.5, 5, 10, or 20 mg/kg) or vehicle intraperitoneally twice daily, starting on the day of adjuvant injection.

  • Assessment of Arthritis:

    • Measure the volume of the non-injected (left) hind paw (secondary inflammation) every other day using a plethysmometer or calipers.

    • Visually score the severity of arthritis based on erythema and swelling.

    • Assess joint mobility.

  • Data Analysis: Compare the changes in paw volume, arthritis scores, and joint mobility between the treated and vehicle control groups.

Arthritis_Workflow cluster_protocol Adjuvant-Induced Arthritis Protocol Day0_Induction Day 0: Induce Arthritis (CFA injection in right hind paw) Treatment Days 0-14: Treatment (IP injection of this compound or Vehicle, twice daily) Day0_Induction->Treatment Assessment Ongoing Assessment (Paw volume, clinical score, joint mobility) Treatment->Assessment Day14_Endpoint Day 14: Final Assessment & Endpoint Assessment->Day14_Endpoint

Caption: Experimental workflow for the adjuvant-induced arthritis model in rats.

Pneumococcal Meningitis in Infant Rats

This model is used to study the pathophysiology of bacterial meningitis and to evaluate neuroprotective therapies.

Materials:

  • This compound

  • Vehicle for intraperitoneal injection (e.g., succinylated gelatin)[2]

  • Streptococcus pneumoniae culture

  • Anesthetic for infant rats

  • Stereotaxic apparatus for intracisternal injection

  • Cerebrospinal fluid (CSF) and brain tissue collection supplies

  • ELISA kits for rat TNF-α and IL-6

Protocol:

  • Animal Model: Use 11-day-old infant rats.

  • Infection:

    • Anesthetize the infant rats.

    • Inject a suspension of live Streptococcus pneumoniae directly into the cisterna magna.

  • This compound Preparation: Resuspend this compound in the vehicle (succinylated gelatin) immediately before use.

  • Treatment:

    • Administer this compound (25 mg/kg) or vehicle via intraperitoneal injection. The first dose is given 3 hours post-infection, followed by subsequent doses (e.g., twice daily).

  • Monitoring: Monitor the animals for clinical signs of meningitis (e.g., weight loss, lethargy).

  • Sample Collection: At a predetermined endpoint (e.g., 42 hours post-infection), collect CSF and brain tissue.

  • Analysis:

    • Measure TNF-α and IL-6 levels in the CSF by ELISA.

    • Process brain tissue for histological analysis to assess neuronal damage (e.g., hippocampal apoptosis, cortical necrosis).

  • Data Analysis: Compare the clinical scores, cytokine levels, and extent of brain injury between the this compound treated and vehicle control groups.

Conclusion

This compound has demonstrated significant efficacy in various rat models of inflammation, primarily through its targeted inhibition of TACE and subsequent reduction of soluble TNF-α. The provided protocols offer a foundation for researchers to utilize this compound in their preclinical studies. Further investigation is warranted to establish optimal dosing and administration strategies in other animal species, particularly in mouse models of inflammatory and related diseases.

References

Application Notes: Preparation of Ro 32-7315 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] TACE is a key enzyme responsible for the proteolytic cleavage of membrane-bound precursor pro-TNF-α, releasing the soluble, active form of the pro-inflammatory cytokine TNF-α.[3][4] By inhibiting TACE, this compound effectively blocks the release of TNF-α, making it a valuable tool for research in inflammatory diseases and cancer.[3][5][6][7] These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 453.59 g/mol [1]
Chemical Formula C22H35N3O5S[1]
CAS Number 219613-02-2[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Purity >98%[1]
Storage (Solid) Dry, dark at 0-4°C (short-term) or -20°C (long-term)[1]
Storage (Stock Solution) 0-4°C (short-term) or -20°C / -80°C (long-term)[1][8]
IC50 (TACE) 5.2 nM (recombinant form)[3][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and integrity of the compound.

Materials

  • This compound solid powder (CAS# 219613-02-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Microcentrifuge tubes (1.5 mL or 2 mL), sterile

  • Pipette and sterile filter tips

  • Analytical balance

  • Vortex mixer

Equipment

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

  • Fume hood

  • Microcentrifuge (optional)

Procedure

  • Pre-weighing Preparation:

    • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

    • Perform all handling of the solid compound and DMSO within a fume hood.

  • Calculating Required Volumes:

    • To prepare a 10 mM stock solution, the required volume of DMSO is calculated using the following formula:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Example Calculation for 1 mg of this compound:

      • Mass = 0.001 g

      • Molecular Weight = 453.59 g/mol

      • Concentration = 0.010 mol/L

      • Volume (L) = 0.001 g / (453.59 g/mol * 0.010 mol/L) = 0.00022046 L

      • Volume (µL) = 220.46 µL

    • Therefore, to make a 10 mM stock, dissolve 1 mg of this compound in 220.46 µL of DMSO.

  • Dissolving the Compound:

    • Carefully weigh the desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (e.g., 220.46 µL) to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

    • If any particulates are visible, briefly centrifuge the tube to pellet them.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • For long-term storage (months to years), store the aliquots at -20°C or -80°C.[1][8] For short-term storage (days to weeks), 4°C is acceptable.[1]

Visualizations

Experimental Workflow

The following diagram outlines the key steps for the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Until Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition

This compound inhibits the shedding of cell-surface proteins, including pro-TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR), by targeting the metalloproteinase TACE (ADAM17).

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF Cleavage proEGFR_L pro-EGFR Ligand (e.g., TGF-α) sEGFR_L Soluble EGFR Ligand proEGFR_L->sEGFR_L Cleavage TACE TACE (ADAM17) TACE->proTNF TACE->proEGFR_L TNFR TNF Receptor sTNF->TNFR Binds EGFR EGFR sEGFR_L->EGFR Binds Ro327315 This compound Ro327315->TACE Inhibits Inflammation Inflammation Cell Proliferation TNFR->Inflammation EGFR->Inflammation

Caption: this compound inhibits TACE-mediated protein shedding.

References

Application Notes and Protocols for Ro 32-7315 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), in primary cell cultures. TACE, also known as ADAM17, is a key sheddase responsible for the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.

Introduction

This compound is a hydroxamate-based inhibitor that has demonstrated high potency in inhibiting TACE activity and subsequent TNF-α release in various cellular systems.[1][2] Its selectivity for TACE over many other matrix metalloproteinases (MMPs) makes it a valuable tool for studying the specific roles of TACE in physiological and pathological processes.[3] These protocols are designed to guide researchers in the effective use of this compound to investigate TACE-mediated signaling in primary cell cultures, such as macrophages, monocytes, and microglia.

Data Presentation

Quantitative Inhibitory Activity of this compound
TargetSystemIC50 ValueReference
Recombinant TACEin vitro enzyme assay5.2 nM[1][4]
LPS-induced TNF-α releaseTHP-1 cell line350 ± 14 nM[4][5]
LPS-induced TNF-α releaseRat whole blood110 ± 18 nM[4][5]
LPS-induced TNF-α releaseHuman whole blood2.4 ± 0.5 µM[4][5]
LPS-induced TNF-α releaseHuman PBMC & Monocytes< 10 µM (complete inhibition)[6]
Selectivity Profile of this compound
MMP TargetSelectivity (fold vs. TACE)
MMP-1 (Collagenase-1)~96-fold
MMP-12 (Metalloelastase)~2-fold
MMP-2, -3, -9, -13>100-500-fold

Signaling Pathway

TACE_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α proTNF->sTNF TACE TACE (ADAM17) TACE->proTNF Cleaves Ro327315 This compound Ro327315->TACE Inhibits TNFR TNF Receptor sTNF->TNFR Inflammation Pro-inflammatory Signaling (e.g., NF-κB activation) TNFR->Inflammation

Caption: TACE-mediated cleavage of membrane-bound pro-TNF-α and its inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.[5][7]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[8] When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture should be kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.[6]

Protocol 2: Isolation and Culture of Primary Human Monocytes
  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Monocyte Enrichment: Enrich for monocytes from the PBMC population using either plastic adherence or immunomagnetic cell separation (e.g., CD14+ selection).

  • Culturing: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine at 37°C in a humidified 5% CO2 incubator.

Protocol 3: Inhibition of TACE Activity in Primary Monocytes
  • Cell Seeding: Seed the primary monocytes in a multi-well plate at a suitable density (e.g., 1 x 10^6 cells/mL). Allow the cells to adhere and equilibrate overnight.

  • Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions. Based on existing data, a concentration range of 0.1 µM to 10 µM is a good starting point.[6] Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.

  • Incubation: Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Stimulation: After pre-incubation, stimulate the cells with a TACE activator, such as Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, to induce TNF-α production and release.[6]

  • Sample Collection: Incubate the cells for an appropriate time period (e.g., 4-24 hours) to allow for TNF-α release.[6] Following incubation, centrifuge the plates to pellet the cells and collect the culture supernatants for analysis.

Protocol 4: Measurement of TNF-α Release by ELISA
  • ELISA Kit: Use a commercially available Human TNF-α ELISA kit and follow the manufacturer's instructions.

  • Sample Preparation: Dilute the collected cell culture supernatants as needed to fall within the linear range of the ELISA standard curve.

  • Assay Procedure: Perform the ELISA according to the kit protocol, which typically involves coating a plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in the samples by interpolating from the standard curve. The percentage of inhibition of TNF-α release can be calculated relative to the LPS-stimulated vehicle control.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Primary Cells (e.g., Monocytes) C Seed Cells in Multi-well Plate A->C B Prepare this compound Stock Solution (in DMSO) D Pre-treat with this compound (or Vehicle Control) B->D C->D E Stimulate with LPS D->E F Incubate and Collect Supernatants E->F G Measure TNF-α by ELISA F->G H Data Analysis and Inhibition Calculation G->H

Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on TNF-α release in primary cells.

References

Application Notes and Protocols: Ro 32-7315 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] While extensively studied in inflammatory disease models, its application in oncology is an emerging area of interest due to the critical role of TACE/ADAM17 in cancer progression.[1][4] TACE/ADAM17 is responsible for the shedding of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor growth, proliferation, and resistance to therapy.[4][5][6] These notes provide an overview of this compound's mechanism of action and detailed protocols for its potential application in cancer research models.

Mechanism of Action

This compound is a hydroxamate-based inhibitor that chelates the zinc ion in the active site of TACE/ADAM17, thereby blocking its proteolytic activity.[1][7] This inhibition prevents the release of the extracellular domains of TACE/ADAM17 substrates. In the context of cancer, this primarily involves the inhibition of EGFR ligand shedding (e.g., TGF-α, Amphiregulin, HB-EGF), which in turn downregulates EGFR signaling.[4][5][8] The rationale for using this compound in cancer research is to abrogate the autocrine and paracrine signaling loops that drive tumor growth and to potentially overcome resistance to EGFR-targeted therapies.[4]

Quantitative Data

The following tables summarize the in vitro and in vivo inhibitory activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 ValueCell Line/SystemReference
Recombinant TACE5.2 nMPeptide Substrate[2][3]
LPS-induced TNF-α release350 ± 14 nMTHP-1 cells[2][3]
LPS-induced TNF-α release110 ± 18 nMRat Whole Blood[2][3]
LPS-induced TNF-α release2.4 ± 0.5 µMHuman Whole Blood[2][3]

Table 2: Selectivity of this compound against Matrix Metalloproteinases (MMPs)

MMP TargetIC50 ValueReference
MMP-1 (Collagenase 1)500 nM[7]
MMP-2 (Gelatinase A)250 nM[7]
MMP-3 (Stromelysin 1)210 nM[7]
MMP-7 (Matrilysin)310 nM[7]
MMP-9 (Gelatinase B)100 nM[7]
MMP-12 (Metalloelastase)11 nM[7]
MMP-13 (Collagenase 3)110 nM[7]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Inflammation

Administration Route & DoseEffectModelReference
25 mg/kg (oral)ED50 for inhibition of LPS-induced TNF-α releaseWistar Rats[2][3]
2.5, 5, 10, and 20 mg/kg (i.p., twice daily)42%, 71%, 83%, and 93% reduction in adjuvant-induced secondary paw swelling, respectivelyAllen and Hamburys Hooded Rats[2][3]

Signaling Pathway

The diagram below illustrates the role of TACE/ADAM17 in the EGFR signaling pathway and the mechanism of inhibition by this compound.

TACE_EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR downstream Downstream Signaling (MAPK, PI3K/Akt) EGFR->downstream pro_ligand Pro-EGFR Ligand (e.g., pro-TGF-α) TACE TACE (ADAM17) pro_ligand->TACE Cleavage ligand Soluble EGFR Ligand TACE->ligand Shedding Ro327315 This compound Ro327315->TACE Inhibition ligand->EGFR Binding & Activation proliferation Tumor Cell Proliferation, Survival, Metastasis downstream->proliferation

Caption: TACE/ADAM17-mediated shedding of EGFR ligands and its inhibition by this compound.

Experimental Protocols

While the efficacy of this compound has not been extensively tested in tumor models, its known mechanism of action allows for the design of relevant cancer research protocols.[5]

Protocol 1: In Vitro Inhibition of EGFR Ligand Shedding

Objective: To determine the efficacy of this compound in inhibiting the shedding of EGFR ligands from cancer cells.

Materials:

  • Cancer cell line known to express EGFR and its ligands (e.g., various breast, lung, or colon cancer cell lines).[4][6]

  • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • Cell culture medium and supplements.

  • Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce shedding.

  • ELISA kit for the specific EGFR ligand being measured (e.g., TGF-α, Amphiregulin).

  • Protein concentration assay (e.g., BCA assay).

Procedure:

  • Seed cancer cells in 6-well plates and grow to 80-90% confluency.

  • Wash cells with serum-free medium.

  • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 1-2 hours.

  • Stimulate shedding by adding PMA (e.g., 100 nM) to the medium and incubate for the desired time (e.g., 30 minutes to 4 hours).

  • Collect the conditioned medium and centrifuge to remove cellular debris.

  • Measure the concentration of the shed EGFR ligand in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Lyse the cells and determine the total protein concentration for normalization.

  • Calculate the IC50 value of this compound for the inhibition of ligand shedding.

protocol1_workflow A Seed Cancer Cells B Pre-incubate with This compound A->B C Stimulate Shedding (e.g., PMA) B->C D Collect Conditioned Medium C->D E Measure Shed Ligand (ELISA) D->E F Calculate IC50 E->F

References

Application Notes and Protocols: Ro 32-7315 in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] TACE is a metalloproteinase responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form.[3] Given the central role of TNF-α in mediating inflammatory responses, this compound has been investigated as a potential therapeutic agent in inflammatory conditions. In the context of neuroinflammation, research has particularly focused on its application in experimental models of pneumococcal meningitis, a condition characterized by a severe inflammatory response in the central nervous system.[1][2] These notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting TACE. This inhibition prevents the shedding of pro-TNF-α from the cell surface, thereby reducing the levels of soluble TNF-α. The reduction in soluble TNF-α, a key pro-inflammatory cytokine, leads to a downstream dampening of the inflammatory cascade, including the production of other cytokines like Interleukin-6 (IL-6).[1][2] In neuroinflammatory conditions, this can translate to reduced brain injury, such as apoptosis and necrosis.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetSystemIC50Reference
Recombinant TACEEnzyme Assay5.2 nM[3]
LPS-induced TNF-α releaseTHP-1 cells350 ± 14 nM[3]
LPS-induced TNF-α releaseRat whole blood110 ± 18 nM[3]
LPS-induced TNF-α releaseHuman whole blood2.4 ± 0.5 µM[3]
Table 2: In Vivo Efficacy of this compound in an Infant Rat Model of Pneumococcal Meningitis
ParameterTreatment GroupResultP-valueReference
Brain Injury
Hippocampal Apoptosis (apoptotic cells/visual field)Vehicle6.10 ± 8.05[1]
This compound0.92 ± 1.47P = 0.0041[1]
Cortical Necrosis (% of total cortical volume)Vehicle3.16% ± 5.89%[1]
This compound0.37% ± 1.34%P = 0.0032[1]
Cerebrospinal Fluid (CSF) Cytokines
TNF (pg/ml) at 18 h post-infectionVehicle~1500[1][2]
This compound~500P < 0.05[1][2]
TNF (pg/ml) at 27 h post-infectionVehicle~1000[1][2]
This compound~200P < 0.05[1][2]
IL-6 (pg/ml) at 27 h post-infectionVehicle~15000[1]
This compound~5000P < 0.05[1]
Clinical Outcomes
Mortality RateVehicle37.1%[1][2]
This compound56.3%Not significantly altered (P < 0.05 vs. another compound, not vehicle)[1][2]
Weight Change (g) at 42 h post-infectionVehicle-0.8 ± 1.1[2]
This compound-0.1 ± 0.9P = 0.0106[2]

Experimental Protocols

In Vivo Model: Infant Rat Pneumococcal Meningitis

This protocol is based on a well-established model to study the pathophysiology and treatment of bacterial meningitis.[4]

1. Animal Model:

  • Species: Wistar rats.[4]

  • Age: 11-day-old infant rats.[4]

  • Housing: Litters of 12 nursing rats with their dams are acclimatized for 5 days prior to the experiment.[4]

2. Induction of Meningitis:

  • Infectious Agent: Live Streptococcus pneumoniae.[2]

  • Procedure: Intracisternal injection of 10 µl of a bacterial suspension.[4]

3. Treatment Regimen:

  • Test Compound: this compound.

  • Vehicle: Appropriate vehicle for solubilizing this compound.

  • Dosing: The specific dosage used in the cited study was adapted from earlier rodent studies.[4]

  • Route of Administration: Intraperitoneal (i.p.) injection.[2]

  • Timing:

    • First dose of this compound or vehicle is administered 3 hours post-infection (hpi).[2]

    • Antibiotic therapy (e.g., ceftriaxone) is initiated at 18 hpi.[2]

4. Outcome Measures and Analysis:

  • Clinical Monitoring: Record weight, a clinical score, and mortality rate throughout the experiment.[2]

  • Cerebrospinal Fluid (CSF) Analysis:

    • Collect CSF at specified time points (e.g., 18, 27, and 42 hpi).[2]

    • Measure myeloperoxidase (MPO) activity as an index of leukocyte infiltration.[2]

    • Quantify cytokine and chemokine concentrations (e.g., TNF, IL-1β, IL-6) using appropriate immunoassays (e.g., ELISA).[2]

  • Histopathology:

    • Sacrifice animals at the end of the study (e.g., 42 hpi).[2]

    • Perfuse and fix the brains.

    • Perform histomorphometric analysis on brain sections to assess:

      • Hippocampal apoptosis (e.g., by counting apoptotic cells in the dentate gyrus).[1][2]

      • Cortical necrosis (e.g., by measuring the volume of injured cortex).[1][2]

Mandatory Visualizations

G cluster_0 Cell Membrane pro-TNF-alpha pro-TNF-α (Membrane-bound) Soluble_TNF_alpha Soluble TNF-α (Active) pro-TNF-alpha->Soluble_TNF_alpha TACE TACE (ADAM17) TACE->pro-TNF-alpha cleaves Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Bacteria) Inflammatory_Stimulus->TACE activates Ro_32_7315 This compound Ro_32_7315->TACE inhibits TNF_Receptor TNF Receptor Soluble_TNF_alpha->TNF_Receptor binds to Inflammatory_Cascade Downstream Inflammatory Cascade (e.g., IL-6 production) TNF_Receptor->Inflammatory_Cascade Neuroinflammation_and_Injury Neuroinflammation & Neuronal Injury Inflammatory_Cascade->Neuroinflammation_and_Injury

Caption: Signaling pathway of this compound in inhibiting neuroinflammation.

G cluster_0 Experimental Timeline cluster_1 Analysis Day_11 Day 11: Induce Pneumococcal Meningitis (Intracisternal Injection) 3_hpi 3 hpi: Administer this compound or Vehicle (i.p. injection) Day_11->3_hpi Clinical_Monitoring Ongoing Clinical Monitoring: Weight, Clinical Score, Mortality Day_11->Clinical_Monitoring 18_hpi 18 hpi: Initiate Antibiotic Therapy (Ceftriaxone) 3_hpi->18_hpi 18_27_hpi 18 & 27 hpi: CSF Collection for Cytokine Analysis 18_hpi->18_27_hpi 42_hpi 42 hpi: Sacrifice and Brain Collection 18_27_hpi->42_hpi CSF_Analysis CSF Analysis: Cytokines (TNF, IL-6) Leukocyte Infiltration (MPO) 18_27_hpi->CSF_Analysis Histopathology Histopathological Analysis: Hippocampal Apoptosis Cortical Necrosis 42_hpi->Histopathology

Caption: Experimental workflow for in vivo studies of this compound.

References

Measuring TACE Inhibition with Ro 32-7315: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a critical metalloproteinase responsible for the shedding of the extracellular domain of membrane-bound Tumor Necrosis Factor-α (TNF-α), releasing the soluble, pro-inflammatory cytokine.[1] Dysregulation of TACE activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. Ro 32-7315 is a potent and selective inhibitor of TACE, demonstrating significant potential in preclinical studies.[2] These application notes provide detailed protocols for measuring TACE inhibition using this compound, catering to both in vitro enzymatic assays and cell-based functional assays.

Chemical and Pharmacological Properties of this compound

This compound is a hydroxamate-based inhibitor that exhibits potent and selective inhibition of TACE.[1] Its chemical and pharmacological characteristics are summarized below.

PropertyValueReference
IUPAC Name (2S,3R)-2-cinnamyl-N-hydroxy-3-(2-isobutyl-2-(methylsulfonyl)hydrazine-1-carbonyl)-5-methylhexanamide[3]
CAS Number 219613-02-2[3]
Molecular Formula C₂₂H₃₅N₃O₅S[3]
Molecular Weight 453.59 g/mol [3]
IC₅₀ (recombinant TACE) 5.2 nM[2]
IC₅₀ (LPS-induced TNF-α release, THP-1 cells) 350 ± 14 nM[2]
IC₅₀ (LPS-induced TNF-α release, human whole blood) 2.4 ± 0.5 µM[2]
IC₅₀ (LPS-induced TNF-α release, rat whole blood) 110 ± 18 nM[2]
ED₅₀ (LPS-induced systemic TNF-α release, rats, oral) 25 mg/kg[2]

Signaling Pathway of TACE-mediated TNF-α Release

TACE is the primary sheddase for pro-TNF-α. Upon cellular stimulation, for instance by lipopolysaccharide (LPS), TACE cleaves the membrane-anchored pro-TNF-α to release soluble TNF-α, which then activates downstream inflammatory signaling pathways. This compound acts by directly inhibiting the catalytic activity of TACE, thereby preventing the release of soluble TNF-α.

TACE_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α (released) proTNF->sTNF TACE TACE (ADAM17) TACE->proTNF cleaves LPS LPS Stimulation LPS->TACE activates Inflammation Inflammatory Response sTNF->Inflammation triggers Ro327315 This compound Ro327315->TACE inhibits

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Protocols

In Vitro TACE Inhibition Assay using a Fluorogenic Substrate (FRET-based)

This protocol describes a direct enzymatic assay to determine the inhibitory activity of this compound against recombinant human TACE using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Workflow:

FRET_Workflow Prep Prepare Reagents: - Recombinant TACE - FRET Substrate - Assay Buffer - this compound dilutions Incubate Incubate TACE with This compound Prep->Incubate AddSubstrate Add FRET Substrate Incubate->AddSubstrate Measure Measure Fluorescence (kinetic read) AddSubstrate->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: Workflow for the in vitro FRET-based TACE inhibition assay.

Materials:

  • Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB)[3]

  • Fluorogenic Peptide Substrate (FRET-based), e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂ (e.g., R&D Systems, Cat# ES003)[3]

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0[3]

  • This compound

  • DMSO

  • Black 96-well microplate

  • Fluorescence plate reader with excitation at 320 nm and emission at 405 nm[3]

Protocol:

  • Preparation of Reagents:

    • Reconstitute recombinant human TACE in sterile, deionized water to a stock concentration of 0.2 mg/mL.[4] Further dilute to 0.2 ng/µL in Assay Buffer.[3]

    • Prepare a 2 mM stock solution of the FRET substrate in DMSO.[3] Dilute to 20 µM in Assay Buffer.[3]

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Assay Procedure:

    • In a black 96-well plate, add 50 µL of the diluted recombinant TACE solution (0.2 ng/µL) to each well.[3]

    • Add a corresponding volume of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells.

    • Include a substrate blank control containing 50 µL of Assay Buffer and the vehicle.[3]

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the 20 µM FRET substrate solution to each well.[3] The final volume in each well will be 100 µL, with a final TACE concentration of 0.01 µg per well and a final substrate concentration of 10 µM.[5]

  • Measurement and Data Analysis:

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity in kinetic mode for at least 5 minutes, with readings taken every minute.[3] The excitation wavelength should be set to 320 nm and the emission wavelength to 405 nm.[3]

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the substrate blank from all other readings.

    • Plot the percentage of TACE inhibition versus the concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

CompoundConcentration (nM)% TACE Inhibition
This compound0.1
1
10
100
1000
IC₅₀ (nM)
Cell-Based TACE Inhibition Assay: Measuring TNF-α Release from THP-1 Cells by ELISA

This protocol measures the functional inhibition of TACE by this compound in a cellular context by quantifying the amount of TNF-α released from LPS-stimulated human monocytic THP-1 cells.

Workflow:

ELISA_Workflow Culture Culture and Plate THP-1 Cells Treat Treat cells with This compound Culture->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Perform TNF-α ELISA Collect->ELISA Analyze Calculate IC₅₀ ELISA->Analyze

Caption: Workflow for the cell-based ELISA for TACE inhibition.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Human TNF-α ELISA kit (e.g., R&D Systems, Cat# DTA00D)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 4.8 x 10⁴ cells per well in 200 µL of culture medium.[6]

  • Inhibitor Treatment and Stimulation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations.

    • Add 25 µL of the diluted this compound or vehicle control (culture medium with the same percentage of DMSO) to the appropriate wells.[6]

    • Incubate for 30-60 minutes at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[7]

    • Incubate the plate for 4-17 hours at 37°C.[6][7]

  • Sample Collection and ELISA:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant for TNF-α measurement.

    • Perform the human TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows:

      • Coat a 96-well plate with a capture antibody against human TNF-α.

      • Block the plate to prevent non-specific binding.

      • Add standards and collected supernatants to the wells.

      • Add a biotinylated detection antibody that binds to a different epitope on TNF-α.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate.

      • Add a substrate solution (e.g., TMB) and stop the reaction.

      • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Plot the percentage of TNF-α release inhibition versus the concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundConcentration (nM)TNF-α Concentration (pg/mL)% Inhibition
This compound10
50
100
500
1000
IC₅₀ (nM)

Conclusion

The protocols outlined provide robust and reproducible methods for characterizing the inhibitory activity of this compound against TACE. The in vitro FRET-based assay allows for direct measurement of enzymatic inhibition, while the cell-based ELISA provides a functional readout of TACE inhibition in a physiologically relevant context. These assays are essential tools for researchers in the field of inflammation and drug development professionals investigating the therapeutic potential of TACE inhibitors.

References

Troubleshooting & Optimization

overcoming Ro 32-7315 limited oral bioavailability in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ro 32-7315. This resource is designed for researchers, scientists, and drug development professionals investigating the potent and selective TACE/ADAM17 inhibitor, this compound. Our goal is to provide practical guidance and troubleshooting strategies to help you overcome challenges related to its use in research, with a primary focus on its limited oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, hydroxamic acid-based inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form. By inhibiting TACE, this compound blocks the release of TNF-α, a key pro-inflammatory cytokine. This makes it a valuable tool for studying the role of TACE and TNF-α in various inflammatory disease models.

Q2: Why was the clinical development of this compound discontinued?

Despite its high potency, the clinical development of this compound was halted due to limited oral bioavailability observed in human volunteers.[1] This is a common challenge for many hydroxamate-based inhibitors, which can exhibit poor pharmacokinetic properties.[4]

Q3: What are the known physicochemical properties of this compound?

Publicly available data on the detailed physicochemical properties of this compound are limited. However, some key information is summarized below. Researchers are advised to perform their own characterization of the specific batch of the compound they are using.

PropertyValueSource
Molecular Formula C₂₂H₃₅N₃O₅S[5]
Molecular Weight 453.6 g/mol [6]
Solubility Soluble in DMSO[5]
Appearance White solid powder[7]

Q4: What is the in vitro potency of this compound?

This compound is a highly potent inhibitor of TACE with selectivity over many other matrix metalloproteinases (MMPs).

TargetIC₅₀ (nM)Source
TACE (recombinant) 5.2[3]
MMP-1 (Collagenase 1) 500[8][9]
MMP-2 (Gelatinase A) 250[8]
MMP-3 (Stromelysin 1) 210[8]
MMP-7 (Matrilysin) 310[8]
MMP-9 (Gelatinase B) 100[8]
MMP-12 (Metalloelastase) 11[8][9]
MMP-13 (Collagenase 3) 110[8]

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Troubleshooting Guide: Overcoming Limited Oral Bioavailability

This guide provides researchers with strategies to address the primary challenge of working with this compound in vivo: its limited oral bioavailability.

Issue 1: Inconsistent or low efficacy after oral administration in animal models.

Potential Cause: Poor absorption from the gastrointestinal (GI) tract due to low aqueous solubility and/or rapid metabolism.

Troubleshooting Workflow:

G A Low/inconsistent in vivo efficacy with oral dosing B Confirm baseline PK/PD A->B C Alternative Administration Route B->C F Formulation Optimization (for oral route) B->F D Intraperitoneal (i.p.) Injection C->D E Intravenous (i.v.) Injection C->E K Evaluate efficacy with optimized delivery D->K E->K G Co-solvent/Surfactant Systems F->G H Lipid-Based Formulations (e.g., SEDDS) F->H I Amorphous Solid Dispersions F->I J Prodrug Approach F->J G->K H->K I->K J->K L Data Analysis & Iteration K->L

Caption: Troubleshooting workflow for low oral efficacy.

Solutions:

  • Switch to a Parenteral Route of Administration: For preclinical research, bypassing the GI tract is the most direct way to ensure systemic exposure.

    • Intraperitoneal (i.p.) Injection: This route has been successfully used for this compound in rodent models.[3] It generally offers higher bioavailability than oral administration.

    • Intravenous (i.v.) Injection: While not explicitly detailed for this compound in the reviewed literature, i.v. administration provides 100% bioavailability and is a standard approach for compounds with oral absorption issues.

  • Optimize Formulation for Oral Dosing: If the oral route is essential for the experimental design, consider the following formulation strategies. These are general approaches for poorly soluble compounds and would require experimental validation for this compound.

    • Co-solvent/Surfactant Systems: Increase the solubility of this compound in the dosing vehicle. A common starting point is a mixture of DMSO, PEG300, and a surfactant like Tween 80, diluted in saline or water.

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer can enhance the dissolution rate and extent of a crystalline, poorly soluble compound.

Issue 2: How to prepare this compound for intraperitoneal (i.p.) injection.

Solution: Based on published preclinical studies, a vehicle of succinylated gelatin has been used for the i.p. administration of this compound in rats.

Experimental Protocol: Preparation of this compound for i.p. Injection

  • Objective: To prepare a formulation of this compound suitable for i.p. administration in a rodent model.

  • Materials:

    • This compound powder

    • Vehicle: Succinylated gelatin (e.g., Physiogel)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 25 mg/kg) and the number and weight of the animals.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of the succinylated gelatin vehicle to the tube.

    • Resuspend the compound in the vehicle immediately before use by vortexing vigorously. Sonication can be used to aid dispersion if necessary.

    • Administer the suspension via i.p. injection at the desired dose volume. In a study on experimental pneumococcal meningitis, this compound was administered at 2 x 25 mg/kg/day.

Note: As with any in vivo experiment, it is crucial to include a vehicle-only control group.

In Vivo Efficacy Data

The following table summarizes key in vivo efficacy data for this compound from preclinical studies.

Animal ModelAdministration RouteDoseEffectSource
Wistar Rats (LPS-induced TNF-α release) OralED₅₀ = 25 mg/kgDose-dependent inhibition of systemic TNF-α release[3]
Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) i.p. (twice daily)2.5, 5, 10, and 20 mg/kgSignificantly reduced secondary paw swelling (42%, 71%, 83%, and 93% respectively)[3]
Infant Rats (Pneumococcal meningitis) i.p.2 x 25 mg/kg/dayReduced weight loss and cerebrospinal fluid levels of TNF and IL-6[10]
Healthy Human Volunteers Oral450 mg (single dose)Suppressed ex vivo, LPS-induced TNF-α release in whole blood (mean inhibition of 42% over 4 hours)[3]

Signaling Pathway

This compound acts by inhibiting the TACE-mediated shedding of pro-TNF-α from the cell surface.

G cluster_cell Cell Membrane pro-TNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α (active) pro-TNF->sTNF cleavage TACE TACE (ADAM17) TACE->sTNF Ro327315 This compound Ro327315->TACE inhibits Inflammation Pro-inflammatory Signaling sTNF->Inflammation

Caption: Inhibition of TNF-α release by this compound.

This technical support guide is intended to provide a starting point for researchers working with this compound. Given the limited publicly available data, especially regarding its physicochemical properties and formulation development, empirical determination of the optimal experimental conditions is highly recommended.

References

Ro 32-7315 solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 32-7315. The information focuses on addressing common challenges related to its solubility and stability in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be serially diluted for your experiments.[2]

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Lower the final concentration: The aqueous solubility of this compound is limited. Try lowering the final concentration of the compound in your aqueous solution.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of DMSO. However, for most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts.[2][3][4]

  • Use a pre-warmed aqueous buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help to keep the compound in solution. Ensure the temperature is compatible with your experimental setup.

  • Vortex during dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider alternative formulation strategies: For in vivo studies, a formulation containing co-solvents like PEG300 and surfactants like Tween 80 in a saline or PBS solution may be necessary to achieve the desired concentration and bioavailability.[5]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability of this compound. The following conditions are recommended:

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder0 - 4°C, dry and dark-20°C, dry and dark
In DMSO0 - 4°C-80°C for up to 1 year

Data sourced from MedKoo Biosciences and TargetMol.[1][5]

Q4: How stable is this compound in aqueous solutions?

A4: There is limited publicly available quantitative data on the stability of this compound in various aqueous buffers. However, as a hydroxamate-based inhibitor, it may be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh aqueous working solutions daily from a frozen DMSO stock. If longer-term storage of an aqueous solution is necessary, it is advisable to perform a stability study under your specific experimental conditions (buffer, pH, temperature).

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Potential Cause: Degradation of this compound in the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.

    • Minimize incubation time in aqueous solutions: If possible, design your experiment to minimize the time the compound spends in the aqueous medium before being added to the cells.

    • Perform a time-course experiment: To assess stability in your specific medium, you can pre-incubate the compound in the medium for different durations (e.g., 0, 2, 4, 8 hours) before adding it to the cells and observe if the biological effect changes over time.

Issue 2: Difficulty in achieving the desired concentration in an aqueous buffer for an in vitro enzymatic assay.
  • Potential Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Determine the aqueous solubility: Perform a simple solubility test by preparing a serial dilution of your DMSO stock in the assay buffer. Visually inspect for precipitation or use techniques like nephelometry to determine the solubility limit.

    • Adjust buffer composition: If possible, modify the pH of your buffer, as the solubility of compounds can be pH-dependent. However, ensure the pH is compatible with your enzyme's activity.

    • Incorporate a surfactant: A small amount of a non-ionic surfactant, such as Tween 20 or Brij 35, can sometimes improve the solubility of hydrophobic compounds in aqueous buffers.[6] Ensure the surfactant does not interfere with your assay.

Experimental Protocols & Methodologies

Protocol for Preparation of Aqueous Working Solutions from a DMSO Stock

This protocol is a general guideline for preparing aqueous working solutions of this compound for in vitro experiments.

  • Prepare a 10 mM stock solution in DMSO:

    • Calculate the required mass of this compound powder based on its molecular weight (453.59 g/mol ).

    • Dissolve the powder in the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into small volumes and store at -80°C.

  • Prepare an intermediate dilution (optional):

    • Depending on your final desired concentration, it may be convenient to prepare an intermediate dilution (e.g., 1 mM) from the 10 mM stock in DMSO.

  • Prepare the final aqueous working solution:

    • Warm the required volume of your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

    • Add the required volume of the DMSO stock solution to the pre-warmed buffer while vortexing to ensure rapid and uniform mixing.

    • Ensure the final DMSO concentration is as low as possible and does not exceed the tolerance of your experimental system (typically ≤ 0.5%).

Workflow for Assessing Aqueous Stability of this compound
  • Develop an HPLC method:

    • Use a C18 reverse-phase column.

    • Develop a mobile phase gradient using acetonitrile (B52724) and water (with a modifier like formic acid or trifluoroacetic acid to improve peak shape).

    • Determine a suitable detection wavelength using a UV-Vis detector (based on the compound's UV spectrum).

    • Optimize the method to obtain a sharp, well-resolved peak for this compound.

  • Perform forced degradation studies:

    • Subject solutions of this compound to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[7] This helps to generate potential degradation products and demonstrate the specificity of the HPLC method.

  • Conduct the stability study:

    • Prepare a solution of this compound in your aqueous buffer of interest at the desired concentration.

    • Divide the solution into aliquots and store them under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by HPLC.

    • Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation stock_powder This compound Powder stock_vortex Vortex to Dissolve stock_powder->stock_vortex stock_dmso High-Purity DMSO stock_dmso->stock_vortex stock_10mM 10 mM Stock in DMSO stock_vortex->stock_10mM stock_aliquot Aliquot and Store at -80°C stock_10mM->stock_aliquot working_add Add Stock Dropwise stock_aliquot->working_add Use one aliquot working_buffer Pre-warmed Aqueous Buffer working_buffer->working_add working_vortex Vortex Continuously working_add->working_vortex working_final Final Aqueous Solution (e.g., for Cell Culture) working_vortex->working_final

Caption: Workflow for preparing aqueous solutions of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare this compound in Aqueous Buffer prep_aliquot Aliquot for Time Points prep_solution->prep_aliquot prep_store Store at Desired Temperature prep_aliquot->prep_store analysis_hplc Analyze by HPLC at T=0, T=1, T=2, ... prep_store->analysis_hplc Collect aliquots over time analysis_data Quantify Peak Area analysis_hplc->analysis_data eval_plot Plot Peak Area vs. Time analysis_data->eval_plot eval_conclusion Determine Degradation Rate eval_plot->eval_conclusion

Caption: Workflow for assessing the stability of this compound in an aqueous solution.

References

Technical Support Center: Optimizing Ro 32-7315 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ro 32-7315 in cell-based assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a sheddase responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[1]

Q2: What is the mechanism of action of this compound?

This compound acts as a competitive inhibitor of TACE, binding to the active site of the enzyme and preventing it from cleaving its substrates, most notably pro-TNF-α. By inhibiting TACE, this compound reduces the amount of soluble TNF-α released from cells.

Q3: What are the common applications of this compound in cell-based assays?

This compound is frequently used in cell-based assays to:

  • Investigate the role of TACE in various biological processes.

  • Study the signaling pathways regulated by TNF-α.

  • Assess the therapeutic potential of TACE inhibition in inflammatory diseases and cancer.

  • Validate the involvement of TACE in the shedding of other cell surface proteins.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low inhibition of TNF-α release Inhibitor concentration is too low: The effective concentration can vary significantly between cell types.Perform a dose-response experiment starting from a low nanomolar range up to 10 µM to determine the optimal concentration for your specific cell line.
Short incubation time: The inhibitor may require more time to exert its effect.Conduct a time-course experiment (e.g., 1, 4, 12, 24 hours) to identify the optimal incubation period.
Inhibitor degradation: Improper storage or handling can lead to loss of activity.Use a fresh aliquot of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Cell health issues: Unhealthy or overly confluent cells may not respond appropriately.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
High levels of cytotoxicity observed Inhibitor concentration is too high: At elevated concentrations, this compound may induce cell death.Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, LDH, or trypan blue exclusion). Use concentrations well below the cytotoxic threshold for your functional assays.
Solvent toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. Include a vehicle control (DMSO alone) in all experiments.
Off-target effects: Although selective, this compound can inhibit other metalloproteinases at higher concentrations.[3][4][5]Lower the concentration of this compound and, if possible, use a more specific TACE inhibitor as a control.
Inconsistent or variable results Inconsistent cell seeding density: Variations in cell number can lead to different responses.Ensure a consistent cell seeding density across all wells and experiments.
Variability in stimulation: Inconsistent stimulation (e.g., with LPS) can affect the level of TACE activity and TNF-α release.Ensure consistent timing and concentration of the stimulus across all experimental conditions.
Medium and serum effects: Components in the cell culture medium or serum can interact with the inhibitor.Maintain consistent media and serum batches throughout your experiments. If variability persists, consider performing assays in serum-free or reduced-serum media.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueCell Line / SystemReference
TACE (recombinant)5.2 nMN/A[1]
TACE (cellular, LPS-induced TNF-α release)110 ± 18 nMRat whole blood[1]
TACE (cellular, LPS-induced TNF-α release)350 ± 14 nMTHP-1 cells[1]
TACE (cellular, LPS-induced TNF-α release)2.4 ± 0.5 µMHuman whole blood[1]

Table 2: Off-Target Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)

MMP TargetIC50 ValueReference
MMP-1 (Collagenase-1)500 nM[3][4][5]
MMP-2 (Gelatinase-A)250 nM[3][4][5]
MMP-3 (Stromelysin-1)210 nM[3][4][5]
MMP-7 (Matrilysin)310 nM[3][4][5]
MMP-9 (Gelatinase-B)100 nM[3][4][5]
MMP-12 (Metalloelastase)11 nM[3][4][5]
MMP-13 (Collagenase-3)110 nM[3][4][5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)

Objective: To determine the IC50 of this compound for the inhibition of TACE-mediated TNF-α release in a specific cell line.

Materials:

  • Your cell line of interest (e.g., THP-1 monocytes)

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Lipopolysaccharide (LPS) or another suitable stimulus

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • ELISA kit for TNF-α detection

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.

  • Pre-incubation with Inhibitor: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1 hour).

  • Stimulation: Add the stimulus (e.g., LPS at a final concentration of 1 µg/mL) to all wells except for the negative control.

  • Incubation: Incubate the plate for a period sufficient to induce robust TNF-α release (e.g., 4-6 hours for THP-1 cells).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment: To the remaining cells, add fresh medium and perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.

  • Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Measuring TACE Activity in Live Cells

Objective: To directly measure the effect of this compound on TACE activity on the surface of live cells.

Materials:

  • Your cell line of interest

  • This compound

  • A fluorogenic TACE substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control in assay buffer and incubate for a specified time.

  • Substrate Addition: Add the fluorogenic TACE substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each condition. Plot the rate of cleavage against the concentration of this compound to determine the inhibitory effect.

Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-alpha Soluble_TNF-alpha Soluble TNF-α pro-TNF-alpha->Soluble_TNF-alpha TACE TACE (ADAM17) TACE->pro-TNF-alpha cleaves Stimulus Stimulus (e.g., LPS) Stimulus->TACE activates TNF-alpha_Receptor TNF-α Receptor Soluble_TNF-alpha->TNF-alpha_Receptor binds to Ro_32_7315 This compound Ro_32_7315->TACE inhibits Downstream_Signaling Downstream Signaling (e.g., NF-κB activation) TNF-alpha_Receptor->Downstream_Signaling Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response

Caption: Mechanism of action of this compound in inhibiting TNF-α release.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plate Prepare_Inhibitor 2. Prepare serial dilutions of this compound Pre-incubate 3. Pre-incubate cells with inhibitor Prepare_Inhibitor->Pre-incubate Stimulate_Cells 4. Stimulate cells (e.g., with LPS) Pre-incubate->Stimulate_Cells Collect_Supernatant 5. Collect supernatant Stimulate_Cells->Collect_Supernatant Assess_Viability 7. Assess cell viability (MTT assay) Stimulate_Cells->Assess_Viability Measure_TNF 6. Quantify TNF-α (ELISA) Collect_Supernatant->Measure_TNF Analyze_Data 8. Plot dose-response curve and calculate IC50 Measure_TNF->Analyze_Data

Caption: Experimental workflow for determining the optimal this compound concentration.

References

Technical Support Center: Minimizing Ro 32-7315 Off-Target Effects on MMPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Ro 32-7315 on Matrix Metalloproteinases (MMPs) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects on MMPs?

This compound is a potent inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17.[1][2][3][4] Its primary therapeutic intention is to block the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[1][2][5] However, due to structural similarities in the active sites of metalloproteinases, this compound exhibits off-target inhibitory activity against several Matrix Metalloproteinases (MMPs).[3][4][6]

Q2: How can I assess the selectivity of this compound in my experimental system?

To determine the selectivity of this compound, it is recommended to perform a dose-response analysis against your target of interest (TACE) and a panel of relevant MMPs. This will allow you to determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme. A significantly lower IC50 for TACE compared to MMPs indicates selectivity.

Q3: I am observing unexpected cellular effects that do not seem to be related to TACE inhibition. Could this be due to off-target effects on MMPs?

Yes, unexpected phenotypes can be a strong indicator of off-target activity. MMPs are involved in a wide range of cellular processes, including cell proliferation, migration, and extracellular matrix remodeling. Inhibition of different MMPs can lead to diverse and sometimes unexpected cellular consequences. To investigate this, you can perform rescue experiments or use alternative inhibitors with different selectivity profiles.

Q4: What is the first step I should take to minimize this compound off-target effects?

The most critical first step is to use the lowest effective concentration of this compound that provides significant inhibition of TACE without substantially affecting MMPs. A careful dose-response study in your specific cell type or experimental system is essential to identify this optimal concentration.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or unexpected experimental results. Off-target inhibition of MMPs.1. Perform a selectivity profile: Test this compound against a panel of relevant MMPs to determine its IC50 values. 2. Use a structurally different TACE inhibitor: Comparing the effects of two distinct inhibitors can help confirm that the observed phenotype is due to on-target TACE inhibition. 3. Rescue experiment: If possible, overexpress a resistant mutant of TACE to see if it reverses the observed phenotype.
High levels of cytotoxicity observed at effective concentrations. Off-target effects or compound solubility issues.1. Lower the concentration: Use the minimum concentration of this compound that inhibits TACE effectively. 2. Check for compound precipitation: Ensure this compound is fully dissolved in your culture media. Use a vehicle control to rule out solvent-induced toxicity.[7]
Discrepancy between biochemical and cell-based assay results. Cellular factors such as membrane permeability, efflux pumps, or protein binding.1. Optimize cell-based assay conditions: Vary cell density, incubation time, and inhibitor concentration. 2. Use cell-based target engagement assays: These assays can confirm that this compound is reaching and binding to TACE within the cell.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against TACE and various MMPs.

TargetIC50 (nM)Reference(s)
TACE5.2[1][2]
MMP-1500[6]
MMP-2250[6]
MMP-3210[6]
MMP-7310[6]
MMP-9100[6]
MMP-1211[6]
MMP-13110[6]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Fluorometric Assay for Measuring MMP and TACE Activity

This protocol allows for the quantitative measurement of enzyme activity and the determination of IC50 values for this compound.

Materials:

  • Recombinant human TACE and MMPs

  • Fluorogenic peptide substrate specific for each enzyme

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute enzymes and substrates according to the manufacturer's instructions.

    • Prepare a serial dilution of this compound in assay buffer.

  • Enzyme Reaction:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the respective enzyme (TACE or MMPs) to each well.

    • Add 10 µL of the this compound serial dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the fluorogenic substrate to each well to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the kinetic curve).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Gelatin Zymography for Assessing MMP-2 and MMP-9 Activity

Zymography is a qualitative or semi-quantitative technique to visualize the activity of gelatinases (MMP-2 and MMP-9).

Materials:

  • Cell culture supernatant or tissue lysates containing MMPs

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant or prepare tissue lysates. Do not boil or add reducing agents to the samples.

    • Mix samples with non-reducing sample buffer.

  • Electrophoresis:

    • Load samples onto the gelatin-containing polyacrylamide gel.

    • Run the gel at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

    • Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Analysis:

    • The intensity of the clear bands corresponds to the level of MMP activity. To test the effect of this compound, cells can be pre-treated with the inhibitor before collecting the supernatant, or the inhibitor can be added to the developing buffer.

Visualizations

TACE_Signaling_Pathway pro_TNF Pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) pro_TNF->TACE Cleavage soluble_TNF Soluble TNF-α TACE->soluble_TNF Releases Ro327315 This compound Ro327315->TACE Inhibits TNFR TNF Receptor (TNFR1/TNFR2) soluble_TNF->TNFR Binds to Signaling Downstream Signaling (e.g., NF-κB, MAPK) TNFR->Signaling Activates Inflammation Inflammatory Response Signaling->Inflammation

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental_Workflow start Start: Hypothesis of This compound off-target effects dose_response 1. Dose-Response Curve (Fluorometric Assay) start->dose_response ic50 2. Determine IC50 for TACE and panel of MMPs dose_response->ic50 selectivity 3. Calculate Selectivity Index ic50->selectivity cell_based 4. Cell-Based Assay (e.g., Zymography) selectivity->cell_based phenotype 5. Correlate with Cellular Phenotype cell_based->phenotype conclusion Conclusion: Identify optimal concentration to minimize off-target effects phenotype->conclusion

Caption: Workflow for assessing this compound selectivity and minimizing off-target effects.

References

troubleshooting inconsistent results with Ro 32-7315

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 32-7315, a potent inhibitor of Tumor Necrosis Factor-α Convertase (TACE/ADAM17).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs are designed to address common issues and questions that may arise during your experiments with this compound.

Q1: Why is the observed potency (IC50) of this compound in my cellular assay significantly lower than the reported IC50 for the recombinant TACE enzyme?

A1: This is a commonly observed phenomenon with this compound and other TACE inhibitors. Several factors can contribute to this discrepancy:

  • Cellular Permeability and Efflux: The cell membrane can act as a barrier, limiting the intracellular concentration of the inhibitor that reaches the membrane-bound TACE. Active efflux pumps may also remove the compound from the cell, further reducing its effective concentration at the target site.

  • Protein Binding: this compound may bind to proteins in the cell culture medium or serum, reducing the free concentration of the inhibitor available to interact with TACE. For instance, experiments using isolated human mononuclear cells with 1% human serum showed a 40-fold reduction in activity.[1]

  • Subcellular Localization of TACE: TACE is located in a submembrane compartment, which can further restrict access of the inhibitor to the enzyme's active site.[1]

  • Enzyme Conformation and Activation State: The conformation and activation state of TACE in a cellular context may differ from that of a purified, recombinant enzyme, potentially affecting inhibitor binding and efficacy. Some studies suggest that in certain cell lines like THP-1, TACE activity might be catalytically different upon LPS stimulation compared to constitutive TACE or the enzyme in primary monocytes.[2][3]

Troubleshooting Steps:

  • Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.

  • Reduce serum concentration: If your experimental design allows, consider reducing the serum percentage in your cell culture medium to minimize protein binding.

  • Use of serum-free media: For shorter-term experiments, switching to a serum-free medium during the inhibitor treatment phase can be beneficial.

  • Permeabilize cells (for specific endpoint assays): In certain fixed-endpoint assays, gentle permeabilization might be an option to bypass membrane barriers, though this is not suitable for live-cell assays.

Q2: I'm observing inconsistent results or unexpected off-target effects. What could be the cause?

A2: While this compound is a selective TACE inhibitor, it does exhibit some activity against other metalloproteinases, particularly Matrix Metalloproteinases (MMPs). These off-target effects could lead to inconsistent or unexpected results depending on the biological system you are studying.

  • Inhibition of MMPs: this compound has been shown to inhibit several MMPs, albeit at higher concentrations than for TACE.[1][4][5][6] If your experimental system has high levels of MMP activity, you might observe effects that are not solely due to TACE inhibition.

  • Cell-type specific responses: The expression and activity of TACE and various MMPs can vary significantly between different cell types. This can lead to different responses to this compound. For example, studies have shown different IC50 values in THP-1 cells versus primary human or rat whole blood.[1][7]

Troubleshooting Steps:

  • Profile MMP activity: If feasible, measure the activity of key MMPs in your experimental system to assess the potential for off-target effects.

  • Use a lower, more selective concentration of this compound: Titrate the inhibitor to the lowest effective concentration that inhibits TACE without significantly affecting MMPs.

  • Employ a secondary, structurally different TACE inhibitor: To confirm that the observed effects are due to TACE inhibition, consider using another TACE inhibitor with a different off-target profile as a control.

  • Utilize siRNA/shRNA knockdown of TACE: As a highly specific control, knocking down TACE expression can help validate that the pharmacological effects of this compound are on-target.

Q3: I am having trouble dissolving this compound. What is the recommended procedure?

A3: this compound is soluble in DMSO.[8] For stock solutions, it is recommended to dissolve the compound in DMSO.

Troubleshooting Steps:

  • Prepare a high-concentration stock in DMSO: Prepare a stock solution of at least 10 mM in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or sonication.

  • Dilute fresh for each experiment: To prepare your working solution, dilute the DMSO stock into your aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[5]

  • Avoid repeated freeze-thaw cycles: Aliquot your DMSO stock solution into smaller volumes to minimize the number of freeze-thaw cycles, which can affect the stability of the compound. Store stock solutions at -20°C for long-term storage.[8]

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintain the stability and activity of this compound.

  • Solid form: Store the solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[8]

  • Stock solutions (in DMSO): Store aliquoted stock solutions at -20°C. It is advised to use the stock solution as soon as possible after preparation.[1][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)
Recombinant TACE5.2[1][2][5][7]
MMP-1 (Collagenase 1)500[4][5][6][9]
MMP-2 (Gelatinase A)250[4][6][9]
MMP-3 (Stromelysin 1)210[4][6][9]
MMP-7 (Matrilysin)310[4][6][9]
MMP-9 (Gelatinase B)100[4][6][9]
MMP-12 (Metalloelastase)11[4][5][9]
MMP-13 (Collagenase 3)110[4][9]

Table 2: Cellular Inhibitory Activity of this compound on LPS-Induced TNF-α Release

Cell SystemIC50
THP-1 Cells350 ± 14 nM[1][2][7]
Rat Whole Blood110 ± 18 nM[1][2][7]
Human Whole Blood2.4 ± 0.5 µM[1][2][7]

Experimental Protocols

Key Experiment: LPS-Induced TNF-α Release Assay in THP-1 Cells

This protocol is a general guideline. Optimization of cell density, LPS concentration, and incubation times may be necessary for your specific experimental conditions.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (for stock solution)

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete medium.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the cells.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in culture medium. A final concentration of 1 µg/mL is a common starting point.[2][10]

    • Add the LPS solution to the wells containing the cells and inhibitor.

  • Incubation: Incubate the plate for 4-6 hours at 37°C. This incubation time can be optimized.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

  • TNF-α Measurement: Carefully collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α soluble_TNF Soluble TNF-α TACE TACE (ADAM17) TACE->pro_TNF Cleaves Ro327315 This compound Ro327315->TACE Inhibits TNFR TNF Receptor soluble_TNF->TNFR Binds Inflammation Inflammatory Response TNFR->Inflammation Activates

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Issue1 Lower than expected potency? Start->Issue1 Issue2 Unexpected off-target effects? Start->Issue2 Issue3 Solubility/Stability issues? Start->Issue3 Issue1->Issue2 No Solution1a Optimize concentration and time Issue1->Solution1a Yes Issue2->Issue3 No Solution2a Profile MMP activity Issue2->Solution2a Yes Solution3a Prepare fresh stock in DMSO Issue3->Solution3a Yes End Consistent Results Issue3->End No Solution1b Reduce serum concentration Solution1a->Solution1b Solution1c Check cell permeability factors Solution1b->Solution1c Solution1c->End Solution2b Use lowest effective concentration Solution2a->Solution2b Solution2c Validate with TACE siRNA Solution2b->Solution2c Solution2c->End Solution3b Aliquot and store at -20°C Solution3a->Solution3b Solution3c Ensure final DMSO conc. is low Solution3b->Solution3c Solution3c->End

Caption: Troubleshooting workflow for this compound experiments.

References

long-term storage and handling of Ro 32-7315

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Ro 32-7315.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective inhibitor of the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). It functions by blocking the proteolytic cleavage of membrane-bound pro-TNF-α, thereby inhibiting the release of soluble TNF-α, a key pro-inflammatory cytokine.

2. What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder 0 - 4°C, dry and dark-20°C, dry and dark
Stock Solution 0 - 4°C-20°C

Properly stored, this compound has a shelf life of over three years.[1]

3. How should this compound be shipped?

This compound is shipped as a non-hazardous chemical at ambient temperature. It is stable for several weeks under standard shipping conditions.[1]

4. What is the recommended solvent for reconstituting this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

5. How stable is this compound in DMSO solution?

While specific long-term stability data in DMSO at various concentrations is not extensively published, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in high-concentration DMSO stock. The solubility limit of this compound in DMSO may have been exceeded. Precipitation can also occur during freeze-thaw cycles.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Centrifuge the vial before use to pellet any undissolved material and carefully aspirate the supernatant.
Inconsistent or lower-than-expected potency in cellular assays. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Cellular factors: The high intrinsic potency against recombinant TACE may not directly translate to cellular assays due to factors like cell permeability and protein binding.Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Optimize the concentration of this compound for your specific cell type and assay conditions. A dose-response curve should be generated to determine the optimal inhibitory concentration.
Variability in in vivo efficacy. Limited oral bioavailability: this compound has been reported to have limited oral bioavailability, which can lead to inconsistent plasma concentrations. Vehicle preparation: Improper formulation of the dosing vehicle can affect solubility and absorption.For in vivo studies, consider intraperitoneal (i.p.) administration for more consistent exposure. Ensure the vehicle (e.g., Gelofusine) is properly prepared and the compound is fully suspended or dissolved before administration.
No effect on the release of other cytokines (e.g., IL-8). This is expected. This compound is a selective TACE inhibitor and does not cause a general decrease in cytokine production.This observation confirms the selectivity of this compound. If a broad-spectrum anti-inflammatory effect is desired, a different compound should be considered.

Quantitative Data Summary

The inhibitory activity of this compound against recombinant TACE and its selectivity over various matrix metalloproteinases (MMPs) are summarized below.

Target EnzymeIC₅₀ (nM)
TACE (recombinant)5.2
MMP-1 (Collagenase 1)500
MMP-2 (Gelatinase A)250
MMP-3 (Stromelysin 1)210
MMP-7 (Matrilysin)310
MMP-8 (Collagenase 2)-
MMP-9 (Gelatinase B)100
MMP-12 (Metalloelastase)11
MMP-13 (Collagenase 3)110

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells

This protocol details the methodology for assessing the inhibitory effect of this compound on TNF-α release from the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC)

  • RPMI 1640 medium with 20 mM HEPES

  • Fetal Calf Serum (FCS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from Salmonella typhimurium

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • TNF-α ELISA kit

Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FCS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Aliquot 5 x 10⁵ cells/ml into 96-well plates (200 µl per well).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 10⁻⁵ to 10⁻⁹ M.

    • The final DMSO concentration in all wells, including vehicle controls, should be kept constant (e.g., 0.8%).

    • Add the diluted this compound or vehicle to the cells and incubate for 30 minutes at 37°C.

  • LPS Stimulation: Add LPS to a final concentration of 2 µg/ml to all wells except for the unstimulated control.

  • Incubation: Incubate the plates for 3 hours at 37°C.

  • Sample Collection: Centrifuge the plates and collect the supernatant for analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage inhibition of TNF-α release against the log concentration of the inhibitor.

Protocol 2: Adjuvant-Induced Arthritis in Rats

This protocol describes the induction of arthritis in rats and the evaluation of the anti-inflammatory effects of this compound.

Materials:

  • Male Allen and Hamburys hooded rats

  • Mycobacterium tuberculosis (heat-killed)

  • Liquid paraffin (B1166041)

  • This compound

  • Vehicle (e.g., 2 ml/kg Gelofusine)

  • Syringes and needles for injection

  • Plethysmometer or calipers for paw volume measurement

Methodology:

  • Adjuvant Preparation: Prepare a suspension of heat-killed Mycobacterium tuberculosis in liquid paraffin at a concentration of 5 mg/ml.

  • Arthritis Induction: On day 0, inject 0.1 ml of the adjuvant suspension into the subplantar surface of the right hind paw of each rat. A control group should not be injected with the adjuvant.

  • Treatment Groups:

    • Vehicle control group (injected with adjuvant, treated with vehicle).

    • This compound treatment groups (injected with adjuvant, treated with this compound at various doses, e.g., 2.5, 5, 10, and 20 mg/kg).

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) twice daily, starting from day 0 and continuing until day 14.

  • Assessment of Paw Swelling:

    • Measure the volume of the secondary (non-injected) paw daily from day 10 to day 21 using a plethysmometer or calipers.

    • Calculate the percentage inhibition of paw swelling for each treatment group compared to the vehicle control group.

  • Clinical Scoring: Visually score the severity of arthritis based on erythema, swelling, and joint mobility.

  • Data Analysis: Analyze the differences in paw volume and clinical scores between the treatment and control groups using appropriate statistical methods.

Mandatory Visualizations

Signaling Pathway of this compound Action

TACE_Inhibition cluster_cell Cell Membrane proTNF pro-TNF-α solubleTNF Soluble TNF-α proTNF->solubleTNF Cleavage TACE TACE (ADAM17) TACE->proTNF Ro327315 This compound Ro327315->TACE Inhibits TNFR TNF Receptor solubleTNF->TNFR Binds Inflammation Pro-inflammatory Signaling TNFR->Inflammation Activates

Caption: Inhibition of TACE by this compound prevents the release of soluble TNF-α.

Experimental Workflow: Inhibition of LPS-Induced TNF-α Release

experimental_workflow start Start plate_cells Plate THP-1 Cells (5x10^5 cells/well) start->plate_cells prepare_compound Prepare this compound Serial Dilutions plate_cells->prepare_compound add_compound Add this compound/Vehicle to Cells (30 min) prepare_compound->add_compound add_lps Stimulate with LPS (2 µg/ml, 3 hr) add_compound->add_lps collect_supernatant Collect Supernatant add_lps->collect_supernatant elisa Quantify TNF-α (ELISA) collect_supernatant->elisa analyze Analyze Data (Calculate IC50) elisa->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on TNF-α release in THP-1 cells.

References

addressing Ro 32-7315 cytotoxicity in sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the TACE inhibitor, Ro 32-7315. The information is designed to help address common issues, particularly unexpected cytotoxicity, that may be encountered during in vitro experiments.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific problems you may encounter.

Q1: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What are the potential causes and how can I troubleshoot this?

A1: Unexpectedly high cytotoxicity can stem from several factors, ranging from experimental setup to the inherent biology of your cell line. Here’s a step-by-step guide to troubleshoot this issue:

  • Potential Cause 1: Off-Target Effects. While this compound is a potent TACE/ADAM17 inhibitor, it can exhibit inhibitory activity against other matrix metalloproteinases (MMPs) at higher concentrations.[1][2][3] Inhibition of MMPs crucial for cell survival, adhesion, or signaling in your specific cell line could lead to cytotoxicity.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine if the cytotoxicity is dose-dependent. If possible, compare the cytotoxic profile of this compound with a more selective TACE inhibitor or use MMP inhibitors as controls to dissect the contribution of off-target effects.

  • Potential Cause 2: Dependence on TACE Substrate Cleavage for Survival. Some cell lines may rely on the shedding of certain TACE substrates, such as ligands for the Epidermal Growth Factor Receptor (EGFR), for their proliferation and survival.[4] By inhibiting TACE, this compound can block the release of these essential growth factors, leading to cell death.

    • Solution: Investigate whether your cell line is dependent on EGFR signaling. You can test this by treating the cells with an EGFR inhibitor. If the EGFR inhibitor phenocopies the cytotoxicity of this compound, it suggests that the mechanism of cell death is related to the inhibition of growth factor shedding.

  • Potential Cause 3: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the tolerance level for your specific cell line (usually <0.1% for DMSO). Always include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.

  • Potential Cause 4: Suboptimal Cell Culture Conditions. Unhealthy cells are more susceptible to the cytotoxic effects of any compound.

    • Solution: Ensure your cells are in the logarithmic growth phase, free from contamination (especially mycoplasma), and seeded at an optimal density. High cell density can lead to nutrient depletion and increased waste products, stressing the cells.[5]

Q2: My cytotoxicity assay results with this compound are inconsistent and have high variability between replicates. What can I do to improve reproducibility?

A2: High variability in cell-based assays is a common issue. Here are some factors to consider:

  • Potential Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. Pay attention to your pipetting technique to ensure accuracy and consistency.

  • Potential Cause 2: Edge Effects. Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate media components and the test compound, leading to increased cytotoxicity in these wells.[6]

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity.

  • Potential Cause 3: Compound Precipitation. this compound may precipitate out of solution at higher concentrations in your culture medium.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or reduce the final concentration of the compound.

  • Potential Cause 4: Assay Interference. The compound itself might interfere with the assay chemistry. For colorimetric assays like the MTT assay, colored compounds can affect the absorbance reading.

    • Solution: Run a cell-free control where this compound is added to the culture medium and the assay reagent to check for any direct interaction. If interference is detected, you may need to switch to a different type of cytotoxicity assay (e.g., a luminescence-based assay like ATPlite or a fluorescence-based assay).[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[3][8] TACE is a metalloproteinase responsible for the "shedding" of the extracellular domain of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR).[4] By inhibiting TACE, this compound blocks the release of these soluble factors.

Q2: Are there known off-target effects of this compound?

A2: While this compound is highly selective for TACE, it can inhibit other matrix metalloproteinases (MMPs) at higher concentrations. The IC50 values for some MMPs are in the nanomolar range, although generally higher than for TACE.[1][2][3] This lack of absolute specificity is a common characteristic of many metalloproteinase inhibitors and can contribute to unexpected biological effects.

Q3: Which cell lines are known to be sensitive to this compound?

A3: There is limited publicly available data specifically categorizing cell lines as "sensitive" to this compound-induced cytotoxicity. Sensitivity is highly dependent on the cell line's specific biology, such as its reliance on TACE-mediated signaling for survival and proliferation. For example, cancer cell lines that are dependent on the autocrine signaling of EGFR ligands, which are shed by TACE, may be more sensitive to this compound.

Q4: What are the IC50 values for this compound?

A4: The reported IC50 values for this compound primarily relate to its inhibition of TACE activity (e.g., TNF-α release) rather than direct cytotoxicity. The potency can vary depending on the experimental system.

Quantitative Data Summary

Target/SystemAssayIC50 ValueReference
Recombinant TACEEnzymatic Assay5.2 nM[3][8]
LPS-induced TNF-α release in THP-1 cellsCellular Assay350 ± 14 nM[8]
LPS-induced TNF-α release in rat whole bloodCellular Assay110 ± 18 nM[8]
LPS-induced TNF-α release in human whole bloodCellular Assay2.4 ± 0.5 µM[8]
MMP-1 (Collagenase 1)Enzymatic Assay500 nM[3]
MMP-12 (Metalloelastase)Enzymatic Assay11 nM[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from the cytosol of damaged cells into the culture medium.[12][13]

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (wavelength as per kit instructions, usually around 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background: Culture medium without cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Assay Reaction: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture (as per the kit protocol) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the kit's formula.

Visualizations

TACE_Signaling_Pathway Ro327315 This compound TACE TACE (ADAM17) Ro327315->TACE Inhibits proTNFa pro-TNF-α (membrane-bound) TACE->proTNFa Cleaves proEGFR_ligand pro-EGFR Ligands (e.g., TGF-α) TACE->proEGFR_ligand Cleaves sTNFa Soluble TNF-α proTNFa->sTNFa TNFR TNF Receptor sTNFa->TNFR Inflammation Inflammation Apoptosis TNFR->Inflammation sEGFR_ligand Soluble EGFR Ligands proEGFR_ligand->sEGFR_ligand EGFR EGFR sEGFR_ligand->EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation

Caption: TACE signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start: Optimize Cell Seeding Density seed_cells Seed Cells in 96-well Plate (Incubate 24h) start->seed_cells prepare_ro Prepare Serial Dilutions of this compound (Include Vehicle Control) seed_cells->prepare_ro treat_cells Treat Cells with this compound (Incubate 24-72h) prepare_ro->treat_cells add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) treat_cells->add_reagent incubate_reagent Incubate for Signal Development add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate analyze_data Analyze Data: Calculate % Cytotoxicity / Viability read_plate->analyze_data end End analyze_data->end Troubleshooting_Tree start High Cytotoxicity Observed check_vehicle Is Vehicle Control Also Toxic? start->check_vehicle solvent_issue Solvent Toxicity Issue: - Lower solvent concentration - Use a different solvent check_vehicle->solvent_issue Yes compound_issue Compound-Specific Cytotoxicity check_vehicle->compound_issue No dose_dependent Is Cytotoxicity Dose-Dependent? compound_issue->dose_dependent on_target Potential On-Target Effect: - Cell line is dependent on TACE activity for survival dose_dependent->on_target Yes not_dose_dependent Potential Artifact: - Compound precipitation - Assay interference - Check solubility and run cell-free controls dose_dependent->not_dose_dependent No off_target Potential Off-Target Effect: - Inhibition of other MMPs - Run counter-screens on_target->off_target Consider Also

References

Ro 32-7315 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and potential degradation of Ro 32-7315 to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] When stored properly, the compound has a shelf life of over three years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: Is this compound stable in aqueous solutions or cell culture media?

A3: The stability of this compound in aqueous solutions can be a concern. The molecule contains two functional groups that are susceptible to hydrolysis: a hydroxamic acid and a sulfonylhydrazide.

  • Hydroxamic acids can be unstable in plasma and potentially in serum-containing cell culture media due to enzymatic degradation by arylesterases and carboxylesterases.[2][3][4]

  • Sulfonylhydrazides can undergo acid-catalyzed hydrolysis.[5] Therefore, stability may be compromised in acidic aqueous buffers.[5]

It is strongly recommended to prepare fresh dilutions in aqueous buffers or media from the DMSO stock solution immediately before each experiment.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue: I am observing a decrease in the activity of this compound in my experiments.

Potential Cause Troubleshooting Steps & Solutions
Improper Storage Ensure the solid compound and DMSO stock solutions are stored at the recommended temperatures (-20°C or below) and protected from light and moisture.[1]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Degradation in Aqueous Solution Prepare working solutions in aqueous buffers or cell culture media immediately before use. Avoid storing the compound in aqueous solutions for extended periods, especially at non-neutral pH or at 37°C.[5]
Enzymatic Degradation in Media If using serum-containing media, consider that esterases may degrade the hydroxamic acid moiety.[2] Minimize the incubation time as much as possible or perform experiments in serum-free media if the assay allows.

Issue: I am seeing unexpected peaks in my HPLC or LC-MS analysis.

Potential Cause Troubleshooting Steps & Solutions
Hydrolytic Degradation The appearance of new, more polar compounds may indicate hydrolysis of the hydroxamic acid or sulfonylhydrazide functional groups. This is more likely if the compound has been stored in an aqueous solution or a non-anhydrous organic solvent.
Oxidative Degradation Although less documented for these specific functional groups, oxidation can occur. Ensure solvents are properly degassed and consider adding antioxidants if compatible with your experimental setup.
Photodegradation If solutions were exposed to light for extended periods, the new peaks could be photodegradation products. Always protect solutions from light.
How to Confirm Degradation To confirm if the new peaks are degradation products, a forced degradation study can be performed (see Experimental Protocols). Analytical techniques like HPLC-UV can be used to monitor the appearance of degradants and the disappearance of the parent compound over time.[5] For structural identification of the new peaks, LC-MS/MS is recommended.[5]

Data Presentation

Table 1: Summary of this compound Storage and Handling Recommendations
Form Solvent Storage Temperature Recommendations
Solid Powder N/AShort-term (days-weeks): 0-4°CLong-term (months-years): -20°CStore in a dry, dark container.[1]
Stock Solution Anhydrous DMSO-20°C or -80°CAliquot into single-use vials to avoid freeze-thaw cycles and moisture. Protect from light.
Working Solution Aqueous Buffer / Cell Culture MediaUse immediatelyPrepare fresh from DMSO stock for each experiment. Avoid prolonged storage.
Table 2: Potential Degradation Pathways and Influencing Factors
Functional Group Potential Pathway Accelerating Factors Mitigation Strategy
Hydroxamic Acid Enzymatic HydrolysisPresence of esterases (e.g., in serum)[2][3]Minimize incubation time; use serum-free media if possible.
Sulfonylhydrazide Acid-Catalyzed HydrolysisLow pH (acidic conditions), high temperature, high water content in solvent.[5]Use neutral or slightly basic buffers; prepare solutions fresh; use anhydrous solvents for stock solutions.
Entire Molecule PhotodegradationExposure to UV or visible light.Protect solid and solutions from light at all times.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO Stock Solution
  • Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Aliquoting: Distribute the stock solution into multiple amber vials for single use.

  • Time Points: Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year). Store the vials at the recommended -20°C.

  • Analysis: At each time point, retrieve one vial. Allow it to warm to room temperature. Dilute a sample to a suitable concentration for analysis.

  • Method: Analyze the sample by reverse-phase HPLC with UV detection. Monitor the peak area of the parent this compound compound.

  • Evaluation: Compare the peak area at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Protocol 2: General Forced Degradation Study

This protocol outlines how to intentionally stress the compound to understand its degradation profile. The goal is to achieve 5-20% degradation. Conditions may need to be adjusted based on the compound's stability.

  • Sample Preparation: For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at room temperature or elevate to 40-60°C if no degradation is observed.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.

    • Thermal Stress: Incubate the solution at 60°C, protected from light. For solid-state thermal stress, place the solid powder in a 60°C oven.

    • Photostability: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control in parallel.

  • Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples and a non-stressed control sample by a stability-indicating HPLC method.

  • Data Interpretation: Calculate the percentage of degradation. Identify major degradation products and their retention times. This data helps in developing analytical methods that can separate the parent drug from its potential impurities.

Mandatory Visualizations

G cluster_main This compound Structure cluster_degradation Degradation Pathways Ro327315 This compound (Active Compound) Hydrolysis_Product_1 Hydrolysis Product (Cleaved Hydroxamic Acid) Ro327315->Hydrolysis_Product_1 Pathway 1: Enzymatic or Aqueous Hydrolysis Hydrolysis_Product_2 Hydrolysis Product (Cleaved Sulfonylhydrazide) Ro327315->Hydrolysis_Product_2 Pathway 2: Acid-Catalyzed Hydrolysis

Caption: Potential degradation pathways of this compound via hydrolysis.

G start Start: Inconsistent Results or Loss of Compound Activity check_storage 1. Verify Storage Conditions (Solid & Stock Solution) - Temp (-20°C)? - Dark? - Dry? start->check_storage storage_ok Storage is Correct check_storage->storage_ok Yes storage_bad Correct Storage Practices. Prepare fresh stock solution. check_storage->storage_bad No check_handling 2. Review Solution Handling - Fresh working solutions? - Minimal freeze-thaw? - Protected from light? storage_ok->check_handling handling_ok Handling is Correct check_handling->handling_ok Yes handling_bad Improve Handling. Use single-use aliquots. Prepare solutions fresh. check_handling->handling_bad No check_media 3. Assess Stability in Media - Long incubation time? - Acidic pH? - Serum present? handling_ok->check_media media_ok Consider other experimental variables. check_media->media_ok No media_bad Perform stability test in media. Minimize incubation time. Use fresh dilutions. check_media->media_bad Yes

Caption: Troubleshooting workflow for this compound instability issues.

G cluster_stress 2. Apply Stress Conditions (in parallel) prep 1. Prepare this compound Solution (e.g., 1 mg/mL) acid Acid (e.g., 0.1M HCl, 40°C) prep->acid base Base (e.g., 0.1M NaOH, RT) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal (60°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo sample 3. Collect Samples at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize 4. Neutralize Acid/Base Samples sample->neutralize analyze 5. Analyze All Samples by Stability-Indicating HPLC neutralize->analyze evaluate 6. Evaluate Data - Calculate % degradation - Identify degradant peaks analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Enhancing In Vivo Delivery of Ro 32-7315 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Ro 32-7315 in preclinical studies. This compound is a potent and selective inhibitor of TNF-α converting enzyme (TACE/ADAM17), a key regulator of inflammation.[1] However, its challenging physicochemical properties, particularly its limited oral bioavailability, can present hurdles in achieving desired in vivo exposure.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help overcome these challenges and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active inhibitor of the Tumor Necrosis Factor-α (TNF-α) convertase (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form. By inhibiting TACE, this compound blocks the release of soluble TNF-α, a key pro-inflammatory cytokine implicated in a range of inflammatory diseases.

Q2: What are the primary challenges in using this compound for in vivo studies?

A2: The main challenge associated with this compound is its limited oral bioavailability.[1] This is a common issue for many hydroxamic acid-based inhibitors and can be attributed to poor aqueous solubility and rapid metabolism.[3] This can lead to low and variable plasma concentrations, potentially impacting the reproducibility and interpretation of experimental results.

Q3: What are the reported off-target effects of this compound?

A3: this compound exhibits some cross-reactivity with other metalloproteinases, particularly Matrix Metalloproteinases (MMPs). While it is a potent TACE inhibitor, it can also inhibit several MMPs at higher concentrations. For detailed inhibitory concentrations, please refer to the "Quantitative Data Summary" section. It is crucial to consider these off-target activities when interpreting experimental outcomes, as they could contribute to the observed phenotype.

Q4: Are there alternative administration routes to oral delivery for this compound?

A4: Yes, intraperitoneal (i.p.) injection is a commonly used alternative administration route for this compound in preclinical models and has been shown to be effective.[1][4] This route bypasses first-pass metabolism in the liver, which can significantly increase the bioavailability of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no observable in vivo efficacy despite using a previously reported effective dose. Poor Bioavailability: The compound may not be reaching sufficient concentrations in the systemic circulation to exert its pharmacological effect. This is a known issue with this compound.1. Switch to Intraperitoneal (i.p.) Administration: This route can significantly improve bioavailability by avoiding first-pass metabolism. 2. Optimize Formulation: For oral administration, consider using formulation strategies known to enhance the solubility and absorption of poorly soluble compounds. This may include using co-solvents, surfactants, or lipid-based delivery systems. For i.p. administration, ensure a uniform and stable suspension. 3. Dose Escalation: If tolerability allows, a dose-escalation study can help determine if a higher dose can achieve the desired therapeutic effect.
High variability in experimental results between animals. Inconsistent Compound Administration: If using a suspension, inconsistent dosing due to settling of the compound can lead to variable exposure. Animal-to-Animal differences in metabolism: Genetic and physiological variations can lead to different rates of drug metabolism and clearance.1. Ensure Homogenous Formulation: If administering a suspension, vortex the stock solution thoroughly before each animal is dosed to ensure a consistent concentration. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variations and improve the statistical power of the study.
Unexpected or off-target phenotypes are observed. Inhibition of other Metalloproteinases: this compound is known to inhibit several MMPs, which could lead to biological effects unrelated to TACE inhibition.1. Consult Off-Target Profile: Review the IC50 values for this compound against other MMPs (see Quantitative Data Summary). 2. Use a More Selective Inhibitor (if available): Compare results with a structurally different and more selective TACE inhibitor to confirm that the observed phenotype is due to TACE inhibition. 3. Conduct Off-Target Screening: If unexpected results persist, consider profiling the compound against a broader panel of kinases and other relevant enzymes to identify potential off-target interactions.
Compound precipitates out of the formulation during preparation or storage. Poor Solubility: this compound has low aqueous solubility.1. Prepare Fresh Formulations: It is recommended to prepare the dosing solution fresh for each experiment. 2. Use Co-solvents: Solubilizing the compound in a small amount of a suitable organic solvent (e.g., DMSO) before adding it to the aqueous vehicle can improve solubility. Ensure the final concentration of the organic solvent is well-tolerated by the animals. 3. Optimize Vehicle Composition: Experiment with different ratios of co-solvents, surfactants, and aqueous components to find a stable formulation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC50Reference
TACE (recombinant)Enzymatic Assay5.2 nM[1]
TACE (THP-1 cells)LPS-induced TNF-α release350 ± 14 nM[1]
TACE (Rat whole blood)LPS-induced TNF-α release110 ± 18 nM[1]
TACE (Human whole blood)LPS-induced TNF-α release2.4 ± 0.5 µM[1]

Table 2: Off-Target Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)

MMP TargetIC50 (nM)Reference
MMP-1 (Collagenase 1)500[1]
MMP-12 (Metalloelastase)11[1]

Table 3: In Vivo Efficacy of this compound

Animal ModelAdministration RouteDoseEffectReference
Wistar RatsOral25 mg/kg (ED50)Inhibition of LPS-induced systemic TNF-α release[1]
Allen and Hamburys Hooded RatsIntraperitoneal (i.p.), twice daily2.5, 5, 10, 20 mg/kg42%, 71%, 83%, 93% reduction in adjuvant-induced paw swelling, respectively[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration

This protocol is based on a method described for in vivo studies with this compound.

Materials:

  • This compound powder

  • Gelofusine (succinylated gelatin) solution[5]

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

  • Preparation of Suspension:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of Gelofusine to achieve the final desired concentration.

    • Crucially, this will form a suspension, not a solution.

  • Homogenization:

    • Vortex the tube vigorously for at least 1-2 minutes to ensure the compound is evenly suspended.

    • Visually inspect the suspension to ensure there are no large clumps of powder.

  • Administration:

    • Immediately before dosing each animal, vortex the suspension again to ensure homogeneity.

    • Administer the suspension via intraperitoneal injection at the desired volume.

Note: As this is a suspension, it is critical to maintain its homogeneity throughout the dosing procedure to ensure each animal receives the correct dose.

Protocol 2: General Strategy for Improving Oral Formulation of Poorly Soluble Compounds

While a specific oral formulation for this compound is not detailed in the literature, the following is a general approach that can be adapted.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline or Phosphate Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Solubilization of this compound:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 40 mg/mL). Ensure the compound is fully dissolved.

  • Vehicle Preparation:

    • In a separate tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.

    • Continue to vortex until the solution is clear and homogenous.

  • Administration:

    • Administer the final formulation to the animals via oral gavage.

    • It is recommended to prepare this formulation fresh on the day of the experiment.

Note: The final concentration of DMSO and other excipients should be carefully considered to avoid toxicity. It is advisable to run a tolerability study with the vehicle alone before proceeding with the compound.

Visualizations

G cluster_0 TACE Signaling Pathway Pro-TNF-alpha Pro-TNF-alpha TACE (ADAM17) TACE (ADAM17) Pro-TNF-alpha->TACE (ADAM17) Cleavage Soluble TNF-alpha Soluble TNF-alpha TACE (ADAM17)->Soluble TNF-alpha Inflammatory Response Inflammatory Response Soluble TNF-alpha->Inflammatory Response Activation Ro_32_7315 This compound Ro_32_7315->TACE (ADAM17) Inhibition

Caption: TACE signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for In Vivo Delivery Start Start Formulation Prepare this compound Formulation (Suspension or Solution) Start->Formulation Administration Administer to Animal (i.p. or oral) Formulation->Administration PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Administration->PK_PD Efficacy Assess In Vivo Efficacy Administration->Efficacy End End PK_PD->End Efficacy->End G cluster_2 Troubleshooting Low In Vivo Efficacy Start Low/No Efficacy Observed Check_Formulation Is the formulation homogenous and stable? Start->Check_Formulation Optimize_Formulation Optimize formulation (e.g., co-solvents, sonication) Check_Formulation->Optimize_Formulation No Check_Route Is the administration route optimal? Check_Formulation->Check_Route Yes Optimize_Formulation->Check_Route Switch_Route Switch to i.p. administration Check_Route->Switch_Route No (Oral) Check_Dose Is the dose sufficient? Check_Route->Check_Dose Yes (i.p.) Switch_Route->Check_Dose Dose_Escalate Perform dose-escalation study Check_Dose->Dose_Escalate No Consider_Off_Target Consider off-target effects or alternative mechanisms Check_Dose->Consider_Off_Target Yes End Re-evaluate Experiment Dose_Escalate->End Consider_Off_Target->End

References

Validation & Comparative

A Comparative Guide to TACE Inhibitors: Ro 32-7315 versus TMI-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors, Ro 32-7315 and TMI-1. TACE, also known as ADAM17, is a critical enzyme in the inflammatory cascade, primarily responsible for the shedding of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. As such, potent and selective TACE inhibitors are of significant interest for the treatment of various inflammatory diseases. This document summarizes key experimental data, outlines common assay methodologies, and visualizes relevant biological and experimental pathways.

Performance Data in TACE Inhibition Assays

The following table summarizes the in vitro potency of this compound and TMI-1 against TACE and their selectivity against various Matrix Metalloproteinases (MMPs). The data has been compiled from multiple independent studies. It is important to note that a direct head-to-head comparison in the same experimental setup has not been reported in the available literature; therefore, variations in assay conditions may contribute to the observed differences in IC50 values.

Inhibitor TACE (ADAM17) IC50 MMP-1 IC50 MMP-2 IC50 MMP-7 IC50 MMP-9 IC50 MMP-13 IC50 MMP-14 IC50 Selectivity Notes
This compound 5.2 nM[1]------Reported to have 100-fold greater selectivity for TACE over most MMPs.[1] Displays 100–500-fold selectivity over MMPs-1, -2, -3, -9, and -13, but not for MMP-8.[2]
TMI-1 8.4 nM[3]6.6 nM[3]4.7 nM[3]26 nM[3]12 nM[3]3 nM[3]26 nM[3]TMI-1 is a dual inhibitor of ADAM17 and several MMPs.[3]

Experimental Protocols

The determination of TACE inhibitory activity is commonly performed using a Fluorogenic Resonance Energy Transfer (FRET)-based assay. Below is a generalized protocol based on methodologies described in the scientific literature.

In Vitro TACE Inhibition Assay using a FRET-based Method

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human TACE.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

  • Test compounds (this compound, TMI-1) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human TACE to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and TMI-1) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted test compound or vehicle control (DMSO in assay buffer). b. Add the diluted TACE enzyme solution to each well. c. Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic TACE substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific FRET substrate. Measurements are typically taken kinetically over a period of 30-60 minutes.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

TACE Signaling Pathway

TACE_Signaling_Pathway TACE (ADAM17) Signaling Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF TACE TACE (ADAM17) TACE->proTNF cleaves EGFR_ligand pro-EGFR Ligands (e.g., TGF-α) TACE->EGFR_ligand cleaves IL6R pro-IL-6R TACE->IL6R cleaves Notch Notch Receptor TACE->Notch cleaves sEGFR_ligand Soluble EGFR Ligands EGFR_ligand->sEGFR_ligand sIL6R Soluble IL-6R IL6R->sIL6R NICD Notch Intracellular Domain (NICD) Notch->NICD TNFR TNF Receptor sTNF->TNFR EGFR EGF Receptor sEGFR_ligand->EGFR gp130 gp130 sIL6R->gp130 Target_Genes Target Gene Transcription NICD->Target_Genes Inflammation Inflammation TNFR->Inflammation Proliferation Cell Proliferation & Survival EGFR->Proliferation gp130->Inflammation Differentiation Cell Differentiation Target_Genes->Differentiation

Caption: TACE (ADAM17) cleaves various membrane-bound proteins, initiating multiple signaling pathways.

Experimental Workflow for TACE Inhibitor Screening

TACE_Inhibitor_Screening_Workflow General Workflow for TACE Inhibitor Screening start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents prep_compounds Prepare Test Compounds (Serial Dilutions) start->prep_compounds plate_setup Plate Setup (Add Compounds/Controls to Wells) prep_reagents->plate_setup prep_compounds->plate_setup add_enzyme Add TACE Enzyme plate_setup->add_enzyme pre_incubation Pre-incubation (Inhibitor-Enzyme Binding) add_enzyme->pre_incubation add_substrate Add FRET Substrate pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence data_analysis Data Analysis (Calculate Reaction Velocity) read_fluorescence->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

Caption: A typical workflow for evaluating TACE inhibitors using a FRET-based assay.

Discussion

Both this compound and TMI-1 are potent inhibitors of TACE, with IC50 values in the low nanomolar range. This compound appears to be a more selective inhibitor for TACE over a range of MMPs, which could be advantageous in reducing potential off-target effects.[1][2] In contrast, TMI-1 is a dual inhibitor, potently targeting both TACE and several MMPs.[3] This broader activity profile could be beneficial in disease contexts where both TACE and MMPs play a pathological role, but it also increases the risk of side effects associated with MMP inhibition.

The development of this compound was discontinued (B1498344) due to limited oral bioavailability.[1] TMI-1 has been evaluated in preclinical models for conditions like rheumatoid arthritis and has shown efficacy.[3] The choice between a selective TACE inhibitor like this compound and a dual TACE/MMP inhibitor like TMI-1 will ultimately depend on the specific therapeutic application and the desired balance between efficacy and safety. Further research, including direct comparative studies, would be invaluable for a more definitive assessment of their relative performance.

References

A Comparative Guide to the In Vivo Efficacy of Ro 32-7315 and GW3333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent metalloproteinase inhibitors, Ro 32-7315 and GW3333. Both compounds have been investigated for their therapeutic potential in inflammatory diseases, primarily through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) converting enzyme (TACE). This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents the underlying biological pathways and experimental workflows.

Executive Summary

This compound, developed by Roche, is a potent and selective inhibitor of TACE with demonstrated in vivo efficacy in rodent models of acute inflammation.[1][2] Its development, however, was halted due to limited oral bioavailability.[1] GW3333, from GlaxoSmithKline, is a dual inhibitor of both TACE and several matrix metalloproteinases (MMPs).[3] Preclinical studies have shown its efficacy in rat models of arthritis, where it was observed to reduce both inflammation and joint destruction.[1][4] Clinical trials for GW3333 also yielded disappointing results.[3] This guide presents the available data to facilitate a comparative understanding of their preclinical performance.

Data Presentation

Table 1: In Vitro Inhibitory Activity
CompoundTargetIC50 (nM)Selectivity Profile
This compound TACE5.2[1][2]~100-fold greater selectivity for TACE over most MMPs.[1][5] IC50s for MMPs: MMP-1 (500 nM), MMP-2 (250 nM), MMP-3 (210 nM), MMP-7 (310 nM), MMP-9 (100 nM), MMP-12 (11 nM), MMP-13 (110 nM).[6]
GW3333 TACE / MMPsNot explicitly stated in available literature. Described as a dual inhibitor.Inhibits both TACE and various MMPs.[1][3]
Table 2: In Vivo Efficacy Data
CompoundAnimal ModelSpeciesDosing RegimenKey FindingsReference
This compound LPS-induced systemic TNF-α releaseWistar RatSingle oral doseDose-dependent inhibition of TNF-α release with an ED50 of 25 mg/kg.[2]Beck et al., 2002[2]
Adjuvant-induced arthritisAllen and Hamburys hooded rat2.5, 5, 10, and 20 mg/kg, i.p., twice daily for 14 daysSignificant reduction in secondary paw swelling (42%, 71%, 83%, and 93% respectively).[2]Beck et al., 2002[2]
GW3333 LPS-induced systemic TNF-α releaseRatSingle oral doseComplete blockade of plasma TNF-α increase for up to 12 hours.[1]Conway et al., 2001[1]
Zymosan-induced pleural TNF-α releaseRatSingle oral doseComplete inhibition of TNF-α increase in the pleural cavity for 12 hours.[1]Conway et al., 2001[1]
PG-PS-induced arthritisRat80 mg/kg, b.i.d. for 3 daysInhibition of ankle swelling.[1]Conway et al., 2001[1]
Adjuvant-induced arthritisRat50 and 150 mg/kg, b.i.d. for 21 daysInhibition of ankle swelling and joint destruction (cartilage and bone).[1][4]Conway et al., 2001[1]

Signaling Pathway and Experimental Workflows

TACE_MMP_Signaling_Pathway cluster_membrane Cell Membrane pro-TNFa pro-TNF-α (membrane-bound) Soluble_TNFa Soluble TNF-α pro-TNFa->Soluble_TNFa Releases TACE TACE (ADAM17) TACE->pro-TNFa Cleaves MMPs MMPs ECM Extracellular Matrix (e.g., Collagen) MMPs->ECM Degrades Joint_Destruction Joint Destruction ECM->Joint_Destruction Leads to Ro_32_7315 This compound Ro_32_7315->TACE Inhibits GW3333 GW3333 GW3333->TACE Inhibits GW3333->MMPs Inhibits Inflammation Inflammation Soluble_TNFa->Inflammation Drives

Caption: TACE and MMP Signaling in Inflammation.

In_Vivo_Efficacy_Workflow cluster_Ro327315 This compound Workflow cluster_GW3333 GW3333 Workflow Ro_Model Inflammation Model (LPS or Adjuvant) Ro_Admin Compound Administration (Oral or i.p.) Ro_Model->Ro_Admin Ro_Endpoint Endpoint Measurement (TNF-α levels, Paw Swelling) Ro_Admin->Ro_Endpoint Outcome Comparative Efficacy Assessment Ro_Endpoint->Outcome GW_Model Arthritis Model (PG-PS or Adjuvant) GW_Admin Compound Administration (Oral, b.i.d.) GW_Model->GW_Admin GW_Endpoint Endpoint Measurement (Ankle Swelling, Histology, Radiology) GW_Admin->GW_Endpoint GW_Endpoint->Outcome Start Select Animal Model Start->Ro_Model Start->GW_Model

Caption: Comparative In Vivo Experimental Workflow.

Experimental Protocols

This compound: Inhibition of LPS-Induced TNF-α Release in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli was administered intravenously.

  • Compound Administration: this compound was administered orally as a single dose one hour prior to LPS challenge.

  • Sample Collection and Analysis: Blood samples were collected at various time points post-LPS challenge. Plasma TNF-α levels were quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Endpoint: The dose of this compound that caused a 50% reduction in the peak plasma TNF-α concentration (ED50) was determined.[2]

GW3333: Adjuvant-Induced Arthritis in Rats
  • Animal Model: Lewis rats.

  • Induction of Arthritis: Arthritis was induced by a single intradermal injection of Mycobacterium butyricum in Freund's incomplete adjuvant at the base of the tail.

  • Compound Administration: GW3333 was administered orally twice daily (b.i.d.) from the day of adjuvant injection for 21 days.

  • Efficacy Assessment:

    • Ankle Swelling: Ankle diameters were measured periodically using calipers.

    • Histological Assessment: At the end of the study, ankle joints were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) and scored for inflammation, pannus formation, cartilage destruction, and bone resorption.

    • Radiological Assessment: X-rays of the hind paws were taken to assess joint damage.

  • Endpoint: The ability of GW3333 to inhibit the increase in ankle diameter and reduce the histological and radiological scores of joint destruction compared to a vehicle-treated group.[1][4]

Discussion

The preclinical data for this compound and GW3333 highlight different strategic approaches to inhibiting TNF-α. This compound was designed as a highly selective TACE inhibitor, demonstrating potent inhibition of TNF-α release in an acute inflammation model.[1][2] Its efficacy in a chronic arthritis model also points to the importance of TACE in sustained inflammation.[2] However, its poor oral bioavailability ultimately limited its clinical development.[1]

In contrast, GW3333's dual inhibition of both TACE and MMPs suggests a broader mechanism of action. The in vivo studies in chronic arthritis models demonstrated that GW3333 not only reduced inflammation (ankle swelling) but also significantly attenuated joint destruction.[1][4] This latter effect is likely attributable to its inhibition of MMPs, which are key enzymes in the degradation of extracellular matrix components like collagen in cartilage. The study by Conway et al. (2001) notably showed that while an anti-TNF-α antibody could block acute swelling, it did not prevent joint destruction in the 21-day adjuvant arthritis model, whereas GW3333 inhibited both.[1] This suggests that for diseases like rheumatoid arthritis, where both inflammation and tissue degradation are critical, a dual TACE/MMP inhibitor like GW3333 might offer a therapeutic advantage over a purely anti-inflammatory agent.

Despite the promising preclinical data, both compounds failed to translate their efficacy into successful clinical outcomes. This underscores the complexities of targeting metalloproteinases and the challenges of translating findings from animal models to human diseases. Nevertheless, the comparative analysis of this compound and GW3333 provides valuable insights for the future design and development of metalloproteinase inhibitors.

References

validation of Ro 32-7315's TACE selectivity against other ADAMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the TACE selectivity of Ro 32-7315, supported by experimental data and detailed methodologies.

This compound is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, a key enzyme in the inflammatory cascade.[1] Developed by Roche, this succinate (B1194679) hydroxamate-based inhibitor has demonstrated significant promise in modulating the release of TNF-α, a critical cytokine implicated in a range of inflammatory diseases.[1][2] A crucial aspect of its therapeutic potential lies in its selectivity for TACE over other metalloproteinases, particularly the structurally related Matrix Metalloproteinases (MMPs) and other members of the 'A Disintegrin and Metalloproteinase' (ADAM) family. This guide provides a comprehensive comparison of this compound's selectivity, presenting available quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.

Quantitative Selectivity Profile of this compound

This compound exhibits high potency against TACE (ADAM17) with a reported IC50 value of approximately 5.2 nM.[3] Its selectivity has been primarily characterized against a panel of MMPs, where it generally displays a 100- to 500-fold greater selectivity for TACE.[1][2][4] However, it is noteworthy that this compound shows a lack of selectivity against MMP-8.[1][2][4]

The following table summarizes the available inhibitory concentration (IC50) data for this compound against TACE and a selection of MMPs.

EnzymeIC50 (nM)Fold Selectivity vs. TACE (approx.)
TACE (ADAM17) 5.2 1
MMP-1500~96
MMP-2250~48
MMP-3210~40
MMP-7310~60
MMP-9100~19
MMP-12>1000>192

Experimental Protocols

To ensure the robust and reproducible evaluation of TACE inhibitors like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key biochemical and cell-based assays commonly employed to determine inhibitor potency and selectivity.

Biochemical Assay for TACE (ADAM17) Inhibition

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant TACE.

Objective: To determine the IC50 value of an inhibitor against recombinant human TACE.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic peptide substrate, e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 10 µM ZnCl2, 0.005% Brij-35

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well microplate, add the recombinant TACE enzyme to each well (excluding substrate control wells).

  • Add the diluted test compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., 328 nm excitation and 393 nm emission for the Mca-Dpa substrate).

  • Record fluorescence measurements at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) plate Prepare 96-well Plate reagents->plate add_enzyme Add Recombinant TACE plate->add_enzyme add_inhibitor Add Inhibitor Dilutions add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure Measure Fluorescence add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a biochemical TACE inhibition assay.

Cell-Based Assay for Inhibition of TNF-α Release

This assay assesses the ability of a compound to inhibit the release of TNF-α from cells, providing a more physiologically relevant measure of TACE inhibition.

Objective: To determine the IC50 value of an inhibitor for the suppression of LPS-induced TNF-α release from THP-1 cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well cell culture plates

  • Human TNF-α ELISA kit or HTRF assay kit

  • Microplate reader (for ELISA or HTRF)

Procedure:

  • Seed THP-1 cells into a 96-well cell culture plate at a density of approximately 1 x 10^6 cells/mL.

  • Optionally, differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-treat the cells with the diluted test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α.

  • Incubate the cells for an appropriate period (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA or HTRF assay, following the manufacturer's instructions.

  • Plot the percentage of TNF-α release inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed THP-1 Cells add_inhibitor Add Inhibitor Dilutions seed_cells->add_inhibitor stimulate_lps Stimulate with LPS add_inhibitor->stimulate_lps incubate Incubate stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_tnf Measure TNF-α (ELISA/HTRF) collect_supernatant->measure_tnf plot_curve Plot Dose-Response Curve measure_tnf->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a cell-based TNF-α release inhibition assay.

Signaling Pathway Context

This compound exerts its effect by intervening in a critical step of the inflammatory signaling pathway. TACE is responsible for the proteolytic cleavage of the membrane-bound precursor of TNF-α (pro-TNF-α), releasing the soluble, active form of this potent pro-inflammatory cytokine. By inhibiting TACE, this compound prevents this cleavage event, thereby reducing the levels of soluble TNF-α and mitigating downstream inflammatory responses.

G cluster_pathway TNF-α Processing and Inhibition pro_tnf pro-TNF-α (membrane-bound) soluble_tnf Soluble TNF-α pro_tnf->soluble_tnf Cleavage tace TACE (ADAM17) tace->pro_tnf inflammation Inflammatory Response soluble_tnf->inflammation inhibitor This compound inhibitor->tace Inhibits

Caption: Inhibition of TACE-mediated TNF-α release by this compound.

References

Ro 32-7315: A Potent and Selective Positive Control for TACE Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of a reliable positive control is paramount for the validation of experimental assays. In the study of Tumor Necrosis Factor-α Converting Enzyme (TACE), Ro 32-7315 has emerged as a valuable tool due to its high potency and selectivity. This guide provides a comprehensive comparison of this compound with other TACE inhibitors, supported by experimental data and detailed protocols to aid in its effective implementation in research settings.

Understanding the TACE Signaling Pathway

TACE, also known as ADAM17, is a key enzyme responsible for the shedding of the extracellular domain of various membrane-bound proteins, most notably Tumor Necrosis Factor-α (TNF-α). The release of soluble TNF-α is a critical step in the inflammatory cascade. Inhibition of TACE is therefore a significant therapeutic target for a range of inflammatory diseases. The following diagram illustrates the TACE signaling pathway and the mechanism of its inhibition.

TACE_Pathway TACE Signaling Pathway and Inhibition cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE substrate Soluble_TNF-alpha Soluble TNF-α (pro-inflammatory) TACE->Soluble_TNF-alpha cleaves Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->pro-TNF-alpha upregulates TNF-alpha_Receptor TNF-α Receptor Soluble_TNF-alpha->TNF-alpha_Receptor binds to Inflammatory_Response Inflammatory Response TNF-alpha_Receptor->Inflammatory_Response Ro_32-7315 This compound (TACE Inhibitor) Ro_32-7315->TACE inhibits

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Comparative Analysis of TACE Inhibitors

This compound exhibits high potency against TACE with an IC50 value of 5.2 nM[1][2][3]. Its selectivity for TACE over other matrix metalloproteinases (MMPs) makes it a preferred choice as a positive control. The following table provides a comparative overview of this compound and other commonly used TACE inhibitors.

InhibitorTACE IC50 (nM)MMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-3 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)Oral BioavailabilityClinical Development Status
This compound 5.2 [1][2][3]500250210100110Limited[1]Discontinued[1]
BMS-561392 0.20>49493333163>212816083Good (rodents, dogs)[4]Phase II (terminated)
Apratastat (TMI-005) 20 - 440-----GoodPhase II (terminated for RA)[5]
TAPI-2 120------Preclinical

Data for MMP inhibition by this compound is presented as IC50 values. Some sources indicate a 100-fold or greater selectivity over most MMPs[1][5]. Data for other inhibitors is presented as available.

Experimental Protocols

To ensure reproducible and accurate results, detailed experimental protocols are essential. The following are generalized methodologies for key experiments used to characterize TACE inhibitors.

Recombinant TACE Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified TACE.

Objective: To determine the IC50 value of a test compound against recombinant TACE.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., a peptide containing the TACE cleavage site flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of recombinant TACE to each well of the microplate.

  • Add the diluted test compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation/emission wavelengths specific to the substrate).

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

LPS-Induced TNF-α Release Assay in THP-1 Cells

This cell-based assay measures the ability of a compound to inhibit the release of TNF-α from stimulated monocytic cells, providing a more physiologically relevant measure of TACE inhibition.

Objective: To determine the IC50 value of a test compound for the inhibition of TNF-α release from LPS-stimulated THP-1 cells.

Materials:

  • THP-1 human monocytic cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • 96-well cell culture plate

  • Human TNF-α ELISA kit

  • Microplate reader for ELISA

Procedure:

  • Seed THP-1 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere and stabilize overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-treat the cells with the diluted test compound or vehicle control for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with a final concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production and release.

  • Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Plot the percentage of TNF-α inhibition (relative to the LPS-stimulated vehicle control) against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a potential TACE inhibitor, utilizing this compound as a positive control.

TACE_Inhibitor_Workflow TACE Inhibitor Evaluation Workflow Start Start: Compound of Interest Recombinant_Assay Recombinant TACE Enzymatic Assay Start->Recombinant_Assay Cell_Based_Assay LPS-Induced TNF-α Release (e.g., THP-1 cells) Start->Cell_Based_Assay Data_Analysis Data Analysis: IC50 Determination Recombinant_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Positive_Control Positive Control: This compound Positive_Control->Recombinant_Assay Positive_Control->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (vs. other MMPs) Data_Analysis->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (e.g., animal models of inflammation) Selectivity_Profiling->In_Vivo_Studies End End: Candidate Selection In_Vivo_Studies->End

References

A Comparative Analysis of Ro 32-7315 and Other Hydroxamate Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydroxamate inhibitor Ro 32-7315 with other notable inhibitors of the same class. The focus is on their performance against Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and a panel of Matrix Metalloproteinases (MMPs), supported by experimental data.

Introduction to Hydroxamate Inhibitors

Hydroxamate-based compounds are a significant class of inhibitors targeting zinc-dependent metalloproteinases, a superfamily of enzymes implicated in a variety of physiological and pathological processes, including inflammation, cancer, and arthritis.[1] Their mechanism of action relies on the hydroxamic acid moiety, which effectively chelates the zinc ion within the active site of these enzymes, thereby inhibiting their catalytic activity.[2] This guide will delve into a comparative analysis of this compound, a potent TACE inhibitor, and other well-characterized hydroxamate inhibitors.

Comparative Performance Data

The following table summarizes the inhibitory potency (IC50/Ki in nM) of this compound and other selected hydroxamate inhibitors against TACE and a range of MMPs. Lower values indicate higher potency.

InhibitorTACE (ADAM17)MMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
This compound 5.2[3]>4949[4]3333[4]163[4]-795[4]>2128[4]16083[4]-
Marimastat 3.8[5]5[6]6[6]230[5]13[7]-3[6]-9[7]
Prinomastat (AG3340) -79[8]0.05 (Ki)[8]6.3[8]--5.0[8]0.03 (Ki)[8]-
TAPI-2 ---------
Ro 32-3555 (Trocade) Weakly active[9]3.0 (Ki)[10]154 (Ki)[10]527 (Ki)[10]-4.4 (Ki)[10]59 (Ki)[10]3.4 (Ki)[10]-
BMS-561392 (DPC-333) 0.20[11]>100-fold selectivity[11]>100-fold selectivity[11]>100-fold selectivity[11]-->100-fold selectivity[11]>100-fold selectivity[11]-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TACE-mediated signaling pathway and a general workflow for evaluating inhibitor potency.

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α TACE TACE (ADAM17) pro-TNF-alpha->TACE Cleavage Soluble_TNF_alpha Soluble TNF-α TACE->Soluble_TNF_alpha Ro_32_7315 This compound Ro_32_7315->TACE Inhibition TNFR1 TNFR1 Soluble_TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK NF-kB NF-κB IKK->NF-kB Activation Inflammation Inflammation (Gene Expression) NF-kB->Inflammation Nuclear Translocation Caspase8 Caspase-8 FADD->Caspase8 Activation Apoptosis Apoptosis Caspase8->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Recombinant_Enzyme Recombinant TACE/MMP Incubation Incubation Recombinant_Enzyme->Incubation Fluorogenic_Substrate Fluorogenic Substrate Fluorogenic_Substrate->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Fluorescence_Reading Fluorescence Reading Incubation->Fluorescence_Reading IC50_Calculation IC50 Calculation Fluorescence_Reading->IC50_Calculation Cells Monocytic Cells (e.g., THP-1) LPS_Stimulation LPS Stimulation Cells->LPS_Stimulation Inhibitor_Treatment Inhibitor Treatment LPS_Stimulation->Inhibitor_Treatment Supernatant_Collection Supernatant Collection Inhibitor_Treatment->Supernatant_Collection ELISA TNF-α ELISA Supernatant_Collection->ELISA IC50_Calculation_Cellular IC50 Calculation ELISA->IC50_Calculation_Cellular

References

Ro 32-7315: A Comparative Guide to its Cross-Reactivity with Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of Ro 32-7315 against various matrix metalloproteinases (MMPs), alongside its primary target, Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. The data presented is intended to assist researchers in evaluating the selectivity profile of this compound and to provide detailed experimental context.

Data Summary: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary target TACE and its cross-reactivity with several MMPs are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Target EnzymeCommon NameIC50 (nM)
TACETNF-α Converting Enzyme5.2[1][2]
MMP-1Collagenase-1500[3][4]
MMP-2Gelatinase-A250[3][4]
MMP-3Stromelysin-1210[3][4]
MMP-7Matrilysin310[3][4]
MMP-9Gelatinase-B100[3][4]
MMP-12Macrophage Elastase11[3][4]
MMP-13Collagenase-3110[3]

This compound is a potent inhibitor of TACE with an IC50 value of 5.2 nM.[1][2] Its selectivity for TACE over most MMPs is evident, with reports indicating a 100 to 500-fold greater selectivity over MMPs-1, -2, -3, -9, and -13.[5] However, its inhibitory activity against MMP-12 is notably higher than for other MMPs, with an IC50 of 11 nM.[3][4]

Experimental Protocols

The determination of IC50 values for this compound against various MMPs and TACE is typically performed using an in vitro fluorogenic substrate assay. This method provides a continuous and sensitive measurement of enzyme activity.

General Principle of the Fluorogenic Substrate Assay

The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group (fluorophore) and a quencher molecule. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). When the specific MMP or TACE cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The assay is performed with and without the inhibitor (this compound) at various concentrations to determine the concentration at which the enzyme activity is inhibited by 50% (IC50).

Generalized Experimental Protocol
  • Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA) or a specific activating enzyme. TACE is often used in its constitutively active form.

  • Assay Buffer Preparation: A suitable assay buffer is prepared, typically containing Tris-HCl, NaCl, CaCl2, and a non-ionic detergent like Brij-35. The pH is generally maintained around 7.5.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared in the assay buffer.

  • Reaction Setup: The assay is performed in a 96-well microplate. Each well contains the activated enzyme, the assay buffer, and a specific concentration of this compound or vehicle control (DMSO).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the fluorogenic peptide substrate to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured immediately and then kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence microplate reader. The excitation and emission wavelengths are specific to the fluorophore-quencher pair used in the substrate.

  • Data Analysis: The initial reaction rates (slopes of the fluorescence versus time curves) are calculated for each inhibitor concentration. The percent inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the vehicle control. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve (e.g., a four-parameter logistic model).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme 1. Activated MMP/TACE Enzyme Reaction 4. Combine Enzyme, Inhibitor & Buffer in 96-well plate Enzyme->Reaction Inhibitor 2. This compound Dilutions Inhibitor->Reaction Substrate 3. Fluorogenic Substrate Start 6. Add Substrate to Initiate Substrate->Start Preincubation 5. Pre-incubate at 37°C Reaction->Preincubation Preincubation->Start Measure 7. Kinetic Fluorescence Reading Start->Measure Rates 8. Calculate Initial Reaction Rates Measure->Rates Inhibition 9. Determine % Inhibition Rates->Inhibition IC50 10. Calculate IC50 Value Inhibition->IC50

Fig 1. Experimental workflow for IC50 determination.

Signaling Pathways

The following diagrams illustrate the general signaling pathways in which the tested MMPs and TACE are involved. These pathways highlight the complex roles these enzymes play in various physiological and pathological processes.

MMP-1 in Inflammation

MMP-1, or collagenase-1, is a key player in the degradation of interstitial collagens, particularly in inflammatory conditions. Its expression is induced by pro-inflammatory cytokines, and its activity contributes to tissue remodeling and the migration of inflammatory cells.

MMP1_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Substrates & Effects IL-1b IL-1β MAPK MAPK IL-1b->MAPK TNFa TNF-α NF-kB NF-κB Pathway TNFa->NF-kB TNFa->MAPK EGF EGF EGF->MAPK PDGF PDGF PDGF->MAPK AP-1 AP-1 (c-Jun/c-Fos) MMP-1 MMP-1 AP-1->MMP-1 Upregulation NF-kB->MMP-1 Upregulation Collagen Collagen I, II, III Remodeling Tissue Remodeling Collagen->Remodeling PAR-1 Protease-Activated Receptor-1 (PAR-1) Cell_Migration Cell Migration PAR-1->Cell_Migration MAPK->AP-1 MMP-1->Collagen Cleavage MMP-1->PAR-1 Activation

Fig 2. MMP-1 signaling in inflammation.
MMP-2 in Tissue Remodeling

MMP-2, or gelatinase-A, is crucial for the degradation of type IV collagen, a major component of basement membranes. It plays a significant role in tissue remodeling, angiogenesis, and wound healing.

MMP2_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Substrates & Effects MT1-MMP MT1-MMP (MMP-14) TGFb TGF-β Pro-MMP-2 Pro-MMP-2 TGFb->Pro-MMP-2 Upregulation TIMP-2 TIMP-2 TIMP-2->Pro-MMP-2 Forms complex with MT1-MMP for activation MMP-2 MMP-2 (Gelatinase-A) CollagenIV Collagen IV, V, VII, X MMP-2->CollagenIV Cleavage Gelatin Gelatin MMP-2->Gelatin Cleavage Fibronectin Fibronectin MMP-2->Fibronectin Cleavage Laminin Laminin MMP-2->Laminin Cleavage Remodeling Basement Membrane Degradation CollagenIV->Remodeling Gelatin->Remodeling Angiogenesis Angiogenesis Remodeling->Angiogenesis Pro-MMP-2->MMP-2

Fig 3. MMP-2 signaling in tissue remodeling.
MMP-9 in Cancer Metastasis

MMP-9, or gelatinase-B, is strongly associated with cancer progression and metastasis. It degrades components of the extracellular matrix, facilitating tumor cell invasion and angiogenesis.[6]

MMP9_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Substrates & Effects GrowthFactors Growth Factors (EGF, HGF) MAPK MAPK Pathways (ERK, JNK, p38) GrowthFactors->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPK NF-kB NF-κB Pathway Cytokines->NF-kB MMP-9 MMP-9 MAPK->MMP-9 Upregulation NF-kB->MMP-9 Upregulation CollagenIV Collagen IV (Basement Membrane) Invasion Tumor Cell Invasion CollagenIV->Invasion VEGF VEGF (Vascular Endothelial Growth Factor) Angiogenesis Angiogenesis VEGF->Angiogenesis Metastasis Metastasis Invasion->Metastasis Angiogenesis->Metastasis PI3K_Akt PI3K_Akt PI3K_Akt->MMP-9 Upregulation MMP-9->CollagenIV Degradation MMP-9->VEGF Release from ECM

Fig 4. MMP-9 signaling in cancer metastasis.
MMP-12 in Extracellular Matrix Degradation

MMP-12, or macrophage elastase, is primarily secreted by macrophages and is a potent elastase. It plays a role in extracellular matrix degradation, particularly in the context of inflammation and tissue injury.

MMP12_Pathway cluster_upstream Upstream Activators (in Macrophages) cluster_downstream Downstream Substrates & Effects LPS LPS Cytokines Cytokines (IL-1β, TNF-α) MAPK MAPK Pathways Cytokines->MAPK AP-1 AP-1 MAPK->AP-1 MMP-12 MMP-12 AP-1->MMP-12 Upregulation Elastin Elastin ECM_Degradation ECM Degradation Elastin->ECM_Degradation CollagenIV Collagen IV CollagenIV->ECM_Degradation Fibronectin Fibronectin Fibronectin->ECM_Degradation Plasminogen Plasminogen Inflammation Inflammation Plasminogen->Inflammation Activation to Plasmin TLR4 TLR4 TLR4->MAPK MMP-12->Elastin Cleavage MMP-12->CollagenIV Cleavage MMP-12->Fibronectin Cleavage MMP-12->Plasminogen Cleavage

Fig 5. MMP-12 signaling in ECM degradation.
TACE (ADAM17) in TNF-α Shedding

TACE is the primary enzyme responsible for the proteolytic cleavage of membrane-bound pro-TNF-α to its soluble, active form. This "shedding" process is a critical step in the inflammatory response.

TACE_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Substrates & Effects PMA Phorbol Esters (PMA) LPS LPS MAPK MAPK Pathways (ERK) LPS->MAPK GrowthFactors Growth Factors GrowthFactors->MAPK TACE TACE MAPK->TACE Activation pro-TNFa Membrane-bound pro-TNF-α sTNFa Soluble TNF-α pro-TNFa->sTNFa Inflammation Pro-inflammatory Response sTNFa->Inflammation Apoptosis Apoptosis sTNFa->Apoptosis PKC PKC PKC->TACE Activation TACE->pro-TNFa Shedding

Fig 6. TACE signaling in TNF-α shedding.

References

A Comparative Benchmarking Guide: Ro 32-7315 vs. Novel TACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tumor necrosis factor-alpha converting enzyme (TACE) inhibitor Ro 32-7315 against a selection of novel TACE inhibitors. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Data Presentation: Head-to-Head Inhibitor Performance

The following tables summarize the in vitro potency and selectivity of this compound and other notable TACE inhibitors. This data, collated from various preclinical studies, offers a quantitative comparison to aid in the evaluation of these compounds.

Table 1: In Vitro Potency Against TACE (ADAM17)

CompoundTACE IC50 (nM)Cell-Based TNF-α Inhibition IC50 (nM)Cell Line/System
This compound 5.2[1][2]350 ± 14[1]THP-1 cells
110 ± 18 (rat)[1]Whole Blood
2400 ± 500 (human)[1]Whole Blood
TMI-1 8.4[3]Submicromolar[4]Monocyte cell lines, human primary monocytes, human whole blood
Apratastat (TMI-005) 20[2]182 ng/mL (in vitro) / 189 ng/mL (ex vivo)[5]Not specified
BMS-561392 0.20[6]Not specifiedNot specified
GW4459 4.3[7]Not specifiedNot specified

Table 2: Selectivity Profile Against Matrix Metalloproteinases (MMPs)

CompoundMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3) IC50 (nM)Other MMPs (IC50 in nM)
This compound >500-fold selectivity vs TACE[8]>500-fold selectivity vs TACE[8]>100-fold selectivity vs TACE[8]>100-fold selectivity vs TACE[8]MMP-8: less selective[8]
TMI-1 6.6[3]4.7[3]12[3]3[3]MMP-7: 26, MMP-14: 26[3]
BMS-561392 >100-fold selectivity vs TACE[6]>100-fold selectivity vs TACE[6]>100-fold selectivity vs TACE[6]>100-fold selectivity vs TACE[6]
GW3333 Inhibits[7]Inhibits[7]Inhibits[7]Inhibits[7]MMP-3, MMP-8[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of TACE inhibitors are provided below.

In Vitro TACE Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against recombinant human TACE.

Materials:

  • Recombinant Human TACE (e.g., from R&D Systems)

  • Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add 50 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.

  • Add 25 µL of diluted recombinant human TACE enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic TACE substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm in kinetic mode for at least 30 minutes, with readings every 1-2 minutes.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based TNF-α Release Assay (LPS-Stimulated THP-1 Cells)

This protocol describes a method to assess the ability of a compound to inhibit the release of TNF-α from cultured human monocytic cells.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Seed THP-1 cells into a 96-well plate at a density of 5 x 10^5 cells/well.

  • (Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value as described in the in vitro assay protocol.

In Vivo Efficacy Model (Collagen-Induced Arthritis in Mice)

This protocol provides a general framework for evaluating the therapeutic efficacy of a TACE inhibitor in a widely used animal model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (or other susceptible strain)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound formulated for oral or intraperitoneal administration

  • Calipers for measuring paw thickness

Procedure:

  • Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

  • Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

  • Disease Monitoring: Beginning around day 21, monitor the mice daily for the onset and severity of arthritis. Clinical signs include paw swelling, erythema, and joint stiffness. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).

  • Treatment: Once clinical signs of arthritis are evident (therapeutic protocol) or starting from the day of the booster immunization (prophylactic protocol), begin administration of the test compound or vehicle control at the desired dose and frequency.

  • Assessment: Continue to monitor and score arthritis severity daily. Measure paw thickness using calipers at regular intervals.

  • Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and harvest joints for histological evaluation of inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Compare the mean arthritis scores, paw thickness, and histological parameters between the treatment and vehicle control groups to determine the efficacy of the test compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to TACE inhibition.

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space pro-TNFa pro-TNF-α (membrane-bound) sTNFa Soluble TNF-α pro-TNFa->sTNFa TACE TACE (ADAM17) TACE->pro-TNFa cleavage EGFR_Ligand_P EGFR Ligand (pro-form) TACE->EGFR_Ligand_P cleavage TNFR_P TNF Receptor (membrane-bound) TACE->TNFR_P cleavage sEGFR_Ligand Soluble EGFR Ligand EGFR_Ligand_P->sEGFR_Ligand sTNFR Soluble TNF Receptor (decoy) TNFR_P->sTNFR TargetCell Target Cell sTNFa->TargetCell binds to receptor & triggers inflammation sEGFR_Ligand->TargetCell activates EGFR pathway TACE_Inhibitor TACE Inhibitor (e.g., this compound) TACE_Inhibitor->TACE inhibits

Caption: TACE Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models Compound_Library Compound Library Recombinant_TACE_Assay Recombinant TACE Inhibition Assay Compound_Library->Recombinant_TACE_Assay IC50_Determination IC50 Determination (Potency) Recombinant_TACE_Assay->IC50_Determination MMP_Panel MMP Selectivity Panel IC50_Determination->MMP_Panel Selectivity_Profile Selectivity Profile MMP_Panel->Selectivity_Profile LPS_THP1 LPS-Stimulated THP-1 Cell Assay Selectivity_Profile->LPS_THP1 Lead Compounds TNFa_Release Measure TNF-α Release (ELISA) LPS_THP1->TNFa_Release CIA_Model Collagen-Induced Arthritis Model TNFa_Release->CIA_Model Promising Candidates Efficacy_Assessment Assess Efficacy (Clinical Score, Histology) CIA_Model->Efficacy_Assessment

Caption: TACE Inhibitor Screening Workflow.

Inhibitor_Comparison cluster_attributes Key Attributes Potency High TACE Potency (Low IC50) Selectivity High Selectivity (vs. MMPs) Oral_Bioavailability Good Oral Bioavailability In_Vivo_Efficacy Demonstrated In Vivo Efficacy Ro327315 This compound Ro327315->Potency Good Ro327315->Selectivity Moderate Ro327315->Oral_Bioavailability Limited [4] Ro327315->In_Vivo_Efficacy Yes [1] Novel_Inhibitors Novel Inhibitors (e.g., TMI-1, BMS-561392) Novel_Inhibitors->Potency Variable/ Potentially Higher Novel_Inhibitors->Selectivity Improved Novel_Inhibitors->Oral_Bioavailability A Key Goal Novel_Inhibitors->In_Vivo_Efficacy Variable

Caption: Logical Comparison of TACE Inhibitors.

References

Control Experiments for Studying Ro 32-7315's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for investigating the biological effects of Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. Objective comparison with alternative compounds and the inclusion of detailed experimental data are central to this document, ensuring robust and reliable research outcomes.

Introduction to this compound

This compound is a hydroxamic acid-based inhibitor that potently and selectively targets TACE, the primary enzyme responsible for the proteolytic processing of membrane-bound pro-TNF-α into its soluble, active form.[1][2] Its principal biological effect is the dose-dependent reduction of TNF-α release, a key event in inflammatory processes.[1][2] Understanding the on-target and potential off-target effects of this compound is critical for accurate interpretation of experimental results. This guide outlines the necessary control experiments to achieve this.

Data Presentation: Quantitative Inhibitory Profile of this compound

The following tables summarize the in vitro and in vivo potency of this compound against its primary target, TACE, and its cellular effect on TNF-α release.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 (nM)Source
Recombinant TACE5.2[1][2]
LPS-induced TNF-α release (THP-1 cells)350 ± 14[1][2]
LPS-induced TNF-α release (Rat whole blood)110 ± 18[1][2]
LPS-induced TNF-α release (Human whole blood)2400 ± 500[1][2]

Table 2: In Vivo Efficacy of this compound

Animal ModelEndpointRoute of AdministrationED50 (mg/kg)Source
Wistar RatsInhibition of LPS-induced systemic TNF-α releaseOral25[1]

Table 3: Selectivity of this compound against other Matrix Metalloproteinases (MMPs)

MMP TargetIC50 (nM)Fold Selectivity vs. TACESource
MMP-1 (Collagenase-1)500~96x[3]
MMP-2 (Gelatinase-A)250~48x[3]
MMP-3 (Stromelysin-1)210~40x[3]
MMP-7 (Matrilysin)310~60x[3]
MMP-9 (Gelatinase-B)100~19x[3]
MMP-12 (Metalloelastase)11~2x[3]
MMP-13 (Collagenase-3)110~21x[3]

Control Experiments: A Comparative Framework

To rigorously validate that the observed biological effects of this compound are due to the specific inhibition of TACE, a multi-faceted approach to control experiments is essential. This includes the use of positive and negative chemical controls, as well as molecular biology-based controls.

Chemical Controls

Positive Controls: These are well-characterized inhibitors of TACE that should produce a similar biological effect to this compound.

  • TMI-1, GW3333, and Apratastat: These are other potent TACE inhibitors that have been used in preclinical models of inflammation.[4] Comparing the effects of this compound with these compounds can help to confirm that the observed phenotype is consistent with TACE inhibition.

  • BMS-561392: A potent TACE inhibitor that can be used as a positive control in both enzymatic and cell-based assays.[5]

Negative Controls: These are crucial for distinguishing TACE-specific effects from off-target effects or generalized effects of the chemical scaffold.

  • Vehicle Control: The most fundamental control, consisting of the solvent used to dissolve this compound (e.g., DMSO, saline, or succinylated gelatin). This accounts for any effects of the vehicle itself.

  • Ro 32-3555 (Cipemastat): An ideal functional negative control. Ro 32-3555 is a potent, collagenase-selective MMP inhibitor with no significant activity against TACE.[6][7][8] By using Ro 32-3555 in parallel with this compound, researchers can differentiate between biological effects mediated specifically by TACE inhibition versus those resulting from broader MMP inhibition.

  • Structurally Similar Inactive Analogue: The ideal negative control would be a molecule structurally very similar to this compound but lacking the functional groups required for TACE inhibition (e.g., the hydroxamic acid zinc-binding group). While the synthesis of such a compound is feasible, a commercially available, widely-used inactive analogue for this compound is not readily documented in the reviewed literature. Researchers may need to synthesize such a control compound based on structure-activity relationship studies.

Molecular and Cellular Controls

These controls validate the on-target action of this compound at the cellular and molecular level.

  • TACE Knockout/Knockdown Cells: The most definitive control. The biological effect of this compound should be absent or significantly diminished in cells where TACE has been genetically deleted (knockout) or its expression is suppressed (e.g., by siRNA or shRNA). The use of a non-targeting or scrambled siRNA sequence is a critical negative control for these experiments.

  • Measurement of Other Cytokines: To demonstrate specificity, the effect of this compound on the release of other cytokines that are not processed by TACE should be assessed. For example, it has been shown that this compound does not affect the release of IL-8, indicating it does not cause a general shutdown of cytokine production.[2]

  • Pro-TNF-α Expression Analysis: To ensure that this compound is inhibiting the processing of pro-TNF-α and not its synthesis, it is important to measure pro-TNF-α mRNA and protein levels (e.g., by qRT-PCR and Western blot, respectively) in the presence and absence of the inhibitor. These levels should not be significantly affected by this compound.

Experimental Protocols

In Vitro TACE Activity Assay using a Fluorogenic Substrate

This assay directly measures the enzymatic activity of TACE and the inhibitory potential of this compound.

Materials:

  • Recombinant human TACE

  • Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

  • Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

  • This compound and control compounds

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 320/420 nm)

Procedure:

  • Prepare a serial dilution of this compound and control compounds in assay buffer.

  • In a 96-well plate, add 50 µL of the TACE enzyme solution to each well.

  • Add 50 µL of the diluted compounds or vehicle control to the wells.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the fluorogenic TACE substrate solution to each well.

  • Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes.

  • Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

LPS-Induced TNF-α Release from THP-1 Monocytic Cells

This cell-based assay assesses the ability of this compound to inhibit TNF-α secretion from a relevant human cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • This compound and control compounds

  • 96-well cell culture plate

  • Human TNF-α ELISA kit

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • (Optional) Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 48 hours, followed by a 24-hour incubation in PMA-free medium.

  • Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.

  • Incubate for 4-6 hours at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value of this compound for the inhibition of TNF-α release.

In Vivo Model of LPS-Induced Endotoxemia in Rats

This in vivo assay evaluates the efficacy of orally administered this compound in a systemic inflammation model.

Materials:

  • Wistar rats

  • Lipopolysaccharide (LPS) from E. coli

  • This compound formulated for oral gavage

  • Vehicle control

  • Blood collection supplies

  • Rat TNF-α ELISA kit

Procedure:

  • Fast the rats overnight.

  • Administer this compound or vehicle control orally by gavage at various doses.

  • After 1 hour, administer a sublethal dose of LPS (e.g., 50 µ g/rat ) via intraperitoneal injection.

  • At the time of peak TNF-α production (typically 1-2 hours post-LPS), collect blood samples via cardiac puncture into EDTA-containing tubes.

  • Separate the plasma by centrifugation.

  • Measure the concentration of TNF-α in the plasma using a rat TNF-α ELISA kit.

  • Calculate the dose-dependent inhibition of TNF-α release and determine the ED50 value.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Extracellular Space pro_tnf pro-TNF-α soluble_tnf Soluble TNF-α pro_tnf->soluble_tnf Cleavage tace TACE (ADAM17) tace->pro_tnf Catalyzes tnf_receptor TNF-α Receptor soluble_tnf->tnf_receptor Binds inflammation Inflammatory Response tnf_receptor->inflammation Activates ro327315 This compound ro327315->tace Inhibits

Caption: Signaling pathway of TNF-α release and its inhibition by this compound.

G cluster_workflow Experimental Workflow: Validating this compound's On-Target Effect cluster_controls Control Groups start Start with Biological Observation treatment Treat cells/animal with This compound start->treatment vehicle Vehicle Control start->vehicle neg_control Negative Control (e.g., Ro 32-3555) start->neg_control pos_control Positive Control (e.g., TMI-1) start->pos_control molecular_control Molecular Control (TACE siRNA/knockout) start->molecular_control endpoint Measure Endpoint (e.g., TNF-α level) treatment->endpoint vehicle->endpoint neg_control->endpoint pos_control->endpoint molecular_control->endpoint analysis Compare Results endpoint->analysis

Caption: Logical workflow for control experiments in this compound studies.

References

Comparative Analysis of Ro 32-7315 in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is a key metalloproteinase responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a central mediator in numerous inflammatory diseases. This guide provides a comparative analysis of the efficacy of this compound in various preclinical disease models, presenting key experimental data and detailed methodologies to inform future research and drug development efforts.

Mechanism of Action: TACE Inhibition

This compound is a hydroxamic acid-based inhibitor that chelates the zinc ion in the active site of TACE, thereby blocking its enzymatic activity. This selective inhibition prevents the proteolytic cleavage of membrane-anchored pro-TNF-α, leading to a significant reduction in the release of soluble TNF-α.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) Soluble TNF-alpha Soluble TNF-α pro-TNF-alpha->Soluble TNF-alpha Cleavage TACE TACE (ADAM17) TACE->pro-TNF-alpha This compound This compound This compound->TACE Inhibition Inflammation Inflammation Soluble TNF-alpha->Inflammation Drives

Figure 1: Mechanism of action of this compound in inhibiting TNF-α release.

Comparative Efficacy in Disease Models

Pneumococcal Meningitis

In a head-to-head comparison in an infant rat model of pneumococcal meningitis, this compound was evaluated against Ro 32-3555, a selective inhibitor of matrix metalloproteinases (MMPs).[1][2][3]

Meningitis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A 11-day-old Wistar rats B Intracisternal injection of Streptococcus pneumoniae A->B C 3h post-infection: Administer this compound, Ro 32-3555, or vehicle (i.p.) B->C D 18h post-infection: Initiate ceftriaxone (B1232239) therapy C->D E Monitor clinical parameters (weight, clinical score, mortality) D->E F 42h post-infection: Sacrifice and collect CSF and brain tissue E->F G CSF analysis: Cytokines, Chemokines, MMPs, Collagen F->G H Histomorphometry: Hippocampal apoptosis, Cortical necrosis F->H

Figure 2: Experimental workflow for the infant rat model of pneumococcal meningitis.
ParameterVehicleThis compoundRo 32-3555
Mortality Rate 37.1%56.3%14.5%
**Hippocampal Apoptosis (cells/mm²) **~150~50 ~75
Cortical Necrosis (% of total cortex) ~3.2%~0.4% ~0.8%
CSF TNF-α (pg/mL) at 18h ~2000~1000 ~1500
CSF IL-6 (pg/mL) at 27h ~8000~4000 ~7000
CSF IL-1β (pg/mL) at 18h ~1500~1400~800
*Statistically significant difference compared to vehicle (p < 0.05).[1][3]

  • This compound significantly reduced brain injury (hippocampal apoptosis and cortical necrosis) and levels of pro-inflammatory cytokines TNF-α and IL-6 in the cerebrospinal fluid (CSF).[1][3]

  • In contrast, the MMP inhibitor Ro 32-3555 was more effective at reducing the mortality rate and CSF levels of IL-1β.[1][2]

  • This head-to-head comparison highlights the distinct but complementary roles of TACE and MMPs in the pathophysiology of pneumococcal meningitis.[3]

Adjuvant-Induced Arthritis

This compound has demonstrated significant anti-inflammatory effects in a rat model of adjuvant-induced arthritis, a common model for rheumatoid arthritis.

Arthritis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Lewis or Wistar rats B Day 0: Induce arthritis with intradermal injection of Complete Freund's Adjuvant (CFA) A->B C Day 0-14: Administer this compound or vehicle (i.p., twice daily) B->C D Monitor paw swelling, lesion score, and joint mobility C->D E Assess dose-dependent inhibition of secondary paw swelling D->E

Figure 3: Experimental workflow for the rat adjuvant-induced arthritis model.
Dose of this compound (mg/kg, i.p., twice daily)Inhibition of Secondary Paw Swelling
2.542%
571%
1083%
2093%

  • This compound produced a dose-dependent reduction in paw swelling in the adjuvant-induced arthritis model.

  • The reduction in paw swelling was associated with improved lesion scores and joint mobility.

  • These findings support the potential of TACE inhibition as a therapeutic strategy for inflammatory arthritis.

Selectivity Profile of this compound

A key attribute of this compound is its selectivity for TACE over other matrix metalloproteinases (MMPs), which is crucial for minimizing off-target effects.

EnzymeIC50 (nM)
TACE (ADAM17) 5.2
MMP-1 (Collagenase-1)500
MMP-2 (Gelatinase-A)250
MMP-3 (Stromelysin-1)210
MMP-7 (Matrilysin)310
MMP-9 (Gelatinase-B)100
MMP-12 (Metalloelastase)11
MMP-13 (Collagenase-3)110

Experimental Protocols

Infant Rat Model of Pneumococcal Meningitis
  • Animals: 11-day-old Wistar rats with their dams.

  • Induction of Meningitis: Intracisternal injection of 10 µL of a suspension containing a clinical isolate of Streptococcus pneumoniae.

  • Treatment: this compound or Ro 32-3555 was administered intraperitoneally (i.p.) starting 3 hours post-infection. A standard dose of ceftriaxone was administered subcutaneously at 18 hours post-infection.

  • Monitoring: Clinical parameters including weight, a clinical score, and mortality were recorded at regular intervals.

  • Sample Collection: At 42 hours post-infection, animals were euthanized, and cerebrospinal fluid (CSF) and brain tissue were collected.

  • Analysis: CSF was analyzed for cytokine and chemokine levels using multiplex assays, and for MMP and collagen concentrations. Brains were processed for histomorphometric analysis of hippocampal apoptosis and cortical necrosis.

Rat Adjuvant-Induced Arthritis Model
  • Animals: Male Lewis or Wistar rats.

  • Induction of Arthritis: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.

  • Treatment: this compound was administered intraperitoneally (i.p.) twice daily from day 0 to day 14.

  • Assessment of Arthritis: The severity of arthritis was evaluated by measuring the volume of the hind paws using a plethysmometer. Clinical scores based on inflammation, erythema, and swelling of the joints were also recorded.

  • Data Analysis: The percentage inhibition of paw swelling in the treated groups was calculated relative to the vehicle-treated control group.

Discussion and Future Directions

The preclinical data presented in this guide demonstrate the therapeutic potential of this compound in inflammatory disease models. Its potent and selective inhibition of TACE leads to a significant reduction in the key inflammatory mediator, TNF-α.

In the pneumococcal meningitis model, this compound effectively mitigated brain damage, although it did not reduce mortality as effectively as the MMP inhibitor Ro 32-3555. This suggests that a combination therapy targeting both TACE and MMPs could be a more comprehensive approach for treating this devastating disease.

In the adjuvant-induced arthritis model, this compound showed robust, dose-dependent anti-inflammatory effects, highlighting its potential for treating chronic inflammatory conditions like rheumatoid arthritis.

While this compound has been mentioned in the context of cancer research due to the role of TACE in shedding of growth factor receptors, specific preclinical data on its efficacy in oncology models is limited.[4][5] Further investigation into the role of this compound in various cancer models is warranted.

It is important to note that the development of this compound was reportedly discontinued (B1498344) due to limited oral bioavailability. Future research could focus on developing TACE inhibitors with improved pharmacokinetic profiles to translate the promising preclinical efficacy into clinical success.

Conclusion

This compound is a valuable research tool for investigating the role of TACE in various pathological processes. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at targeting the TACE pathway for therapeutic benefit.

References

Validating TACE as a Therapeutic Target: A Comparative Guide to Ro 32-7315 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), with other key TACE inhibitors. TACE, also known as ADAM17, is a critical enzyme in the inflammatory cascade, responsible for the shedding of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. This central role has positioned TACE as a significant therapeutic target for a range of inflammatory diseases. This document presents supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid researchers in evaluating the utility of these compounds for validating TACE as a therapeutic target.

Data Presentation: A Comparative Analysis of TACE Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound against TACE and a panel of related Matrix Metalloproteinases (MMPs), alongside data for notable alternative TACE inhibitors. This comparative data is crucial for assessing the suitability of each compound for specific research applications, where selectivity can be critical to avoid off-target effects.

Table 1: In Vitro Potency (IC50) of TACE Inhibitors

CompoundTACE IC50 (nM)Reference(s)
This compound 5.2[1][2]
Apratastat (TMI-005)20[2]
BMS-5613920.20 - 3.7[2][3]
TMI-18.4[4]
GW44594.3[5]

Table 2: Selectivity Profile of TACE Inhibitors against MMPs (IC50 in nM)

CompoundMMP-1MMP-2MMP-3MMP-8MMP-9MMP-13MMP-14Reference(s)
This compound 500250210>1000100110N/A[6]
Apratastat (TMI-005)---Inhibits-Inhibits-[7]
BMS-561392>100-fold selective>100-fold selectiveTargets->100-fold selective>100-fold selective-[3][5]
TMI-16.64.7--12326[4]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are essential for the validation of therapeutic targets. Below are methodologies for key assays used to characterize TACE inhibitors.

In Vitro TACE Inhibition Assay using Recombinant Human TACE

This assay quantifies the direct inhibitory activity of a compound against purified TACE enzyme.

  • Materials:

    • Recombinant Human TACE (e.g., R&D Systems, Cat# 930-ADB)

    • Fluorogenic peptide substrate: MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH2 (e.g., R&D Systems, Cat# ES003)

    • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0

    • Test compound (e.g., this compound) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute recombinant human TACE to a final concentration of 0.2 ng/µL in Assay Buffer.

    • Add 50 µL of the diluted TACE enzyme to each well of the 96-well plate.

    • Add 25 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Prepare the substrate solution by diluting the stock to 20 µM in Assay Buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) in kinetic mode for at least 15 minutes at 37°C.

    • The rate of substrate cleavage is determined from the linear phase of the reaction.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

LPS-Induced TNF-α Release Assay in THP-1 Cells

This cell-based assay measures the ability of a compound to inhibit the release of TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).

  • Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound (e.g., this compound) dissolved in DMSO

    • 96-well cell culture plate

    • Human TNF-α ELISA kit

  • Procedure:

    • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL for 48 hours.[8]

    • After differentiation, wash the cells with fresh, PMA-free medium and allow them to rest for 24 hours.[8]

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Pre-incubate the cells with 100 µL of the diluted test compound or vehicle control for 1 hour at 37°C.

    • Stimulate the cells by adding 10 µL of LPS to a final concentration of 1 µg/mL.[9]

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[9]

    • After incubation, centrifuge the plate at 1,200 rpm for 10 minutes to pellet the cells.

    • Carefully collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the validation of TACE as a therapeutic target.

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE Cleavage at Ala76-Val77 Soluble TNF-alpha Soluble TNF-α (Active) TACE->Soluble TNF-alpha Releases TNFR TNF Receptor Soluble TNF-alpha->TNFR Binds to Inflammatory Response Inflammatory Response TNFR->Inflammatory Response Initiates TACE_Inhibition_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Recombinant TACE Recombinant TACE Enzyme Fluorescence Measurement Measure Fluorescence Recombinant TACE->Fluorescence Measurement Cleaves Substrate Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Fluorescence Measurement This compound This compound This compound->Recombinant TACE Inhibits IC50 Determination Calculate IC50 Fluorescence Measurement->IC50 Determination THP-1 Cells THP-1 Cells LPS Stimulation LPS Stimulation THP-1 Cells->LPS Stimulation TNF-alpha Release TNF-α Release LPS Stimulation->TNF-alpha Release Induces Ro 32-7315_cell This compound Ro 32-7315_cell->TNF-alpha Release Inhibits ELISA Measure TNF-α (ELISA) TNF-alpha Release->ELISA

References

Safety Operating Guide

Proper Disposal of Ro 32-7315: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Ro 32-7315 (CAS #219613-02-2), a selective ADAM17 inhibitor used in research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is critical for the safe handling and determination of appropriate disposal routes.

PropertyValue
CAS Number 219613-02-2
Molecular Formula C22H35N3O5S
Molecular Weight 453.59 g/mol
Appearance Not specified, typically a solid
Solubility Information not readily available
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[1]

Disposal Procedures

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the disposal of research-grade chemical waste.[2][3][4][5][6][7][8][9][10]

Step 1: Waste Identification and Classification

Treat this compound as a hazardous chemical waste. Due to its nature as a bioactive compound, it should not be disposed of in regular trash or down the drain.[2][3]

Step 2: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 3: Waste Segregation

  • Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, leak-proof hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[3][4] For example, keep organic solvent waste separate from aqueous waste.[10]

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[4]

Step 4: Container Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number: "219613-02-2"

  • An approximate concentration and volume/mass of the waste

  • The date the waste was first added to the container

  • The primary hazard(s) (e.g., "Toxic," "Chemical Waste")

Step 5: Storage

Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be:

  • At or near the point of generation.[5]

  • Away from heat sources and direct sunlight.[2]

  • In secondary containment to prevent spills.[3]

  • Kept closed except when adding waste.[3]

Step 6: Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7][8] Do not attempt to treat or dispose of the chemical waste yourself.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have been published in peer-reviewed literature. For methodologies related to its use as a TNF-α converting enzyme (TACE) inhibitor, researchers should consult relevant scientific publications.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid_waste Solid Waste (e.g., powder, contaminated labware) ppe->solid_waste liquid_waste Liquid Waste (e.g., solutions) ppe->liquid_waste sharps_waste Contaminated Sharps ppe->sharps_waste solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area (Secondary Containment) solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ro 32-7315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

IdentifierValue
Compound Name Ro 32-7315
CAS Number 219613-02-2
Molecular Formula C22H35N3O5S
Molecular Weight 453.59 g/mol
Biological Activity Potent and selective inhibitor of TACE (IC50 = 5.2 nM). Orally active.
Appearance Solid powder.
Solubility Soluble in DMSO.

Personal Protective Equipment (PPE)

A risk-based approach is crucial for selecting the appropriate PPE. The following table outlines the recommended PPE for various tasks involving this compound.

Task CategoryMinimum Required PPERecommended Additional PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes-
Weighing and Dispensing (Powders) - Chemical splash goggles- Disposable, solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Use of a chemical fume hood or other ventilated enclosure is mandatory.- Face shield- Disposable sleeves
Solution Preparation - Chemical splash goggles- Lab coat- Chemical-resistant gloves (e.g., nitrile)- Work within a chemical fume hood.- Face shield
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound- Goggles or face shield if splash hazard exists.

Operational Plans for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_risk Conduct Risk Assessment prep_area Prepare Designated Work Area (Fume Hood) prep_risk->prep_area prep_ppe Assemble and Inspect PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_don Don Appropriate PPE prep_spill->handle_don handle_exp Perform Experiment (Weighing, Dissolving) handle_don->handle_exp post_decon Decontaminate Work Surfaces and Equipment handle_exp->post_decon post_doff Doff PPE Correctly post_decon->post_doff disp_seg Segregate and Label Waste post_doff->disp_seg disp_store Store Waste Securely disp_seg->disp_store disp_vendor Dispose via Approved Vendor disp_store->disp_vendor

Caption: General workflow for the safe handling of a potent research compound.

Experimental Protocols

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific work area, preferably a certified chemical fume hood.

    • Ensure all necessary equipment, including a calibrated balance, spatulas, and appropriate glassware, are clean and readily available.

    • Prepare a spill kit appropriate for the solvents being used.

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Weighing (Solid Form):

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weigh boat to prevent contamination of the balance.

    • Handle the compound gently to avoid creating airborne dust.

  • Solution Preparation:

    • Slowly add the solvent to the solid compound to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a mild detergent and water.

    • Decontaminate all reusable equipment.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ProcedureKey Considerations
Unused Solid Compound - Collect in a clearly labeled, sealed container.- Label as "Hazardous Waste" with the full chemical name and CAS number.Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.Minimize handling of contaminated items. Do not overfill waste containers.
Contaminated PPE (e.g., gloves, disposable lab coat) - Carefully place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.

All waste must be disposed of through an approved hazardous waste contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with a thorough, site-specific risk assessment and adherence to all institutional safety policies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.